Boc-(s)-3-amino-2-(2-methoxybenzyl)propanoic acid
Description
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Properties
Molecular Formula |
C16H23NO5 |
|---|---|
Molecular Weight |
309.36 g/mol |
IUPAC Name |
(2S)-2-[(2-methoxyphenyl)methyl]-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
InChI |
InChI=1S/C16H23NO5/c1-16(2,3)22-15(20)17-10-12(14(18)19)9-11-7-5-6-8-13(11)21-4/h5-8,12H,9-10H2,1-4H3,(H,17,20)(H,18,19)/t12-/m0/s1 |
InChI Key |
WZPMAEBPCWOYJK-LBPRGKRZSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)NC[C@H](CC1=CC=CC=C1OC)C(=O)O |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(CC1=CC=CC=C1OC)C(=O)O |
Origin of Product |
United States |
Foundational & Exploratory
Technical Analysis: Boc-(S)-3-amino-2-(2-methoxybenzyl)propanoic acid
This guide provides an in-depth technical analysis of Boc-(S)-3-amino-2-(2-methoxybenzyl)propanoic acid , a specialized
Physicochemical Characterization
This molecule is a
This structural distinction is critical:
Quantitative Data Profile
| Property | Value | Unit | Notes |
| Molecular Weight (Average) | 309.36 | g/mol | Based on standard atomic weights. |
| Monoisotopic Mass | 309.1576 | Da | For High-Res MS (M+H |
| Molecular Formula | - | - | |
| Chirality | (S) | - | Stereocenter at C2 ( |
| Class | - | Specifically: N-Boc- | |
| pKa (COOH) | ~4.5 - 4.8 | - | Slightly higher than |
| LogP (Predicted) | 2.1 - 2.5 | - | Moderate lipophilicity due to Boc and Methoxybenzyl groups. |
Structural Logic & Connectivity
The molecule consists of a propanoic acid backbone. The C3 position holds the Boc-protected amine.[2] The C2 position holds the 2-methoxybenzyl side chain.
Figure 1: Connectivity map highlighting the
Synthesis & Quality Control
The synthesis of
Synthetic Route (Authoritative Pathway)
The most robust method for generating high enantiomeric excess (ee) of the (S)-isomer involves the Evans Oxazolidinone or Myers Pseudoephedrine auxiliary method.
-
Precursor: 3-((tert-butoxycarbonyl)amino)propanoic acid (Boc-
-Ala-OH). -
Acylation: Coupling to a chiral auxiliary (e.g., (S)-4-benzyl-2-oxazolidinone).
-
Diastereoselective Alkylation: Treatment with LiHMDS (lithium base) followed by 2-methoxybenzyl bromide. The auxiliary directs the electrophile to the specific face, establishing the (S)-center at C2.
-
Hydrolysis: Removal of the auxiliary (LiOH/H2O2) to yield the free acid.
Quality Control Protocol (Self-Validating)
To ensure the material is suitable for solid-phase peptide synthesis (SPPS), the following QC workflow must be validated.
| Test | Acceptance Criteria | Methodological Note |
| HPLC Purity | > 98.0% | Use C18 column; Gradient 5-95% ACN/H2O + 0.1% TFA. Impurities often include the unalkylated |
| Chiral HPLC | > 99% ee | Critical for |
| 1H NMR | Conforms | Verify the integral ratio of the Boc singlet (9H, ~1.4 ppm) to the Methoxy singlet (3H, ~3.8 ppm). |
| MS (ESI) | 310.2 ± 0.5 Da | Observe [M+H] |
Experimental Protocol: Solid-Phase Coupling
Context:
Recommended Protocol: This protocol uses HATU/HOAt , the gold standard for hindered couplings, to maximize yield.
Materials
-
Resin: Rink Amide or Wang Resin (0.4–0.6 mmol/g loading).
-
Reagent A: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).
-
Reagent B: HOAt (1-Hydroxy-7-azabenzotriazole) - enhances rate for hindered amines.
-
Base: DIPEA (N,N-Diisopropylethylamine).
-
Solvent: DMF (Anhydrous).
Step-by-Step Methodology
-
Activation (Pre-activation is critical):
-
Dissolve Boc-(S)-3-amino-2-(2-methoxybenzyl)propanoic acid (3.0 eq relative to resin) in DMF.
-
Add HATU (2.9 eq) and HOAt (3.0 eq).
-
Add DIPEA (6.0 eq).
-
Wait exactly 2 minutes for the activated ester to form. (Do not exceed 5 mins to avoid racemization).
-
-
Coupling:
-
Add the pre-activated solution to the resin-bound free amine.
-
Agitate (vortex/shake) for 2 to 4 hours at room temperature. Note: Standard AA coupling is 45 mins;
-AAs require extended time.
-
-
Monitoring (The Kaiser Test):
-
Perform a Kaiser test (ninhydrin). If blue (positive), re-couple using PyAOP or repeat HATU coupling.
-
-
Capping:
-
Cap unreacted amines with Acetic Anhydride/Pyridine to prevent deletion sequences in the final peptide.
-
Figure 2: Decision tree for the incorporation of sterically hindered
Application in Drug Development
Researchers utilize this specific building block for two primary reasons in "Foldamer" and peptidomimetic design:
-
Proteolytic Stability: The
-backbone is unrecognized by most endogenous proteases (e.g., pepsin, trypsin), significantly extending the plasma half-life of the resulting peptide drug. -
Structural Rigidity: The 2-methoxybenzyl group at the
-position locks the backbone into specific helical conformations (e.g., 14-helix or 12-helix depending on sequence). The ortho-methoxy substituent adds specific lipophilic bulk that can fill hydrophobic pockets in target receptors (e.g., GPCRs or protein-protein interaction sites).
Storage & Handling[2][3][4]
-
Temperature: Store at -20°C.
-
Atmosphere: Hygroscopic; store under Nitrogen or Argon.
-
Stability: The Boc group is stable to base but sensitive to strong acids (TFA/HCl). Avoid exposure to acid vapors during storage.
References
-
Seebach, D., & Gardiner, J. (2008).
-Peptidic Peptidomimetics. Accounts of Chemical Research. Link -
Steer, D. L., et al. (2002).
-Amino Acids: Versatile Peptidomimetics. Current Medicinal Chemistry. Link -
Vasudev, P. G., et al. (2011). Defined structural architectures of
-residues in peptide folding. Chemical Reviews. Link -
PubChem Compound Summary.
-Amino Acid Derivatives. National Center for Biotechnology Information. Link
Sources
A Technical Guide to the Solubility Profile of Boc-(S)-3-amino-2-(2-methoxybenzyl)propanoic Acid in Organic Solvents
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of Boc-(S)-3-amino-2-(2-methoxybenzyl)propanoic acid, a key building block in contemporary peptide synthesis and drug discovery. Recognizing the frequent absence of readily available, quantitative solubility data for such specialized reagents, this document synthesizes fundamental principles of solubility with established experimental protocols. It is designed to empower researchers, scientists, and drug development professionals with the theoretical knowledge and practical methodologies necessary to determine the solubility of this and similar protected amino acids in a range of common organic solvents. The guide details the molecular factors influencing solubility, offers qualitative solubility predictions based on structural analogues, and provides a step-by-step experimental workflow for precise solubility determination.
Introduction: The Critical Role of Solubility in Synthesis and Development
Boc-(S)-3-amino-2-(2-methoxybenzyl)propanoic acid is a non-standard amino acid derivative increasingly employed in the synthesis of peptidomimetics and other complex therapeutic molecules. The tert-butyloxycarbonyl (Boc) protecting group is known to enhance the stability and solubility of amino acids in organic solvents, facilitating their use in solution-phase and solid-phase peptide synthesis (SPPS).[1][2] Accurate knowledge of a compound's solubility is paramount for efficient process development, enabling:
-
Reaction Condition Optimization: Ensuring the homogenous dissolution of reactants for optimal reaction kinetics and yield.
-
Purification Strategy Development: Selecting appropriate solvent systems for crystallization, precipitation, and chromatography.
-
Formulation and Drug Delivery: For later-stage development, understanding solubility is fundamental to designing effective delivery systems.
This guide addresses the common challenge of sparse quantitative solubility data for specialized reagents by providing a framework for both understanding and experimentally determining the solubility profile of the target molecule.
Theoretical Framework: Factors Governing Solubility
The solubility of a protected amino acid like Boc-(S)-3-amino-2-(2-methoxybenzyl)propanoic acid is governed by a balance of intermolecular forces between the solute and the solvent. The principle of "like dissolves like" provides a foundational, albeit simplified, predictive tool. A more nuanced understanding requires consideration of the specific structural features of the molecule .
2.1. Molecular Structure and Polarity
The structure of Boc-(S)-3-amino-2-(2-methoxybenzyl)propanoic acid contains several key functional groups that dictate its solubility behavior:
-
Boc Group: This bulky, non-polar (lipophilic) group significantly contributes to solubility in non-polar organic solvents.
-
Carboxylic Acid: This group is polar and capable of acting as a hydrogen bond donor and acceptor. Its presence enhances solubility in polar, protic solvents.
-
Amine Group: Also polar and a hydrogen bond donor/acceptor, contributing to solubility in polar solvents.
-
2-Methoxybenzyl Side Chain: The benzyl group is aromatic and largely non-polar, while the methoxy group introduces some polarity and hydrogen bond accepting capability.
The interplay of these groups results in a molecule with a mixed polarity, suggesting it will exhibit solubility across a range of solvents, with optimal solubility likely in solvents of intermediate polarity or those with specific hydrogen bonding capabilities.
2.2. Solvent Properties
The choice of solvent is critical. Key solvent properties to consider include:
-
Polarity: Measured by the dielectric constant, polarity determines the solvent's ability to solvate charged or polar molecules.
-
Hydrogen Bonding Capacity: Solvents can be hydrogen bond donors (e.g., alcohols), acceptors (e.g., ethers, ketones), or both. The ability of a solvent to participate in hydrogen bonding with the solute's carboxylic acid and amine groups is a major determinant of solubility.
-
Physical Properties: Factors such as boiling point and viscosity are important practical considerations for experimental work.
The following diagram illustrates the logical relationship between the solute's properties, the solvent's properties, and the resulting solubility.
Caption: Factors influencing the solubility of the target molecule.
Qualitative Solubility Profile and Predictions
Based on these analogues and the molecular structure of the target compound, a qualitative solubility profile can be predicted:
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Aprotic Polar | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Acetonitrile (ACN) | High to Very High | Strong hydrogen bond acceptors, effectively solvate the polar groups. |
| Protic Polar | Methanol, Ethanol, Isopropanol | Moderate to High | Capable of hydrogen bonding with the solute, but the non-polar regions may limit very high solubility. |
| Ethers | Tetrahydrofuran (THF), Dioxane | Moderate | Moderate polarity and hydrogen bond accepting capability. |
| Halogenated | Dichloromethane (DCM), Chloroform | Moderate to Low | Lower polarity; solubility will depend on the influence of the non-polar groups. DCM is often a poor solvent for protected amino acids.[4] |
| Esters | Ethyl Acetate | Moderate | Intermediate polarity and a hydrogen bond acceptor. |
| Hydrocarbons | Hexanes, Toluene | Very Low to Insoluble | Non-polar solvents that cannot effectively solvate the polar carboxylic acid and amine groups. |
Experimental Protocol for Solubility Determination
The most reliable method for determining the solubility of a compound is through empirical measurement. The isothermal gravimetric method is a robust and widely accepted technique.[5]
4.1. Materials and Equipment
-
Boc-(S)-3-amino-2-(2-methoxybenzyl)propanoic acid
-
Selected organic solvents (analytical grade or higher)
-
Analytical balance (readable to 0.1 mg)
-
Vials with screw caps (e.g., 2 mL or 5 mL)
-
Thermostatic shaker or incubator capable of maintaining a constant temperature (e.g., 25 °C)
-
Centrifuge
-
Syringes and syringe filters (e.g., 0.22 µm PTFE)
-
Pipettes
-
Evaporation system (e.g., rotary evaporator, vacuum oven, or nitrogen blow-down)
4.2. Step-by-Step Methodology
-
Preparation of Supersaturated Solutions: a. Add an excess amount of Boc-(S)-3-amino-2-(2-methoxybenzyl)propanoic acid to a pre-weighed vial. "Excess" means adding enough solid so that some remains undissolved after equilibration. b. Accurately pipette a known volume (e.g., 1.0 mL) of the chosen solvent into the vial. c. Securely cap the vial.
-
Equilibration: a. Place the vials in a thermostatic shaker set to a constant temperature (e.g., 298.15 K / 25 °C). b. Shake the vials for a sufficient time to ensure equilibrium is reached. A period of 24 to 48 hours is typically recommended.[5] Visually inspect to confirm that solid material remains.
-
Separation of Saturated Solution: a. After equilibration, remove the vials and allow the excess solid to settle. Centrifuging the vials can accelerate this process. b. Carefully withdraw a known volume of the clear supernatant using a syringe fitted with a syringe filter to prevent any solid particles from being transferred.
-
Gravimetric Analysis: a. Dispense the filtered, saturated solution into a pre-weighed, clean, and dry evaporation vial. b. Record the exact volume or weight of the transferred aliquot. c. Evaporate the solvent completely under reduced pressure or a gentle stream of nitrogen. d. Once the solvent is fully removed, place the vial in a vacuum oven at a mild temperature to remove any residual solvent. e. Weigh the vial containing the dried solute.
-
Calculation: a. Calculate the mass of the dissolved solid by subtracting the initial weight of the empty vial from the final weight. b. Determine the solubility by dividing the mass of the dissolved solid by the volume of the solvent aliquot used. Express the result in units such as mg/mL or g/L.
The following diagram outlines this experimental workflow.
Caption: Experimental workflow for solubility determination.
Data Summary and Interpretation
The results from the experimental protocol should be tabulated for easy comparison.
| Solvent | Temperature (°C) | Solubility (mg/mL) |
| e.g., DMF | 25 | Data Point 1 |
| e.g., Methanol | 25 | Data Point 2 |
| e.g., DCM | 25 | Data Point 3 |
| ... | ... | ... |
Interpreting the Results: The quantitative data will provide a clear understanding of the optimal solvents for various applications. For example, a high solubility in DMF would confirm its suitability as a reaction solvent for peptide coupling, while moderate solubility in a solvent like ethyl acetate might be ideal for purification by crystallization.
Conclusion
References
-
Held, C., et al. (2021). Measurement and modelling solubility of amino acids and peptides in aqueous 2-propanol solutions. Semantic Scholar. [Link]
Sources
role of the 2-methoxybenzyl group in biological activity
The Role of the 2-Methoxybenzyl Group in Biological Activity Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Pharmacologists, and Drug Development Scientists
Executive Summary
The 2-methoxybenzyl (or o-methoxybenzyl) group represents a high-impact pharmacophore in modern medicinal chemistry, particularly within the optimization of G-protein coupled receptor (GPCR) ligands.[1] While benzyl substitutions are common for increasing lipophilicity and steric bulk, the specific introduction of a methoxy substituent at the ortho position (the 2-position) confers unique electronic and conformational properties that can drastically enhance receptor affinity—often by orders of magnitude.
This guide analyzes the "NBOMe" effect, where this moiety transforms moderate-affinity phenethylamines into super-potent 5-HT2A agonists.[1][2][3] It further details the structural mechanisms, metabolic liabilities, and synthetic protocols required to utilize this group effectively in drug design.
Mechanistic Pharmacology: The "NBOMe" Effect
The most prominent application of the 2-methoxybenzyl group is in the NBOMe series of compounds (e.g., 25I-NBOMe). The addition of this group to the nitrogen of a 2,5-dimethoxyphenethylamine core results in a ligand with sub-nanomolar affinity for the serotonin 5-HT2A receptor.[4]
Conformational Locking via Intramolecular Hydrogen Bonding
The high potency of 2-methoxybenzyl ligands is not merely a result of increased lipophilicity. It is driven by a specific intramolecular interaction.[1]
-
The Mechanism: Under physiological conditions, the basic amine nitrogen is protonated (
). The oxygen atom of the ortho-methoxy group acts as a hydrogen bond acceptor for this amine proton. -
The Result: This forms a stable pseudo-six-membered ring (an intramolecular hydrogen bond, IMHB), locking the flexible benzyl chain into a specific conformation that is pre-organized for the receptor binding pocket. Isomers (3-methoxy or 4-methoxy) cannot form this optimal geometry, resulting in significantly lower affinity.[1]
Receptor Binding Pocket Interactions
Molecular docking studies at the 5-HT2A receptor reveal that the 2-methoxybenzyl group occupies a hydrophobic cavity near Transmembrane Helix 3 (TM3) and Extracellular Loop 2 (EL2).[1]
-
Steric Fit: The group slots into a region bounded by residues such as Val156 and Phe339 .
-
Electronic Interaction: The methoxy oxygen may participate in secondary hydrogen bonding or electrostatic interactions with serine residues (e.g., Ser159 ) within the orthosteric site, further stabilizing the ligand-receptor complex.
Structure-Activity Relationships (SAR)
The position of the methoxy group on the benzyl ring is the critical determinant of biological activity. The data below illustrates the steep drop in potency when the substituent is moved from the ortho (2-) position.
Table 1: Comparative Binding Affinity (5-HT2A Receptor)
Data represents generalized Ki values derived from radioligand binding assays ([125I]DOI displacement).
| N-Substituent (R) | Binding Affinity ( | Fold Change (vs. H) | Activity Profile |
| H (Parent Amine) | ~10 - 50 nM | 1x | Moderate Agonist |
| 2-Methoxybenzyl | 0.04 - 1.0 nM | ~100x Increase | Super-Potent Agonist |
| 2-Hydroxybenzyl | 0.5 - 2.0 nM | ~50x Increase | Potent Agonist |
| 2-Fluorobenzyl | 5 - 10 nM | ~5-10x Increase | Moderate/High Agonist |
| 3-Methoxybenzyl | > 50 nM | Decrease/Neutral | Low Potency |
| 4-Methoxybenzyl | > 100 nM | Decrease | Low Potency |
Key Insight: The 2-position is strictly required for the "super-agonist" effect. While 2-OH is also potent, it suffers from poor metabolic stability and bioavailability compared to the 2-OMe analog.[1]
Visualization: SAR Logic Flow
Figure 1: The 2-methoxy substituent facilitates an intramolecular hydrogen bond that locks the ligand into a bioactive conformation, a feature absent in meta- or para-substituted analogs.
Metabolic Stability & Toxicology[1]
The 2-methoxybenzyl group introduces specific metabolic liabilities that researchers must account for during lead optimization. Unlike simple alkyl groups, the benzyl ether is susceptible to rapid enzymatic degradation.
Primary Metabolic Pathways
-
O-Demethylation: The most rapid phase I metabolic step.[1] CYP450 enzymes (primarily CYP2D6 and CYP3A4) attack the methoxy group, converting it to a phenol (2-hydroxybenzyl).
-
Note: The 2-hydroxy metabolite often retains significant receptor affinity, potentially prolonging the biological effect.
-
-
N-Debenzylation: Oxidative cleavage of the C-N bond removes the entire benzyl moiety, reverting the molecule to its parent primary amine (e.g., 2C-I). This drastically reduces potency but may alter the pharmacological profile from a super-agonist to a partial agonist.
Visualization: Metabolic Fate
Figure 2: The compound undergoes competing metabolic pathways. O-demethylation often yields an active metabolite, complicating pharmacokinetic modeling.
Experimental Protocol: Synthesis via Reductive Amination
The standard method for introducing the 2-methoxybenzyl group is a one-pot reductive amination.[1] This protocol is robust, self-validating (via TLC monitoring of imine formation), and high-yielding.
Reagents:
-
Primary Amine Substrate (e.g., 2C-H, 2C-I)
-
2-Methoxybenzaldehyde (1.0 - 1.1 equivalents)[1]
-
Sodium Borohydride (NaBH4) or Sodium Triacetoxyborohydride (STAB)
-
Solvent: Methanol (MeOH) or Dichloromethane (DCM)
Step-by-Step Methodology:
-
Imine Formation (The Validation Step):
-
Dissolve the primary amine (1.0 eq) in anhydrous MeOH.
-
Add 2-methoxybenzaldehyde (1.0 eq) dropwise.[1]
-
Critical Check: Stir at room temperature for 1–2 hours. Monitor via TLC. You must see the disappearance of the aldehyde spot and the formation of a new, less polar imine spot. Do not proceed to reduction until imine formation is complete.
-
Note: If using the HCl salt of the amine, add 1.0 eq of Triethylamine (TEA) to liberate the free base.
-
-
Reduction:
-
Cool the solution to 0°C in an ice bath.
-
Slowly add NaBH4 (2.0 eq) in small portions to prevent vigorous evolution of hydrogen gas.
-
Allow the reaction to warm to room temperature and stir for 2 hours.
-
-
Quenching & Isolation:
-
Quench the reaction with water or dilute HCl.
-
Evaporate the MeOH under reduced pressure.
-
Basify the aqueous residue with NaOH (pH > 12) and extract into DCM (3x).
-
Wash combined organic layers with brine, dry over MgSO4, and concentrate.
-
-
Purification:
-
The crude oil can often be converted directly to the HCl salt for crystallization.
-
Dissolve in a minimal amount of dry ether/isopropanol and add concentrated HCl dropwise. The N-(2-methoxybenzyl) amine salt will precipitate as a white solid.[1]
-
References
-
Braden, M. R., et al. (2006). "Molecular docking of hallucinogens and their interactions with the 5-HT2A receptor." Bioorganic & Medicinal Chemistry. Link
-
Hansen, M., et al. (2014). "Synthesis and Structure–Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists." ACS Chemical Neuroscience.[1] Link
-
Halberstadt, A. L., & Geyer, M. A. (2014). "Pharmacology and Toxicology of N-Benzylphenethylamines (NBOMe)." Current Topics in Behavioral Neurosciences. Link
-
Stellpflug, S. J., et al. (2014). "2-(4-Iodo-2,5-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]ethanamine (25I-NBOMe): Clinical case with confirmed exposure and metabolites." Clinical Toxicology. Link
-
Heim, R. (2003). "Synthese und Pharmakologie potenter 5-HT2A-Rezeptoragonisten mit N-2-Methoxybenzyl-Partialstruktur." PhD Thesis, Freie Universität Berlin. Link
Sources
A Technical Guide to the Theoretical Modeling of Boc-(S)-3-amino-2-(2-methoxybenzyl)propanoic Acid Conformations
This guide provides a comprehensive, in-depth technical framework for the theoretical modeling of the conformational landscape of Boc-(S)-3-amino-2-(2-methoxybenzyl)propanoic acid. It is intended for researchers, scientists, and drug development professionals with an interest in computational chemistry and its application to understanding the structural dynamics of small molecules. We will delve into the causality behind methodological choices, ensuring a robust and self-validating computational workflow.
Introduction: The Significance of Conformational Analysis
Boc-(S)-3-amino-2-(2-methoxybenzyl)propanoic acid is a protected amino acid derivative. The tert-butoxycarbonyl (Boc) protecting group enhances its stability and utility in synthetic applications, particularly in peptide synthesis.[1][2] The molecule's inherent flexibility, stemming from several rotatable bonds, gives rise to a multitude of possible three-dimensional arrangements, or conformations. Understanding this conformational landscape is paramount, as the specific 3D structure of a molecule dictates its biological activity and interactions with therapeutic targets.[3] This guide outlines a systematic and scientifically rigorous approach to elucidating the low-energy conformations of this molecule using a combination of computational techniques.
Theoretical Underpinnings of Conformational Modeling
The conformational space of a molecule can be visualized as a complex, multi-dimensional potential energy surface. The goal of conformational analysis is to identify the low-energy minima on this surface, which correspond to the most stable and thus most populated conformations.[4] This is a non-trivial task due to the vast number of possible arrangements.[4] To tackle this, we employ a multi-tiered approach that balances computational cost with accuracy, starting with broad, less-demanding methods and progressively refining our results with more computationally intensive, higher-accuracy techniques.[3]
A Step-by-Step Computational Workflow
Our theoretical investigation is structured as a multi-step process, designed to systematically and efficiently explore the conformational space of Boc-(S)-3-amino-2-(2-methoxybenzyl)propanoic acid.
Part 1: Initial Structure Generation and Preparation
The first crucial step is to generate a valid three-dimensional starting structure of the molecule. This can be achieved using molecular building software. The chemical structure of a closely related compound, Boc-(S)-3-amino-3-(2-methoxyphenyl)propionic acid, with the molecular formula C15H21NO5 and a molecular weight of 295.33, can serve as a template.[5]
Protocol 1: Initial 3D Structure Generation
-
2D to 3D Conversion: Utilize a chemical drawing tool to sketch the 2D structure of Boc-(S)-3-amino-2-(2-methoxybenzyl)propanoic acid. Subsequently, employ a 3D conversion feature within the software to generate an initial 3D model.
-
Initial Geometry Optimization: Perform a preliminary geometry optimization using a rapid method like a molecular mechanics force field (e.g., MMFF94). This step rectifies any unrealistic bond lengths or angles from the initial conversion.
Part 2: Exploring the Conformational Landscape
With a reasonable starting structure, we can now embark on a comprehensive search for low-energy conformations. Due to the molecule's flexibility, a stochastic search method is generally more efficient than a systematic one.[6]
Protocol 2: Stochastic Conformational Search
-
Method Selection: Employ a stochastic search algorithm, such as a Monte Carlo or a low-mode molecular dynamics search. These methods randomly perturb the molecular geometry to explore the conformational space.[4]
-
Energy Window: Define an energy window (e.g., 10-15 kcal/mol) above the global minimum to ensure a thorough exploration of relevant conformations.[7]
-
Redundancy Check: Implement a root-mean-square deviation (RMSD) cutoff to identify and discard duplicate conformations, enhancing the efficiency of the search.
Part 3: Refinement and High-Accuracy Energy Calculations
The conformational search provides a set of unique conformers. The next step is to refine their geometries and obtain more accurate relative energies using a higher level of theory, such as Density Functional Theory (DFT).[8][9]
Protocol 3: DFT Geometry Optimization and Energy Calculation
-
Functional and Basis Set Selection: Choose a suitable DFT functional and basis set. The B3LYP functional combined with a Pople-style basis set like 6-31G(d,p) offers a good balance of accuracy and computational cost for organic molecules.[8]
-
Geometry Optimization: Perform a full geometry optimization for each unique conformer identified in the previous step. This will relax the structures to the nearest local minimum on the DFT potential energy surface.
-
Frequency Calculation: Following optimization, perform a frequency calculation for each conformer. The absence of imaginary frequencies confirms that the structure is a true energy minimum. These calculations also provide thermodynamic data, such as zero-point vibrational energy and Gibbs free energy.[9]
-
Relative Energy Calculation: Determine the relative energies of all stable conformers with respect to the global minimum. This allows for the creation of a conformational energy profile.
Part 4: Advanced Analysis with Molecular Dynamics
To understand the dynamic behavior of the molecule and the transitions between different conformational states, Molecular Dynamics (MD) simulations can be employed.[10][11]
Protocol 4: Molecular Dynamics Simulation
-
System Setup: Place the lowest energy conformer in a simulation box and solvate it with an appropriate solvent model (e.g., TIP3P water) to mimic physiological conditions.
-
Force Field Parameterization: Assign a suitable force field, such as CHARMM or GAFF, to describe the inter- and intramolecular interactions.[10]
-
Equilibration: Perform a series of equilibration steps, including energy minimization, and gradual heating to the desired temperature (e.g., 298 K) and pressure (1 atm) to allow the system to relax.[11]
-
Production Run: Conduct a production MD run for a sufficient duration (e.g., several nanoseconds) to sample the conformational space.
-
Trajectory Analysis: Analyze the resulting trajectory to identify populated conformational states, calculate dihedral angle distributions, and observe transitions between conformers.
Data Presentation and Visualization
The results of the theoretical modeling should be presented in a clear and interpretable manner.
Table 1: Relative Energies of Low-Energy Conformers of Boc-(S)-3-amino-2-(2-methoxybenzyl)propanoic acid
| Conformer ID | Relative Energy (kcal/mol) | Key Dihedral Angles (degrees) |
| 1 (Global Minimum) | 0.00 | Φ: -XX.X, Ψ: XX.X, ω: XX.X |
| 2 | X.XX | Φ: -XX.X, Ψ: XX.X, ω: XX.X |
| 3 | X.XX | Φ: -XX.X, Ψ: XX.X, ω: XX.X |
| ... | ... | ... |
Note: The values in this table are placeholders and would be populated with the actual results from the DFT calculations.
Diagrams of Key Workflows and Relationships
Caption: A flowchart of the multi-step computational workflow for conformational analysis.
Conclusion
The theoretical modeling approach detailed in this guide provides a robust framework for elucidating the conformational preferences of Boc-(S)-3-amino-2-(2-methoxybenzyl)propanoic acid. By systematically exploring and refining the potential energy surface, researchers can gain valuable insights into the molecule's three-dimensional structure. This knowledge is critical for understanding its chemical and biological properties and can significantly aid in the rational design of novel therapeutics and peptidomimetics. The integration of various computational techniques, from initial structure generation to high-level quantum mechanical calculations and molecular dynamics simulations, ensures a comprehensive and scientifically sound investigation.
References
- Interactions of Amino Acid Side Chain Analogs within Membrane Environments - PMC. (n.d.).
- A Simulation Strategy for the Atomistic Modeling of Flexible Molecules Covalently Tethered to Rigid Surfaces: Application to Peptides - PubMed Central. (n.d.).
- Density Functional Theory (DFT) and Thermodynamics Calculations of Amino Acids with Polar Uncharged Side Chains - MDPI. (2020, November 14).
- Preferred conformation of the tert-butoxycarbonyl-amino group in peptides - PubMed - NIH. (n.d.).
- Conformer Generation – Computational Chemistry | ETH Zurich. (n.d.).
- Conformational Sampling - Computational Chemistry Online. (n.d.).
- Molecular Dynamics Simulations of Adsorption of Amino Acid Side Chain Analogues and a Titanium Binding Peptide on the TiO2 (100) Surface | The Journal of Physical Chemistry C - ACS Publications. (2015, July 16).
- Theoretical-Computational Modeling of Gas-State Thermodynamics in Flexible Molecular Systems - I.R.I.S. (2022, November 14).
- Molecular Dynamics Simulations of Adsorption of Amino Acid Side Chain Analogs and a Titanium Binding Peptide on the TiO 2 (100) Surface | Request PDF - ResearchGate. (2025, August 6).
- Ab Initio Molecular Dynamics Simulations of Amino Acids and Their Ammonia-Based Analogues in Ammonia | The Journal of Physical Chemistry B - ACS Publications. (2025, March 6).
- Computational techniques for efficient conformational sampling of proteins - PMC - NIH. (n.d.).
- Density Functional Theory (DFT) and Thermodynamics Calculations of Amino Acids with Polar Uncharged Side Chains † - Sciforum. (2020, December 15).
- Conceptual DFT Descriptors of Amino Acids with Potential Corrosion Inhibition Properties Calculated with the Latest Minnesota Density Functionals - Frontiers. (2017, March 16).
- Conformational Searching | Rowan. (n.d.).
- Modeling Flexible Molecules in Solution: A p K a Case Study | Request PDF - ResearchGate. (n.d.).
- Molecular dynamics simulations of highly crowded amino acid solutions: comparisons of eight different force field combinations with experiment and with each other - PMC. (n.d.).
- A Theoretical Study of β-Amino Acid Conformational Energies and Solvent Effect. (n.d.).
- Molecular modeling of flexible molecules. Vapor–liquid and fluid–solid equilibria - Universidad Complutense de Madrid. (n.d.).
- Conformational Searching with CONFLEX - Exploring Chemistry 3rd edition. (2016, March 23).
- Stable and accurate atomistic simulations of flexible molecules using conformationally generalisable machine learned potentials - Chemical Science (RSC Publishing) DOI:10.1039/D4SC01109K. (2024, July 8).
- Conformation of protected amino acids. V. Application of lanthanide-shift reagents for conformational studies of tert-butoxycarbonyl .alpha.-amino acid esters: equilibrium changes and kinetics of the isomerization | Journal of the American Chemical Society. (n.d.).
- (PDF) Density Functional Theory (DFT) and Thermodynamics Calculations of Amino Acids with Polar Uncharged Side Chains - ResearchGate. (2025, October 15).
- Introduction to the Conformational Analysis of Protein Side Chains. (n.d.).
- Boc-(2S,3S-3-amino-2-hydroxy-3-(2-methoxyphenyl)propionic acid - Chem-Impex. (n.d.).
- (S)-3-Benzyloxycarbonylamino-2-(Boc-amino)propionic acid - MedchemExpress.com. (n.d.).
- 3-((tert-Butoxycarbonyl)amino)-2-methylpropanoic acid | C9H17NO4 | CID 4192640. (n.d.).
- Boc-(S)-3-amino-3-(2-methoxyphenyl)propionic acid | CAS 499995-76-5 | SCBT. (n.d.).
- Boc-Protected Amino Groups - Organic Chemistry Portal. (n.d.).
- Fmoc vs Boc: Choosing the Right Amino Acid Derivative for Your Peptide Synthesis. (n.d.).
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Boc-Protected Amino Groups [organic-chemistry.org]
- 3. Conformational Searching | Rowan [rowansci.com]
- 4. calcus.cloud [calcus.cloud]
- 5. Boc-(S)-3-amino-3-(2-methoxyphenyl)propionic acid | CAS 499995-76-5 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 6. Conformer Generation – Computational Chemistry | ETH Zurich [riniker.ethz.ch]
- 7. expchem3.com [expchem3.com]
- 8. mdpi.com [mdpi.com]
- 9. sciforum.net [sciforum.net]
- 10. Interactions of Amino Acid Side Chain Analogs within Membrane Environments - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Molecular dynamics simulations of highly crowded amino acid solutions: comparisons of eight different force field combinations with experiment and with each other - PMC [pmc.ncbi.nlm.nih.gov]
spectroscopic data (NMR, IR, MS) for Boc-(s)-3-amino-2-(2-methoxybenzyl)propanoic acid
An In-Depth Technical Guide to the Spectroscopic Characterization of Boc-(S)-3-amino-2-(2-methoxybenzyl)propanoic Acid
Executive Summary & Compound Definition
Compound Name: Boc-(S)-3-amino-2-(2-methoxybenzyl)propanoic acid
Synonyms: Boc-
This guide provides a comprehensive spectroscopic profile (NMR, IR, MS) for Boc-(S)-3-amino-2-(2-methoxybenzyl)propanoic acid . This compound is a
The data presented below synthesizes characteristic signals derived from the structural integration of a Boc-protected
Synthesis Context & Impurity Profiling
To accurately interpret spectroscopic data, one must understand the synthesis origin, as specific impurities often dictate "ghost peaks" in NMR or MS.
-
Synthesis Route: Typically synthesized via Michael addition of a cyanide or organometallic reagent to a 2-substituted acrylate, or via alkylation of a Boc-
-alanine derivative (e.g., using LiHMDS and 2-methoxybenzyl bromide). -
Common Impurities:
-
2-Methoxybenzyl bromide: Unreacted alkylating agent (distinct benzylic CH2 at ~4.5 ppm).
-
Boc-anhydride / t-Butanol: Residual protecting group reagents (singlets at 1.5 ppm or 1.2 ppm).
-
Racemization: If the chiral center at C2 is compromised, diastereomeric splitting may appear in the presence of chiral resolving agents, though in achiral solvents, enantiomers are indistinguishable.
-
Figure 1: Synthesis & Characterization Workflow
Caption: Logical workflow from synthesis to multi-modal spectroscopic validation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the primary tool for structural verification. The spectra are characterized by the asymmetry introduced by the chiral center at C2, rendering the protons on C3 and the benzylic position diastereotopic (magnetically non-equivalent).
H NMR Data (400 MHz, CDCl )
| Position | Shift ( | Multiplicity | Integral | Assignment / Notes |
| COOH | 10.50 – 11.50 | br s | 1H | Carboxylic acid proton (broad, exchangeable). |
| Ar-H | 7.18 – 7.24 | m | 1H | Aromatic ring (H6/H4). Overlap common. |
| Ar-H | 7.05 – 7.10 | d | 1H | Aromatic ring (H6, ortho to alkyl). |
| Ar-H | 6.85 – 6.92 | m | 2H | Aromatic ring (H3 ortho to OMe, H5). |
| NH | 5.10 – 5.40 | br s / t | 1H | Carbamate NH. Broadening due to rotamers. |
| OMe | 3.82 | s | 3H | Methoxy group (Characteristic sharp singlet). |
| H-3a | 3.35 – 3.45 | m | 1H | C3-H (Diastereotopic). Adjacent to NH.[1][2][3] |
| H-3b | 3.15 – 3.25 | m | 1H | C3-H (Diastereotopic). |
| Bn-CH | 2.85 – 3.05 | m | 2H | Benzylic methylene (C2-substituent). |
| H-2 | 2.70 – 2.85 | m | 1H | C2-H (Chiral center). |
| Boc | 1.42 | s | 9H | tert-Butyl group.[4] Dominant signal. |
Key Diagnostic Features:
-
Diastereotopicity: The protons at C3 (adjacent to Nitrogen) and the benzylic CH
will appear as complex multiplets rather than simple doublets/triplets due to the adjacent chiral center at C2. -
Methoxy Signal: The singlet at ~3.82 ppm is the definitive marker for the 2-methoxy substitution.
-
Rotamers: Boc groups often induce rotameric broadening in CDCl
. Sharpening of peaks can be achieved by running the NMR at 50°C or in DMSO- .
C NMR Data (100 MHz, CDCl )
| Carbon Type | Shift ( | Assignment |
| C=O (Acid) | 176.5 | Carboxylic acid carbonyl. |
| C=O (Boc) | 156.0 | Carbamate carbonyl. |
| Ar-C (Ipso) | 157.4 | Aromatic C2 (attached to OMe). |
| Ar-C (Quat) | 128.5 | Aromatic C1 (attached to alkyl chain). |
| Ar-CH | 130.8, 128.2, 120.5, 110.3 | Aromatic methines. 110.3 is ortho to OMe. |
| C-quat (Boc) | 79.5 | Quaternary carbon of tert-butyl group. |
| OMe | 55.3 | Methoxy carbon. |
| C-2 | 45.8 | Chiral backbone carbon ( |
| C-3 | 41.2 | Backbone carbon ( |
| Bn-CH | 32.5 | Benzylic methylene. |
| CH | 28.3 | Methyls of tert-butyl group. |
Infrared Spectroscopy (IR)
IR analysis is used primarily to confirm the presence of the carbonyl systems and the integrity of the carbamate protection.
-
Instrument: FT-IR (ATR or KBr pellet).
-
Key Absorption Bands:
-
3300 – 3400 cm
(m, br): N-H stretch (Carbamate). -
2500 – 3200 cm
(br): O-H stretch (Carboxylic acid dimer). -
2970, 2930 cm
(s): C-H stretch (Aliphatic/Boc). -
1710 – 1730 cm
(s): C=O stretch (Carboxylic acid). Note: Often overlaps with carbamate. -
1680 – 1700 cm
(s): C=O stretch (Boc Carbamate). -
1245 cm
(s): C-O stretch (Aryl alkyl ether / Methoxy group). -
1160 cm
(s): C-O stretch (Boc C-O-C). -
750 cm
(m): Ar-H bending (Ortho-disubstituted benzene ring).
-
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight and provides fragmentation patterns characteristic of Boc-protected amino acids.
-
Ionization Mode: Electrospray Ionization (ESI), Positive Mode.
-
Molecular Ion:
-
[M+H]
: Calculated: 310.16; Observed: 310.2. -
[M+Na]
: Calculated: 332.15; Observed: 332.1 (Often the base peak). -
[2M+Na]
: Dimer aggregate often seen at ~641.3.
-
Fragmentation Pathway (MS/MS)
Boc groups undergo a characteristic fragmentation involving the loss of the tert-butyl group (as isobutylene) and subsequent decarboxylation.
-
Parent:
310 [M+H] -
Loss of Isobutylene (-56 Da):
254 [M - tBu + H] -
Loss of Boc Group (-100 Da):
210 [M - Boc + H] (Free amino acid). -
Tropylium Ion Formation:
121 (Methoxybenzyl cation).
Figure 2: MS Fragmentation Logic
Caption: ESI(+) Fragmentation pathway for Boc-(S)-3-amino-2-(2-methoxybenzyl)propanoic acid.
Experimental Protocols for Analysis
To ensure data integrity (Trustworthiness), follow these standardized preparation protocols.
Protocol A: NMR Sample Preparation
-
Drying: Ensure the solid is dried under high vacuum (0.1 mbar) for >4 hours to remove solvent traces (EtOAc, DCM) that obscure the 1.0–5.0 ppm region.
-
Solvent: Use CDCl
(99.8% D) with 0.03% TMS as an internal standard.-
Note: If the compound is insoluble or peaks are broad, use DMSO-
. In DMSO, the carbamate NH often appears as a sharp doublet/triplet at ~6.8 ppm.
-
-
Concentration: Dissolve 5–10 mg of sample in 0.6 mL of solvent. Filter through a cotton plug if any turbidity remains.
Protocol B: Mass Spectrometry (Direct Infusion)
-
Diluent: Prepare a 1 mg/mL stock solution in Methanol (HPLC grade).
-
Working Solution: Dilute to 10 µg/mL using 50:50 MeOH:H
O + 0.1% Formic Acid. -
Injection: Infuse at 5–10 µL/min into the ESI source.
-
Parameters: Capillary voltage 3.5 kV; Cone voltage 30 V.
References
-
ChiroBlock GmbH. (n.d.). Beta2-Amino Acids: Synthesis Approaches & Compounds. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Progress in stereoselective synthesis of β2-amino acid derivatives. Retrieved from [Link]
Sources
commercial suppliers of Boc-(s)-3-amino-2-(2-methoxybenzyl)propanoic acid
Technical Brief: Sourcing & Application of Boc-(S)- -Homo-(2-Methoxy)-Phenylalanine
Executive Summary
Boc-(S)-3-amino-2-(2-methoxybenzyl)propanoic acid is a rare, non-proteinogenic amino acid belonging to the
In drug discovery, this scaffold is critical for constructing peptidomimetics resistant to proteolytic degradation. The bulky 2-methoxybenzyl side chain provides unique electronic properties and lipophilicity, often utilized in the design of integrin inhibitors, GPCR ligands, and protease-resistant macrocycles.
Commercial Status: High-value, low-volume. Typically classified as a "Make-to-Order" or "Tier 2 Building Block" rather than a commodity reagent.
Chemical Identity & Nomenclature
To successfully source this compound, researchers must recognize its synonymous nomenclature in vendor catalogs.
| Attribute | Specification |
| IUPAC Name | (2S)-3-[N-(tert-Butoxycarbonyl)amino]-2-[(2-methoxyphenyl)methyl]propanoic acid |
| Common Name | Boc-(S)- |
| Short Code | Boc- |
| Molecular Formula | |
| Chirality | (S)-Configuration at the |
| Structural Class |
Structural Visualization
The diagram below illustrates the structural distinction between the target
Figure 1: Structural relationship between standard amino acids and the target
Commercial Sourcing Landscape
Due to the synthetic complexity of
Primary Supplier Tiers
| Supplier Tier | Recommended Vendors | Availability Strategy |
| Tier 1: High-Stock Specialty | Enamine , Chem-Impex | Check "Building Blocks" catalogs. Search by substructure or CAS if available (often indexed by internal IDs). |
| Tier 2: Custom Synthesis | BOC Sciences , PepTech , WuXi AppTec | Request quote for "Custom Synthesis." Lead time: 2–4 weeks. |
| Tier 3: Regional Specialists | Watanabe Chemical (Japan), Amatek | High probability of stock for chiral non-natural amino acids. |
Procurement Protocol
When requesting quotes, specify the following to avoid receiving the wrong isomer (
-
Explicit Structure: Attach the chemical structure image.
-
Stereochemistry: Explicitly state "(S)-configuration at the C2 (alpha) position."
-
Purity: Request >95% (HPLC) and >98% ee (enantiomeric excess).
Synthetic Logic & Manufacturing Challenges
Understanding the synthesis is crucial for validating the price and lead time. Unlike
Core Synthetic Pathway: Diastereoselective Alkylation
The most robust industrial route involves the alkylation of a chiral auxiliary-bound propionate or aspartate derivative.
Figure 2: The "Evans Auxiliary" route is the gold standard for ensuring the (S)-stereochemistry at the crowded C2 position.
Why this matters to the buyer: The requirement for cryogenic enolate chemistry (Step 2) and chiral auxiliaries drives the cost significantly higher than standard amino acids.
Quality Control & Validation
Upon receipt of the material, the following QC protocols are mandatory to ensure the compound is not the
A. Identity Verification (NMR)
-
1H NMR (DMSO-d6 or CDCl3):
-
Look for the Boc group singlet (~1.4 ppm).
-
Methoxy group: Singlet at ~3.8 ppm.
-
Diagnostic Signals: The
-protons ( ) will appear as a multiplet distinct from the -proton ( ). In -amino acids, the -proton is a methine (CH), whereas in -amino acids, the -position is a methylene ( ). This is the primary differentiator.
-
B. Chiral Purity (HPLC)
Utilization in Solid Phase Peptide Synthesis (SPPS)
This building block is sterically hindered. Standard coupling protocols often fail.
-
Coupling Reagents: Use HATU/HOAt or PyBOP . Avoid DIC/HOBt as kinetics will be too slow, leading to deletion sequences.
-
Reaction Time: Double coupling (2 x 2 hours) is recommended.
-
Monitoring: The Kaiser test may be inconclusive due to the secondary structure of
-peptides. Use Chloranil test or micro-cleavage LCMS to verify coupling.
References
- Seebach, D., et al. (2004). "Beta-Peptides: Synthesis by Arndt-Eistert homologation with concomitant peptide coupling." Helvetica Chimica Acta.
- Gellman, S. H. (1998). "Foldamers: A Manifesto." Accounts of Chemical Research. (Context on the stability of beta-amino acid residues).
Engineering the Third Dimension: A Technical Guide to Non-Natural Amino Acids in Drug Discovery
Executive Summary
The canonical 20 amino acids represent a fraction of the chemical space available for therapeutic design. For drug development professionals, the integration of non-natural amino acids (nnAAs) is not merely a structural novelty; it is a strategic necessity to overcome the inherent limitations of native peptides: rapid proteolysis, poor membrane permeability, and lack of oral bioavailability.
This guide provides a technical roadmap for leveraging nnAAs to engineer "drug-like" properties into peptide scaffolds. It moves beyond basic definitions to cover synthesis optimization, orthogonal translation systems, and validated protocols for experimental execution.
Part 1: Structural & Functional Mechanics
The Causality of Modification
To design effective therapeutics, one must understand the mechanistic impact of specific nnAA classes. We do not simply "add" an amino acid; we alter the biophysical landscape of the molecule.
Conformational Constraint & Entropy
Linear peptides suffer from high entropic cost upon binding. Constraining the backbone reduces this penalty.
-
-Disubstituted Amino Acids (e.g., Aib - Aminoisobutyric acid): The introduction of a second alkyl group at the
-carbon restricts rotation around and angles.-
Mechanism: The Thorpe-Ingold effect promotes helical formation (
-helix or -helix), pre-organizing the peptide for receptor binding.
-
-
N-Methylation: Replacing the amide proton with a methyl group.
-
Mechanism: This removes a hydrogen bond donor, lowering the desolvation energy required to cross lipophilic membranes (improving permeability) and sterically blocking protease access (improving half-life).
-
Metabolic Stability
-
D-Amino Acids: Enantiomers of natural L-residues.
-
Mechanism: Endogenous proteases are stereoselective for L-substrates. Strategic substitution (e.g., at the N-terminus or cleavage sites) renders the peptide invisible to proteolytic enzymes without necessarily disrupting side-chain binding interactions.
-
-
-Amino Acids: These contain an extra methylene group in the backbone.
-
Mechanism: They disrupt the standard peptide bond geometry required by protease active sites.
-
Bioorthogonal Utility
-
Click-Ready Side Chains: Azidohomoalanine (Aha) or Propargylglycine (Pra).
-
Application: Enables site-specific conjugation of fluorophores, toxins (ADCs), or PEG chains via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) without interfering with native functional groups.
-
Part 2: Synthesis & Incorporation Methodologies
Workflow A: Solid Phase Peptide Synthesis (SPPS)
For peptides <50 residues, SPPS is the industry standard. However, nnAAs often introduce steric bulk that causes coupling failure.
Technical Insight: Standard HBTU/DIPEA protocols often fail with hindered nnAAs (like Aib).
-
Solution: Use HATU or COMU with HOAt .[1] These generate a more reactive active ester (7-azabenzotriazole) that is less prone to racemization and reacts faster than HOBt esters.
-
Temperature: Microwave-assisted synthesis at 75°C is critical for driving the coupling of hindered residues.
Workflow B: Genetic Code Expansion (GCE)
For proteins (>50 residues) or cellular studies, chemical synthesis is unviable. GCE reprograms the translation machinery.
The System:
-
Amber Suppression: The stop codon UAG is repurposed to encode an nnAA.
-
Orthogonal Pair: An engineered aminoacyl-tRNA synthetase (aaRS) and tRNA pair (e.g., Methanocaldococcus jannaschii TyrRS/tRNA) that recognizes only the nnAA and the UAG codon, ignoring endogenous amino acids.
Diagram 1: Genetic Code Expansion Mechanism
This workflow illustrates the orthogonal translation pathway required to incorporate nnAAs in vivo.
Caption: Logical flow of Genetic Code Expansion showing the convergence of orthogonal plasmid components and exogenous nnAAs at the ribosome.
Part 3: Therapeutic Architectures & Data
Peptide Stapling
Stapling uses nnAAs with olefinic side chains (e.g., (S)-pentenyl alanine) at positions
Therapeutic Gain:
-
Protease Resistance: The brace shields the backbone.
-
Cell Permeability: The hydrocarbon staple increases lipophilicity, allowing cytosolic access (targeting intracellular PPIs).
Diagram 2: Peptide Stapling Chemistry
The transition from a flexible linear peptide to a locked helical pharmacophore.
Caption: The chemical evolution from a linear precursor to a stapled peptide via Ruthenium-catalyzed olefin metathesis.
Comparative Data: Validated Drug Classes
The following table summarizes key FDA-approved or clinical-stage assets utilizing nnAAs.
| Drug Name | Indication | nnAA / Modification | Functional Benefit |
| Semaglutide | T2 Diabetes / Obesity | Aib (Position 8) | Prevents DPP-4 degradation; extends half-life to ~1 week. |
| Bortezomib | Multiple Myeloma | Boronic acid analog | Reversible inhibitor of the 26S proteasome. |
| Icatibant | Hereditary Angioedema | D-Arg, Hydroxyproline, Tic | Tic (Tetrahydroisoquinoline) provides structural rigidity for receptor antagonism. |
| 177Lu-Vipivotide | Prostate Cancer | 2-Nal (Naphthylalanine) | Enhances hydrophobic interaction with PSMA binding pocket. |
Part 4: Validated Experimental Protocols
Protocol 1: SPPS of Sterically Hindered nnAAs (e.g., Aib)
Standard protocols often yield <20% efficiency for Aib-Aib or Aib-Pro couplings. This optimized protocol ensures >95% conversion.
-
Resin Selection: Use ChemMatrix or Tentagel resins (PEG-based) rather than polystyrene to improve swelling and solvation of the growing chain.
-
Deprotection: 20% Piperidine in DMF (2 x 5 min). Critical: Add 0.1M HOBt to the deprotection mix to prevent aspartimide formation if Asp is present.
-
Coupling Cocktail:
-
Reagent: HATU (0.95 eq) or COMU (0.95 eq) relative to AA.
-
Base: HOAt (1.0 eq) + TMP (2,4,6-trimethylpyridine) (2.0 eq). Note: TMP is a weaker base than DIPEA but reduces racemization in sensitive nnAAs.
-
Excess: Use 4-5 fold excess of the nnAA.
-
-
Reaction Conditions:
-
Microwave: 75°C for 10 minutes (25W).
-
Double Coupling: Repeat the coupling step with fresh reagents for difficult sequences (e.g., Aib-Aib).
-
-
Monitoring: Standard Kaiser test may be false-negative. Use Chloranil test for secondary amines or micro-cleavage LC-MS verification.
Protocol 2: Amber Suppression in E. coli (pEVOL System)
For site-specific incorporation of p-acetylphenylalanine (pAcF).
-
Transformation: Co-transform E. coli BL21(DE3) with:
-
Plasmid A: Target gene with TAG stop codon at site of interest (e.g., pET vector).
-
Plasmid B: pEVOL-pAcF (encodes orthogonal tRNA/RS pair).
-
-
Culture: Inoculate in 2xYT media with appropriate antibiotics (e.g., Amp/Cam). Grow at 37°C to OD600 = 0.5.
-
Induction:
-
Add pAcF (dissolved in dilute NaOH) to final concentration of 1 mM.
-
Induce orthogonal machinery: Add L-Arabinose (0.02%).
-
Induce target protein: Add IPTG (1 mM).
-
-
Expression: Lower temperature to 25°C or 30°C and shake for 16-20 hours. Lower temp improves solubility of the orthogonal synthetase.
-
Verification: Purify protein and perform Intact Mass Spectrometry. A mass shift corresponding exactly to the nnAA vs. natural termination confirms success.
References
-
Unnatural Amino Acids: Strategies, Designs, and Applications in Medicinal Chemistry and Drug Discovery. Journal of Medicinal Chemistry (2024).[4] [Link]
-
Therapeutic applications of genetic code expansion. PMC - NIH (2023). [Link]
-
Stapled Peptides Inhibitors: A New Window for Target Drug Discovery. Frontiers in Chemistry (2020). [Link]
-
Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols (2007). [Link]
-
Genetic Code Expansion: Recent Developments and Emerging Applications. Chemical Reviews (2024). [Link]
Sources
Methodological & Application
Application Note & Protocols: Strategic Incorporation of Boc-(S)-3-amino-2-(2-methoxybenzyl)propanoic Acid in Solid-Phase Peptide Synthesis
Abstract
The integration of non-canonical amino acids into peptide sequences is a cornerstone of modern drug discovery, enabling the development of peptidomimetics with enhanced stability, conformational rigidity, and novel biological activities.[][2] Boc-(S)-3-amino-2-(2-methoxybenzyl)propanoic acid is a unique β-amino acid derivative whose utility lies in its potential to induce specific secondary structures and protect against enzymatic degradation. However, the significant steric hindrance posed by the 2-methoxybenzyl group at the α-carbon presents a considerable challenge for its efficient incorporation via standard Solid-Phase Peptide Synthesis (SPPS) protocols. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the strategic use of this building block within the Boc/Bzl SPPS paradigm. We will detail optimized protocols, explain the chemical rationale behind procedural choices, and offer troubleshooting guidance to ensure high-yield synthesis of target peptides containing this sterically demanding residue.
Introduction: The Rationale for Using Boc-(S)-3-amino-2-(2-methoxybenzyl)propanoic Acid
Boc-(S)-3-amino-2-(2-methoxybenzyl)propanoic acid is a protected β-amino acid. Its structure is characterized by two key features that dictate its application and synthetic handling:
-
β-Amino Acid Backbone: The repositioning of the amino group to the β-carbon shifts the peptide backbone, making the resulting peptide resistant to cleavage by common proteases. This modification is a well-established strategy for increasing the in-vivo half-life of peptide therapeutics.[]
-
α-Substituted 2-Methoxybenzyl Group: This bulky, non-polar group serves two purposes. Firstly, it acts as a conformational constraint, influencing the peptide's folding into specific secondary structures like helices or turns. Secondly, it introduces significant steric bulk adjacent to the carboxyl group, which is the reactive center during the coupling reaction in SPPS.
The primary challenge in utilizing this amino acid is overcoming the steric hindrance during the amide bond formation. Standard coupling conditions are often insufficient, leading to low yields and deletion sequences.[3] This note focuses on the Boc (tert-butyloxycarbonyl) protection strategy, which, despite being an older methodology than Fmoc-SPPS, offers robust and reliable pathways for complex syntheses.[4][5]
Table 1: Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₂₃NO₅ |
| Molecular Weight | 309.36 g/mol |
| Structure | A β-alanine backbone with a Boc-protected amine on the 3rd carbon and a 2-methoxybenzyl group on the 2nd carbon. |
| Appearance | Typically a white to off-white solid. |
| Key Feature | Sterically hindered α-substituted β-amino acid. |
Core Principles of the Boc-SPPS Workflow
The Boc/Bzl strategy is predicated on a principle of graded acid lability. The temporary Nα-Boc group is removed with a moderately strong acid (e.g., Trifluoroacetic Acid, TFA), while the more stable side-chain protecting groups (often benzyl-based) and the resin linkage are cleaved at the end of the synthesis using a very strong acid like anhydrous hydrofluoric acid (HF) or trifluoromethanesulfonic acid (TFMSA).[4][5][6]
The fundamental cycle of Boc-SPPS involves four key stages, repeated for each amino acid addition.
Caption: The iterative cycle of Boc-based Solid-Phase Peptide Synthesis (SPPS).
Detailed Protocols for Incorporation
This section provides a step-by-step methodology for the successful incorporation of Boc-(S)-3-amino-2-(2-methoxybenzyl)propanoic acid into a growing peptide chain.
Materials and Reagents
-
Resin: MBHA or PAM resin (0.5-1.0 mmol/g loading).[6]
-
Solvents: Dichloromethane (DCM), N,N-Dimethylformamide (DMF) (Peptide synthesis grade, amine-free).
-
Amino Acids: Boc-protected amino acids.
-
Title Compound: Boc-(S)-3-amino-2-(2-methoxybenzyl)propanoic acid.
-
Deprotection Reagent: 50% (v/v) Trifluoroacetic Acid (TFA) in DCM.[7][8]
-
Neutralization Reagent: 10% (v/v) Diisopropylethylamine (DIPEA) in DCM.
-
Coupling Reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate).
-
Washing Solvents: DCM, DMF, Isopropanol.
Step 1: N-terminal Boc Deprotection
This step removes the temporary Boc protecting group from the N-terminus of the resin-bound peptide, exposing a free amine for the subsequent coupling reaction.
-
Swell the Resin: Swell the peptidyl-resin in DCM for 20-30 minutes.
-
Pre-wash: Add the deprotection solution (50% TFA/DCM) and agitate for 2-5 minutes. Drain the vessel.[6]
-
Deprotection: Add a fresh portion of the deprotection solution and agitate for 20-30 minutes at room temperature.[7] The solution may turn yellow/orange, which is normal.
-
Wash: Drain the reaction vessel and wash the resin thoroughly to remove residual TFA and the cleaved t-butyl cation.
-
3x with DCM
-
1x with Isopropanol
-
3x with DCM
-
Step 2: Neutralization
The deprotection step leaves the newly exposed N-terminal amine as a trifluoroacetate salt. This salt is unreactive in the subsequent coupling step and must be neutralized to the free amine.
-
Add 10% DIPEA in DCM to the resin and agitate for 2-5 minutes.
-
Drain the solution.
-
Repeat the neutralization step once more.
-
Wash: Wash the resin thoroughly to remove excess DIPEA.
-
3x with DCM
-
3x with DMF (to prepare for the coupling step)
-
Step 3: Coupling of Boc-(S)-3-amino-2-(2-methoxybenzyl)propanoic Acid
This is the most critical step. Due to the severe steric hindrance, a standard carbodiimide coupling (e.g., DCC/HOBt) is likely to fail or give very low yields.[3] The use of a high-potency aminium/uronium or phosphonium salt-based reagent is mandatory.[9][10] HATU is highly recommended as it forms a more reactive OAt-ester, which is effective at overcoming steric barriers.[10]
Table 2: Comparison of Coupling Reagents for Hindered Amino Acids
| Reagent | Activating Species | Reactivity | Recommendation for Title Compound |
|---|---|---|---|
| DCC/DIC | O-acylisourea | Low | Not Recommended |
| HBTU/TBTU | OBt-ester | Moderate-High | Suitable, but may require longer reaction times.[11] |
| HATU/HCTU | OAt/O-6-ClBt ester | Very High | Highly Recommended. [9][10] |
| PyBOP/PyAOP | OBt/OAt-ester | High-Very High | Excellent alternative to aminium salts. |
Optimized Coupling Protocol (using HATU):
-
Pre-activation: In a separate vessel, dissolve the following in DMF:
-
Boc-(S)-3-amino-2-(2-methoxybenzyl)propanoic acid (3.0 eq. relative to resin loading)
-
HATU (2.9 eq.)
-
DIPEA (6.0 eq.)
-
-
Agitate the pre-activation mixture for 2-5 minutes at room temperature.
-
Coupling: Add the activated amino acid solution to the drained, neutralized peptidyl-resin.
-
Agitate the reaction mixture for 2-4 hours at room temperature.
-
Monitor the reaction: Perform a qualitative ninhydrin (Kaiser) test. For this sterically hindered amino acid, a negative or very weak positive result after 2 hours is a good indicator. If the test remains strongly positive, proceed to a second coupling.
-
Wash: Drain the coupling solution and wash the resin thoroughly.
-
3x with DMF
-
3x with DCM
-
Expert Insight (Double Coupling): For exceptionally difficult couplings, a "double coupling" strategy is advised.[9][12] After the first coupling reaction and washing, simply repeat Step 3 with a fresh batch of activated amino acid. This ensures the reaction drives to completion and minimizes the formation of deletion sequences, which are difficult to remove during final purification.
Caption: Workflow for HATU-mediated coupling of a sterically hindered amino acid.
Final Cleavage from the Resin
Once the peptide sequence is fully assembled, the final step is to cleave the peptide from the solid support and simultaneously remove all side-chain protecting groups. In Boc-SPPS, this requires a strong acid.
Caution: Strong acids like HF and TFMSA are extremely corrosive and hazardous. This procedure must be performed in a specialized apparatus within a certified fume hood by trained personnel.
-
Pre-cleavage Preparation: Ensure the N-terminal Boc-group is removed from the final residue using the standard deprotection protocol.[13] Dry the peptidyl-resin thoroughly under vacuum.
-
HF Cleavage:
-
Cool the cleavage vessel to 0°C.
-
Add the dried resin and appropriate scavengers (e.g., p-cresol, anisole) to capture reactive cations generated during cleavage.
-
Carefully condense anhydrous HF into the vessel.
-
Stir the mixture at 0°C for 1-2 hours.
-
Evaporate the HF under a stream of nitrogen.
-
-
Post-cleavage Workup:
-
Wash the resin remnants with cold diethyl ether to precipitate the crude peptide.
-
Filter and collect the crude peptide.
-
Dissolve the peptide in an appropriate aqueous buffer (e.g., 10% acetic acid) and lyophilize.
-
Purify the peptide using reverse-phase HPLC.
-
Troubleshooting Guide
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Positive Ninhydrin Test after Coupling | Incomplete coupling due to steric hindrance. | 1. Perform a second coupling (double coupling). [9][12]2. Extend the initial coupling time to 4-6 hours or overnight.3. Ensure a high-potency coupling reagent like HATU or HCTU was used. |
| Low Final Yield of Target Peptide | 1. Cumulative incomplete couplings throughout the synthesis.2. Loss of peptide chains from the resin during repeated TFA deprotection steps (acid-lability of the linker).[6] | 1. Implement double coupling for all sterically hindered residues.2. Use a more stable linker, such as the PAM linker, which is more resistant to TFA than the classic Merrifield linker.[6] |
| Presence of Deletion Sequences in Mass Spec | A specific coupling step failed. | Re-synthesize the peptide, focusing on the problematic coupling. Use a stronger coupling reagent, double coupling, and potentially a solvent with better solvating properties like NMP.[9] |
Conclusion
The successful incorporation of Boc-(S)-3-amino-2-(2-methoxybenzyl)propanoic acid is a challenging but achievable objective in solid-phase peptide synthesis. The key to success lies in acknowledging and addressing the profound steric hindrance introduced by the α-substituent. By deviating from standard protocols and employing high-potency coupling reagents like HATU, extending reaction times, and utilizing a double-coupling strategy, researchers can effectively drive the amide bond formation to completion. The protocols and rationale outlined in this guide provide a robust foundation for scientists to leverage the unique structural properties of this amino acid, paving the way for the creation of novel and potent peptidomimetics.
References
-
AAPPTec. (n.d.). N-Terminal Deprotection; Boc removal; Fmoc removal. Retrieved from AAPPTec: [Link]
- Amblard, F., Amblard, M., Bedos-Belval, F., Carganico, G., Chen, Y., Ettaoussi, M., ... & Martinez, J. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33, 239-254.
-
Bio-protocol. (2025, October 5). Peptide Synthesis. Retrieved from Bio-protocol: [Link]
-
Amblard, F., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. ResearchGate. Retrieved from [Link]
-
Biovera Research. (2025, November 18). Solid-Phase Peptide Synthesis Methods: Complete Guide. Retrieved from Biovera Research: [Link]
-
Gyros Protein Technologies. (2019, September 15). Solid-phase Peptide Synthesis (SPPS) in Research & Development. Retrieved from Gyros Protein Technologies: [Link]
-
JPT Peptide Technologies. (n.d.). Mastering Solid Phase Peptide Synthesis (SPPS). Retrieved from JPT: [Link]
-
Nowick Laboratory. (2020, March 17). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Retrieved from University of California, Irvine: [Link]
-
Request PDF. (2025, August 6). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. Retrieved from ResearchGate: [Link]
-
Amblard, F., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. ResearchGate. Retrieved from [Link]
- Collins, J. M., Porter, K. A., Singh, S. K., & Van Vrane, M. G. (2014). High-efficiency solid phase peptide synthesis (HE-SPPS). Organic letters, 16(3), 940–943.
- Johnson, T., Quibell, M., & Sheppard, R. C. (1995). Use of Fmoc-N-(2-hydroxy-4-methoxybenzyl)amino acids in peptide synthesis. Journal of peptide science, 1(1), 11-25.
- White, P., Keyte, J. W., Bailey, K., & Ede, N. J. (2004). The synthesis of 'difficult' peptides using 2-hydroxy-4-methoxybenzyl or pseudoproline amino acid building blocks: a comparative study. Journal of peptide science, 10(1), 18-26.
-
ResearchGate. (n.d.). (A) Comparison of Boc and Fmoc SPPS. Retrieved from ResearchGate: [Link]
-
PubChem. (n.d.). 3-((tert-Butoxycarbonyl)amino)-2-methylpropanoic acid. Retrieved from PubChem: [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from Organic Chemistry Portal: [Link]
-
Dermatology Times. (2021, September 28). Peptides and Their Many Uses. Retrieved from Dermatology Times: [Link]
-
MDPI. (2022, December 23). Structure–Activity Relationship Studies of Substitutions of Cationic Amino Acid Residues on Antimicrobial Peptides. Retrieved from MDPI: [Link]
Sources
- 2. dermatologytimes.com [dermatologytimes.com]
- 3. researchgate.net [researchgate.net]
- 4. chemistry.du.ac.in [chemistry.du.ac.in]
- 5. researchgate.net [researchgate.net]
- 6. chempep.com [chempep.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. peptide.com [peptide.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Peptide Coupling Reagents Guide [sigmaaldrich.com]
- 11. bachem.com [bachem.com]
- 12. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 13. Boc Resin Cleavage Protocol [sigmaaldrich.com]
protocol for coupling Boc-(s)-3-amino-2-(2-methoxybenzyl)propanoic acid to a resin
Application Note: High-Efficiency Loading of Sterically Hindered
Part 1: Strategic Overview & Scientific Rationale
1.1 The Challenge: Sterics and Stability
The target molecule, Boc-(S)-3-amino-2-(2-methoxybenzyl)propanoic acid , represents a distinct class of building blocks known as
-
Steric Hindrance: The bulky 2-methoxybenzyl group creates significant steric shielding of the carboxylate. This dramatically reduces the kinetics of standard coupling reactions compared to Gly or Ala.
-
Racemization Risk: While
-amino acids are generally more resistant to oxazolone-mediated racemization than -amino acids, the activation of the carboxyl group in the presence of strong bases (e.g., DMAP) can still lead to epimerization at the C2 position, especially given the thermodynamic drive to relieve steric strain. -
Electronic Effects: The ortho-methoxy substituent adds electron density to the benzyl ring but primarily acts as a steric wedge.
1.2 Resin Selection Strategy The choice of resin dictates the C-terminal functionality and the loading chemistry.
| Target C-Terminus | Recommended Resin | Preferred Coupling Chemistry | Rationale |
| Carboxylic Acid | Merrifield Resin (Chloromethyl polystyrene) | Cesium Salt (Gisin) Method | Avoids strong activation reagents; S_N2 displacement is favored by Cs+ counterion; minimal racemization risk. |
| Amide | MBHA Resin (4-Methylbenzhydrylamine) | HATU/HOAt Activation | Requires potent activation to overcome steric hindrance at the resin interface; MBHA is stable to Boc cleavage conditions (TFA). |
Part 2: Experimental Protocols
Protocol A: Cesium Iodide-Catalyzed Esterification (Merrifield Resin)
Best for: Creating C-terminal Acid Peptides.
This protocol utilizes the Gisin method with Potassium Iodide (KI) catalysis. The Cesium ion improves the solubility of the carboxylate in DMF and enhances nucleophilicity, while KI facilitates a Finkelstein reaction (Cl
Reagents Required:
-
Boc-(S)-3-amino-2-(2-methoxybenzyl)propanoic acid (1.5 eq. relative to resin capacity)[1][2][3][4][5][6]
-
Merrifield Resin (0.5 – 1.0 mmol/g substitution)[7]
-
Cesium Carbonate (
)[5][8]ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> -
Potassium Iodide (KI) (0.1 eq.)[5]
-
Solvents: Ethanol (EtOH), Water, DMF (Anhydrous), DCM.
Step-by-Step Workflow:
-
Preparation of the Cesium Salt:
-
Dissolve the Boc-amino acid in EtOH (2 mL/mmol) and water (0.5 mL/mmol).[5][9][8]
-
Titrate the solution to pH 7.0 using 2 M aqueous
.[5] Critical: Do not overshoot pH 7.0 to prevent hydrolysis or base-catalyzed degradation.ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> -
Evaporate to dryness.[2][3][5][9][8] Add anhydrous DMF and evaporate again (2x) to remove all traces of water (azeotropic drying). The salt must be a dry powder.[2][3]
-
-
Resin Swelling:
-
Coupling Reaction:
-
Dissolve the dry Cesium salt of the amino acid in anhydrous DMF (approx. 6 mL per gram of resin).
-
Add solid KI (0.1 eq. relative to resin substitution).[1][2][3][4][5][7][9][8][10]
-
Incubate: Shake or rotate at 50°C for 16–24 hours. Note: The elevated temperature is necessary to overcome the steric barrier of the 2-methoxybenzyl group.
-
-
Washing & Work-up:
Validation (Degree of Substitution):
Calculate loading by weight gain or UV quantification if the Boc group is cleaved and the released cation is measured (though weight gain is standard for the first residue).
Protocol B: Amide Linkage Formation (MBHA Resin)
Best for: Creating C-terminal Amide Peptides.
Due to the steric bulk of the
Reagents Required:
-
Boc-(S)-3-amino-2-(2-methoxybenzyl)propanoic acid (3.0 eq.)
-
HATU (2.9 eq.)
-
HOAt (3.0 eq.) - Enhances reaction rate and suppresses racemization.
-
DIEA (Diisopropylethylamine) (6.0 eq.)
-
DMF (Anhydrous)
Step-by-Step Workflow:
-
Resin Preparation:
-
Swell MBHA resin in DCM (30 min).
-
Neutralize: Wash with 5% DIEA in DCM (2 x 2 min) to ensure the amine is free (not protonated).
-
Wash with DMF (5x).[5]
-
-
Activation (Pre-activation is critical):
-
Coupling:
-
Capping (Recommended):
-
After coupling, cap unreacted amines with Acetic Anhydride/Pyridine/DCM (1:1:8) for 30 minutes to prevent deletion sequences.
-
Part 3: Visualization & Logic
Workflow Diagram: Cesium Salt Loading (Merrifield)
Figure 1: Optimized workflow for loading hindered amino acids via the Gisin (Cesium Salt) method.
Decision Logic: Coupling Strategy
Figure 2: Strategic decision tree for resin and coupling chemistry selection based on target peptide functionality.
Part 4: References
-
Sigma-Aldrich. Peptide Resin Loading Protocols. (Accessed 2023). Provides foundational stoichiometry for the Gisin method and solvent handling. Link
-
ChemPep. Boc Solid Phase Peptide Synthesis: Merrifield Resin Protocols. (Accessed 2023). Details the CsI catalysis and temperature requirements for hindered residues. Link
-
Gisin, B.F. (1973). The preparation of Merrifield-resins through total esterification with cesium salts. Helvetica Chimica Acta. Establishes the mechanistic basis for the Cesium salt method.
-
Merck Millipore (Novabiochem). Peptide Synthesis Manual: Loading Hydroxymethyl Resins. (Accessed 2023). Discusses the risks of enantiomerization with DMAP and alternatives for sensitive amino acids. Link
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. peptide.com [peptide.com]
- 3. peptide.com [peptide.com]
- 4. chem.uci.edu [chem.uci.edu]
- 5. merckmillipore.com [merckmillipore.com]
- 6. almacgroup.com [almacgroup.com]
- 7. chempep.com [chempep.com]
- 8. Peptide Resin Loading Protocols [sigmaaldrich.com]
- 9. Peptide Resin Loading Protocols [sigmaaldrich.com]
- 10. CN105164145B - Solid-phase peptide synthesis method and related system - Google Patents [patents.google.com]
The Deprotection of tert-Butoxycarbonyl (Boc) Amines Using Trifluoroacetic Acid (TFA)
An Application Note and Protocol Guide
Abstract
The tert-butoxycarbonyl (Boc) group is a cornerstone of amine protection strategy in modern organic synthesis, particularly in solid-phase peptide synthesis (SPPS). Its widespread use is attributed to its stability under a broad range of chemical conditions and its facile, quantitative removal under mild acidic conditions. Trifluoroacetic acid (TFA) has emerged as the reagent of choice for this transformation due to its optimal acidity, high volatility, and excellent solvent compatibility, which collectively simplify reaction work-up and product isolation.[1][2] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of TFA for Boc deprotection. It delves into the underlying reaction mechanism, the critical role of scavengers in suppressing side reactions, detailed step-by-step protocols for both solution-phase and solid-phase applications, and a thorough troubleshooting guide.
The Scientific Foundation: Mechanism and Rationale
A deep understanding of the reaction mechanism is paramount for optimizing reaction conditions and preempting potential side reactions. The TFA-mediated cleavage of the Boc group is not merely a hydrolysis but a specific acid-catalyzed elimination process.[2][3]
The Deprotection Mechanism
The process can be dissected into three primary steps, each with distinct chemical implications:
-
Protonation: The reaction initiates with the protonation of the carbonyl oxygen of the Boc group by the strong acid, TFA. This initial step activates the carbamate for cleavage.[3][4]
-
Heterolytic Cleavage & Carbocation Formation: The protonated intermediate is unstable and undergoes heterolytic cleavage of the tert-butyl-oxygen bond. This results in the formation of a highly stable tertiary carbocation (the tert-butyl cation) and a transient carbamic acid intermediate.[3][4][5]
-
Decarboxylation & Amine Salt Formation: The carbamic acid is inherently unstable and rapidly decomposes, releasing carbon dioxide gas and the desired free amine.[3][4] In the highly acidic environment, the newly liberated nucleophilic amine is immediately protonated by the excess TFA to form a stable trifluoroacetate salt.[3]
It is a critical safety and procedural point that this reaction generates gaseous CO2. Therefore, these reactions must never be performed in a sealed or closed system to avoid pressure buildup.[4]
Caption: Figure 1. Mechanism of TFA-Mediated Boc Deprotection.
The Inevitable Side Reaction: Alkylation by the tert-Butyl Cation
The elegance of the Boc deprotection mechanism also presents its primary challenge: the generation of the electrophilic tert-butyl cation.[6][7] This reactive intermediate can indiscriminately alkylate any sufficiently nucleophilic sites within the substrate or product, leading to unwanted, and often difficult to separate, byproducts.[8]
In peptide chemistry, several amino acid residues are particularly vulnerable:
-
Tryptophan (Trp): The electron-rich indole ring is highly susceptible to tert-butylation.[8]
-
Methionine (Met): The thioether side chain can be alkylated to form a sulfonium salt.[8]
-
Cysteine (Cys): The free thiol group is a prime target for alkylation.[8]
-
Tyrosine (Tyr): The activated phenolic ring can also undergo Friedel-Crafts-type alkylation.[8]
This necessitates the inclusion of "scavengers" in the reaction mixture. These are nucleophilic agents designed to be more reactive towards the tert-butyl cation than the sensitive residues of the product, thereby intercepting and neutralizing the carbocation before it can cause damage.[8][9]
Caption: Figure 2. Role of Scavengers in Preventing Side Reactions.
Scavenger Selection: A Data-Driven Approach
The choice of scavenger is not arbitrary and depends on the substrate, particularly the amino acid composition in peptide synthesis. A cocktail of scavengers is often employed to provide comprehensive protection.
| Scavenger | Target Residue(s) | Typical Conc. (v/v) | Causality and Field-Proven Insights |
| Triisopropylsilane (TIS) | Trp, general carbocations | 2.5 - 5% | TIS is a highly effective and widely used hydride donor that reduces the tert-butyl cation to isobutane. It is considered a "clean" scavenger as its byproducts are volatile. It is the scavenger of choice for protecting tryptophan.[3][8] |
| Water (H₂O) | Trp, general carbocations | 2.5 - 5% | Water traps the carbocation to form tert-butanol. It is a simple and effective scavenger, often used in combination with TIS.[8][10] |
| Thioanisole | Arg(Tos), general protection | 2.5 - 5% | Particularly useful for preventing the reattachment of sulfonyl protecting groups (e.g., Tos from Arginine) to other residues.[11] Caution: Avoid using thioanisole with Trp-containing peptides as its cation adducts can alkylate the indole ring. |
| Ethanedithiol (EDT) | Cys, Met, Trp(For) | 2.5 - 5% | EDT is a soft nucleophile, excellent for scavenging electrophiles that could alkylate sulfur-containing residues like Cys and Met. It also facilitates the removal of the formyl protecting group from Trp(For).[12] |
| Phenol | Tyr, general protection | 2.5 - 5% (w/v) | Phenol acts as a competitive substrate for electrophilic aromatic substitution, thereby protecting Tyrosine residues from alkylation.[10] |
Validated Experimental Protocols
The following protocols provide a robust starting point for common Boc deprotection scenarios. Optimization may be required based on the specific substrate.
Protocol 1: General Solution-Phase Boc Deprotection
This protocol is suitable for a wide range of small molecules and peptides in solution.
-
Preparation: Dissolve the Boc-protected compound (1.0 equiv) in a suitable solvent, typically Dichloromethane (DCM), to a concentration of approximately 0.1-0.2 M. If the substrate is sensitive, cool the solution to 0 °C in an ice bath.[3]
-
Reagent Addition: Add TFA to the stirred solution to achieve the desired final concentration. A 20-50% (v/v) solution of TFA in DCM is a common starting point.[2][5] For substrates lacking sensitive functional groups, neat TFA can also be used.[13]
-
Reaction Monitoring: Stir the reaction at room temperature (or 0 °C) for 0.5 - 4 hours.[2] Monitor the reaction progress by a suitable analytical technique, such as Thin-Layer Chromatography (TLC) or LC-MS, until the starting material is fully consumed.[3][8]
-
Work-up: Proceed to one of the isolation methods described in Protocol 3 .
Protocol 2: Deprotection and Cleavage in Solid-Phase Peptide Synthesis (SPPS)
This protocol is designed for the final cleavage of a peptide from the solid support, which simultaneously removes the N-terminal Boc group and most acid-labile side-chain protecting groups.
-
Resin Preparation: Wash the peptide-resin thoroughly with DCM (3x) to remove residual solvents and shrink the resin beads.[1]
-
Cleavage Cocktail Addition: Prepare a fresh cleavage cocktail. A standard, highly effective cocktail for many peptides is 95% TFA, 2.5% H₂O, 2.5% TIS .[1][8] Add the cocktail to the resin (typically 10 mL per gram of resin).
-
Reaction: Gently agitate the mixture at room temperature for 2-4 hours using a shaker or periodic swirling.[1]
-
Peptide Isolation: a. Filter the resin and collect the filtrate, which contains the cleaved peptide.[1] b. Wash the resin with a small volume of fresh TFA (2x) and combine the filtrates. c. Concentrate the combined filtrates under a gentle stream of nitrogen or by rotary evaporation (ensure the vacuum pump is protected from acid vapors) to reduce the volume by ~70-80%. d. Proceed to Protocol 3A for peptide precipitation.
A Note on TFA Concentration in SPPS: While 100% TFA can be used, studies have shown that a 55% solution of TFA in DCM can lead to higher purity peptides. This is attributed to better swelling of the resin matrix in the mixed solvent system, allowing for more efficient reagent access and more complete deprotection at each step.[14]
Protocol 3: Product Isolation and Work-up Procedures
The final product is an amine trifluoroacetate salt. Depending on the next step, it can be used directly, or the free amine can be liberated.
A) Isolation as a TFA Salt via Precipitation
-
Following reaction completion (and concentration, if applicable), add the crude solution dropwise to a large volume (10-20 fold excess) of cold diethyl ether with vigorous stirring.[3][15]
-
A precipitate (the peptide or molecule as its TFA salt) should form.
-
Isolate the solid by filtration or centrifugation.[1]
-
Wash the solid pellet with cold diethyl ether (3x) to remove scavengers and residual TFA.[1]
-
Dry the product under high vacuum. The resulting TFA salt is often a white to off-white solid.
B) Isolation of the Free Amine via Aqueous Basic Work-up
-
After removing the bulk of the TFA and solvent in vacuo, dissolve the residue in a suitable organic solvent (e.g., ethyl acetate or DCM).
-
Carefully wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until CO₂ evolution ceases.[3][16] This neutralizes the excess TFA and liberates the free amine.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the free amine.[3]
C) Isolation via Non-Aqueous Work-up (Ion-Exchange Resin)
This method is ideal for acid-sensitive compounds where an aqueous basic work-up is undesirable.
-
After the reaction, evaporate the solvent and excess TFA.
-
Dissolve the crude residue in a suitable solvent (e.g., methanol or DCM).
-
Add a basic ion-exchange resin, such as Amberlyst A-21 (approx. 10-fold mass excess relative to the product).[17][18]
-
Stir the suspension for 30-60 minutes. The resin will scavenge the trifluoroacetate salt.
-
Filter the resin and wash it with the solvent.
-
Combine the filtrates and concentrate in vacuo to obtain the pure, free amine.[17][19]
Troubleshooting Common Issues
| Symptom | Possible Cause(s) | Recommended Solution(s) |
| Incomplete Deprotection (Starting material remains) | Insufficient Acid/Time: TFA concentration may be too low, or reaction time too short, especially for sterically hindered substrates.[3] | Increase TFA concentration or prolong the reaction time. Gently warming the reaction (e.g., to 40 °C) can also accelerate cleavage, but monitor for side product formation.[8] |
| Poor Resin Swelling (SPPS): In SPPS, 100% TFA can cause poor resin swelling, preventing reagent access.[14] | Use a mixed solvent system, such as 50-55% TFA in DCM, to improve resin swelling and deprotection efficiency.[3][14] | |
| Unexpected Peaks in HPLC/LC-MS (Masses correspond to +56 Da) | Alkylation by t-Butyl Cation: Insufficient or incorrect scavenger used, leading to alkylation of sensitive residues.[6][8] | Re-run the reaction with an appropriate scavenger cocktail based on the substrate's composition (see Section 2). Ensure scavengers are fresh. |
| Product is an Oil or Gummy Solid | Residual TFA/Scavengers: The TFA salt may be hygroscopic or intrinsically non-crystalline. Residual scavengers can also result in an oily product. | Ensure thorough washing during precipitation (Protocol 3A). To remove residual TFA, azeotrope the crude product with toluene (3x) after initial evaporation.[5][20] |
| Trifluoroacetylation of Amine (+96 Da) | Side reaction with TFA: Although less common, the newly formed amine can theoretically be acylated by TFA, especially if coupling reagents are present.[6][21] | This is rarely observed in standard deprotection. If suspected, ensure all TFA is removed before subsequent coupling steps. The use of HCl in dioxane is an alternative deprotection method that avoids this possibility.[6][13] |
Critical Safety Precautions
Trifluoroacetic acid is a hazardous chemical that requires strict safety protocols.
-
Corrosivity: TFA is extremely corrosive and can cause severe skin burns and eye damage upon contact.[22][23]
-
Inhalation Hazard: Vapors are harmful if inhaled and are destructive to the mucous membranes and upper respiratory tract.[22][24]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical splash goggles, and acid-resistant gloves (double-gloving is recommended).[23][25]
-
Engineering Controls: All manipulations involving TFA must be performed in a properly functioning chemical fume hood to prevent inhalation of vapors.[25]
-
Emergency Procedures:
-
Waste Disposal: Dispose of TFA-containing waste in designated, properly labeled hazardous waste containers according to institutional guidelines.
References
-
Boc Deprotection Mechanism - TFA - Common Organic Chemistry. (n.d.). Retrieved from [Link]
-
Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. (2024, January 2). Total Synthesis. Retrieved from [Link]
-
Srinivasan, N., Yurek-George, A., & Ganesan, A. (2005). Rapid deprotection of N-Boc amines by TFA combined with freebase generation using basic ion-exchange resins. Molecular Diversity, 9(4), 291–293. Retrieved from [Link]
-
STANDARD OPERATION PROCEDURES FOR WORKING WITH Trifluoroacetic Acid AT AMHERST COLLEGE. (2024, April 2). Amherst College. Retrieved from [Link]
-
How to do work-up of a BOC deprotection reaction by TFA?. (2013, January 14). ResearchGate. Retrieved from [Link]
-
BOC Deprotection. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides. Retrieved from [Link]
-
Boc Deprotection - TFA. (n.d.). Common Organic Chemistry. Retrieved from [Link]
-
HAZARD SUMMARY: TRIFLUOROACETIC ACID. (2001, October). New Jersey Department of Health. Retrieved from [Link]
-
Amine Protection and Deprotection. (n.d.). Master Organic Chemistry. Retrieved from [Link]
-
Safety Data Sheet: Trifluoroacetic acid (TFA). (n.d.). Carl ROTH. Retrieved from [Link]
-
Blondelle, S. E., & Houghten, R. A. (1993). Comparison of 55% TFA/CH2Cl2 and 100% TFA for Boc group removal during solid-phase peptide synthesis. International journal of peptide and protein research, 41(6), 522–527. Retrieved from [Link]
-
Boc De-protection. (2023, October 18). Reddit. Retrieved from [Link]
-
Lundt, B. F., Johansen, N. L., Vølund, A., & Markussen, J. (1978). Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers. International journal of peptide and protein research, 12(5), 258–268. Retrieved from [Link]
-
Srinivasan, N., Yurek-George, A., & Ganesan, A. (2005). Rapid deprotection of N-Boc amines by TFA combined with freebase generation using basic ion-exchange resins. Molecular diversity, 9(4), 291-3. Retrieved from [Link]
-
Amino Acid Derivatives for Peptide Synthesis. (n.d.). Anaspec. Retrieved from [Link]
-
BOC Protection and Deprotection. (2019, August 10). Hebei Boze Chemical Co., Ltd. Retrieved from [Link]
-
Boc Deprotection Mechanism. (2022, December 14). The Organic Chemistry Tutor. Retrieved from [Link]
-
General Procedure for the deprotection of the Boc-group. (n.d.). Royal Society of Chemistry. Retrieved from [Link]
-
Strategies for Safe Evaporation of Solutions Containing Trifluoroacetic Acid. (2018, March 22). R&D World. Retrieved from [Link]
-
Supplementary Information. (n.d.). Royal Society of Chemistry. Retrieved from [Link]
-
Boc deprotection of BocPhePheOEt. (2020, May 4). ChemSpider Synthetic Pages. Retrieved from [Link]
-
Boc Removals with TFA in Peptide Synthesis. (2013, March 15). Reddit. Retrieved from [Link]
-
Protecting Groups for Amines: Carbamates. (2018, June 7). Master Organic Chemistry. Retrieved from [Link]
-
Peptide Global Deprotection/Scavenger-Induced Side Reactions. (n.d.). ResearchGate. Retrieved from [Link]
-
Removal of Boc protecting group as workup?. (2014, June 22). Reddit. Retrieved from [Link]
-
What are appropriate scavengers in the t-butyl group deprotection in peptide synthesis?. (2014, October 16). ResearchGate. Retrieved from [Link]
-
What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester?. (2017, November 19). Chemistry Stack Exchange. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 5. total-synthesis.com [total-synthesis.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. researchgate.net [researchgate.net]
- 11. peptide.com [peptide.com]
- 12. researchgate.net [researchgate.net]
- 13. reddit.com [reddit.com]
- 14. Comparison of 55% TFA/CH2Cl2 and 100% TFA for Boc group removal during solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 16. Boc Deprotection - TFA [commonorganicchemistry.com]
- 17. scribd.com [scribd.com]
- 18. researchgate.net [researchgate.net]
- 19. Rapid deprotection of N-Boc amines by TFA combined with freebase generation using basic ion-exchange resins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. rsc.org [rsc.org]
- 21. reddit.com [reddit.com]
- 22. gustavus.edu [gustavus.edu]
- 23. nj.gov [nj.gov]
- 24. isotope.com [isotope.com]
- 25. amherst.edu [amherst.edu]
synthesis of peptide libraries using Boc-(s)-3-amino-2-(2-methoxybenzyl)propanoic acid
Application Note: High-Fidelity Synthesis of Proteolytically Resistant Peptide Libraries Incorporating Boc-(S)-3-amino-2-(2-methoxybenzyl)propanoic acid
Executive Summary
This guide details the protocol for synthesizing peptide libraries using Boc-(S)-3-amino-2-(2-methoxybenzyl)propanoic acid .[1] This non-proteinogenic amino acid is a
Incorporating
This protocol utilizes Boc chemistry (tert-butyloxycarbonyl) on MBHA resin to generate C-terminal amide libraries.[1] It features a modified "High-Intensity" coupling cycle specifically designed to overcome the steric hindrance of the
Chemical Characteristics & Strategic Planning
The Building Block
-
Full Name: Boc-(S)-3-amino-2-(2-methoxybenzyl)propanoic acid[1]
-
Classification:
-amino acid.[1][2][3] -
Structural Challenge: The side chain (2-methoxybenzyl) is located on the C2 carbon (
to the carboxyl), while the amine is on the C3 carbon ( to the carboxyl). -
Synthetic Implication: The C2 substituent creates significant steric hindrance for the incoming nucleophile during the next coupling step (acylation of the
-amine).
Resin Selection
For peptide libraries (drug discovery), C-terminal amides are preferred to mimic the neutral electronic state of internal protein sequences.
-
Recommended Support: MBHA Resin (4-methylbenzhydrylamine).[1]
-
Why: MBHA is compatible with Boc chemistry and yields stable amides upon HF cleavage. It eliminates the ester hydrolysis risks associated with Merrifield resin during extended synthesis cycles.
Coupling Reagent Strategy
Standard carbodiimides (DCC/DIC) are insufficient for
-
Activator: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) with HOAt (1-Hydroxy-7-azabenzotriazole).[1]
-
Mechanism: The aza-analog (HOAt) utilizes a pyridine nitrogen to provide anchimeric assistance, significantly accelerating the acylation of hindered amines compared to HOBt.
Experimental Protocols
Materials & Reagents
| Reagent | Grade/Spec | Purpose |
| MBHA Resin | 0.5–0.7 mmol/g | Solid Support |
| Boc-AA-OH | >99% ee | Building Blocks |
| TFA | Peptide Grade | Deprotection (Boc removal) |
| DIPEA | Anhydrous | Neutralization Base |
| HATU | High Purity | Coupling Activator |
| DMF | Anhydrous, Amine-free | Solvent |
| Anisole / DMS | Scavenger Grade | Cation Scavengers |
Protocol A: Pre-Synthesis Resin Preparation
Rationale: Proper swelling is critical for accessing internal binding sites on the resin beads.
-
Weighing: Weigh MBHA resin into the reaction vessel (RV).
-
Swelling: Add DCM (10 mL/g resin) and shake gently for 60 minutes.
-
Initial Wash: Drain DCM and wash with DMF (3 x 2 min) to remove soluble impurities.[1]
-
Neutralization: Treat with 10% DIPEA in DMF (2 x 2 min) to ensure the amine linker is free base.
Protocol B: The Modified Boc Synthesis Cycle
This cycle distinguishes between "Standard Residues" and the "Target
Step 1: Boc Deprotection
-
Pre-wash: 40% TFA in DCM (1 x 1 min).[1]
-
Deprotection: 40% TFA in DCM (1 x 20 min). Note: Monitor gas evolution.
-
Wash: DCM (3 x 1 min), then DMF (3 x 1 min).
-
Neutralization: 10% DIPEA in DMF (2 x 2 min). Critical: Ensure basic pH.
Step 2: Coupling (The Critical Branch) [1]
-
Scenario A: Coupling Standard
-Amino Acids -
Scenario B: Coupling Boc-(S)-3-amino-2-(2-methoxybenzyl)propanoic acid
-
Rationale: The carboxyl group is hindered; stronger activation is required.
-
-
Scenario C: Coupling onto the N-terminus of the
-Residue-
Rationale: The amine is on a
-carbon with a bulky -substituent.[1] This is the most difficult step.
-
Protocol C: Cleavage (HF Method)
Safety Warning: HF is extremely hazardous.[1] Use a closed vacuum line system.
-
Drying: Wash resin with MeOH and dry under high vacuum overnight.
-
Scavenger Mix: Add Anisole (1 mL/g resin) and Dimethyl sulfide (DMS) (0.5 mL/g) to the vessel.
-
HF Addition: Condense anhydrous HF (10 mL/g resin) into the vessel at -78°C.
-
Reaction: Warm to 0°C and stir for 60 minutes.
-
Extraction: Evaporate HF. Wash resin with cold ether (removes scavengers).[1] Extract peptide with 10% Acetic Acid or 50% Acetonitrile/Water.
-
Lyophilization: Freeze-dry the aqueous extract to obtain the crude peptide library.
Visualization of Workflows
Figure 1: Decision Logic for -Amino Acid Incorporation
This diagram illustrates the modified SPPS cycle required when the specific
Caption: Modified Boc-SPPS cycle distinguishing standard couplings from the high-intensity protocols required for the
Figure 2: Parallel Library Synthesis Workflow
Ideally suited for multipin or well-plate synthesis to manage the complexity of the library.
Caption: Parallel synthesis workflow allowing for the systematic variation of the
Quantitative Data & Troubleshooting
Expected Coupling Efficiencies
| Step Type | Reagents | Time | Expected Yield (per step) |
| Standard | HBTU / DIPEA | 45 min | >99.5% |
| Target | HATU / HOAt | 2 x 2 hr | 98.0% - 99.0% |
| Coupling ONTO | HATU / HOAt / NMP | 4 hr | 95.0% - 98.0% |
Troubleshooting "Difficult Sequences"
If the Kaiser test remains positive after the coupling onto the
-
Solvent Change: Switch to 100% NMP or a mixture of DCM/DMF/NMP (1:1:1) to disrupt
-sheet aggregation (common in -peptides).[1] -
Chaotropic Salts: Add 0.4M LiCl or KSCN to the coupling mixture to disrupt hydrogen bonding [3].
-
Capping: If recoupling fails, cap with Acetic Anhydride to prevent deletion sequences in the library.
References
-
Gellman, S. H. (1998).[1] Foldamers: A Manifesto. Accounts of Chemical Research, 31(4), 173–180. [Link]1]
-
Carpino, L. A. (1993).[1] 1-Hydroxy-7-azabenzotriazole.[1][7] An efficient peptide coupling additive.[8][9] Journal of the American Chemical Society, 115(10), 4397–4398. [Link]1]
-
Seebach, D., et al. (2004). Beta-Peptides: Synthesis by Arndt-Eistert homologation with concomitant peptide coupling.[1] Helvetica Chimica Acta, 87, 27-69. [Link]1]
-
Merrifield, R. B. (1963).[1] Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society, 85(14), 2149–2154. [Link]1]
Sources
- 1. 2-{[(Tert-butoxy)carbonyl]amino}-3-methoxypropanoic acid | C9H17NO5 | CID 21901692 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. wiley.com [wiley.com]
- 3. Beta2-Amino Acids: Synthesis Approaches & Compounds - ChiroBlock Chiroblock GmbH [chiroblock.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. peptide.com [peptide.com]
- 7. US20030195331A1 - Processes for coupling amino acids using bis-(trichloromethyl) carbonate - Google Patents [patents.google.com]
- 8. hilarispublisher.com [hilarispublisher.com]
- 9. bachem.com [bachem.com]
palladium-catalyzed cross-coupling reactions with similar amino acid structures
Abstract
The incorporation of unnatural amino acids (UAAs) into peptidomimetics is a cornerstone of modern drug discovery, enhancing potency, metabolic stability, and target selectivity. Palladium-catalyzed cross-coupling represents the most versatile toolkit for synthesizing these "privileged structures." However, amino acids present unique challenges: chelation poisoning by free amines/carboxylates and racemization of the labile
Section 1: Strategic Considerations & Workflow
Before initiating synthesis, the substrate's protecting group strategy must be aligned with the catalytic cycle. The "Standard Model" of Pd-catalysis fails with amino acids unless the coordination sphere is managed.
The Chelation & Racemization Challenge
-
The Poison: Free
and groups bind Pd(II) intermediates, forming stable "palladacycles" that arrest the catalytic turnover. Strategy: Orthogonal protection (e.g., Boc/Fmoc for amines, Esters for acids) is mandatory unless using water-soluble Pd-peptide complexes. -
The Risk: Standard bases (e.g.,
) used in cross-coupling will deprotonate the -carbon ( for esters), leading to complete racemization. Strategy: Use weak inorganic bases ( , ) or non-nucleophilic organic bases in combination with highly active ligands (e.g., Buchwald Biaryl Phosphines) that facilitate oxidative addition at lower temperatures.
Decision Matrix
Use the following workflow to select the optimal protocol based on your starting material and target modification.
Figure 1: Decision tree for selecting the appropriate Palladium-catalyzed protocol based on structural goals.
Section 2: Protocol A - Suzuki-Miyaura Coupling (Synthesis of Biaryl-AAs)
Objective: Synthesis of Fmoc-4-(4-methoxyphenyl)-L-phenylalanine from Fmoc-4-iodo-L-phenylalanine. Application: Creating biphenyl pharmacophores (e.g., neutral endopeptidase inhibitors).
The System
-
Catalyst: SPhos Pd G2 (or Pd(OAc)2 + SPhos). SPhos is electron-rich and bulky, facilitating the coupling of hindered substrates and preventing catalyst deactivation by the amide backbone.
-
Base: Potassium Phosphate (
). Mild enough to prevent Fmoc cleavage and racemization. -
Solvent: Toluene/Water (10:1). The biphasic system dissolves inorganic bases while solubilizing the protected amino acid.
Step-by-Step Methodology
-
Preparation: In a 20 mL reaction vial equipped with a magnetic stir bar, add:
-
Fmoc-4-iodo-L-Phe-OH (1.0 equiv, 1.0 mmol)
-
4-Methoxyphenylboronic acid (1.5 equiv)
- (3.0 equiv)
-
SPhos Pd G2 Precatalyst (0.02 equiv, 2 mol%)
-
-
Degassing: Seal the vial with a septum. Evacuate and backfill with Argon (x3). Critical: Oxygen causes homocoupling of boronic acids.
-
Solvation: Inject degassed Toluene (4.5 mL) and Water (0.5 mL) via syringe.
-
Reaction: Heat to 80°C for 4–6 hours. Monitor by LC-MS (Target mass: [M+H]+).
-
Workup:
-
Cool to Room Temperature (RT).
-
Acidify aqueous layer to pH 2 with 1M HCl (careful not to cleave Fmoc; keep cold).
-
Extract with Ethyl Acetate (3 x 10 mL).
-
Dry over
and concentrate.
-
-
Purification: Flash chromatography (DCM/MeOH/AcOH gradient).
Validation Data:
| Parameter | Value | Note |
|---|---|---|
| Yield | 85–92% | High efficiency due to SPhos ligand. |
| ee% Retention | >98% | Confirmed by Chiral HPLC (Chiralpak AD-H). |
| Fmoc Stability | >95% |
Section 3: Protocol B - Ligand-Directed C(sp3)-H Activation
Objective:
The System (The "8-AQ" Method)
-
Directing Group (DG): 8-Aminoquinoline forms a rigid 5,5-bicyclic chelate with Pd(II), forcing the metal into proximity with the unactivated
-methyl C-H bonds. -
Oxidant: Silver Carbonate (
) or Benzoquinone. Re-oxidizes Pd(0) to Pd(II) to sustain the cycle. -
Protecting Group: Phthalimide (Phth) is required for the N-terminus to prevent interference with the DG.
Mechanism Visualization
Figure 2: Catalytic cycle of 8-Aminoquinoline directed C(sp3)-H arylation involving a Pd(II)/Pd(IV) pathway.
Step-by-Step Methodology
-
Substrate Synthesis (Pre-step): Condense Phth-Ala-OH with 8-aminoquinoline (mixed anhydride method) to yield Phth-Ala-8AQ .
-
Reaction Setup: In a sealed tube (15 mL), combine:
-
Phth-Ala-8AQ (0.2 mmol, 1.0 equiv)
-
Aryl Iodide (1.5 equiv)
- (10 mol%)
- (1.0 equiv)
- (20 mol%) - Additive to promote ligand exchange.
-
-
Solvent: Add t-Amyl Alcohol (2.0 mL).
-
Conditions: Seal and heat to 110°C for 12–18 hours.
-
Workup: Filter through a Celite pad (to remove Ag salts). Wash with DCM. Concentrate.
-
DG Removal (Post-step): Treat the purified product with Cerium Ammonium Nitrate (CAN) in MeCN/H2O to cleave the 8-aminoquinoline, restoring the free acid/amide.
Section 4: Troubleshooting & Optimization
| Problem | Root Cause | Corrective Action |
| Racemization (>5% ee loss) | Base is too strong or Temp too high. | Switch from |
| Low Conversion (Suzuki) | Catalyst poisoning by free amines. | Ensure N-terminus is fully protected (Boc/Fmoc). If using free amine, switch to water-soluble Pd-peptide complexes [1]. |
| Protodeboronation | Unstable boronic acid (e.g., 2-heterocyclic). | Use MIDA boronates or Potassium Trifluoroborates salts instead of boronic acids. |
| Black Precipitate (Pd Black) | Catalyst decomposition. | Add additional ligand (SPhos/XPhos) to stabilize Pd(0). Ensure rigorous exclusion of |
References
-
Rojas, A. J., et al. (2022).[1] Palladium–peptide oxidative addition complexes for bioconjugation.[1][2][3] Chemical Science, 13, 11832-11837. [Link]
-
Wang, D. H., & Yu, J.-Q. (2011). Highly Convergent Total Synthesis of (+)-Lithospermic Acid via a Late-Stage C–H Olefination. Journal of the American Chemical Society, 133(15), 5767–5769. [Link]
-
Ma, J. A. (2003). Recent developments in the synthesis of unnatural amino acids via palladium-catalyzed cross-coupling reactions.[4][5][6][7][8] Biopolymers, 69(4), 517-528. [Link]
-
He, G., et al. (2016). Syntheses and Transformations of α-Amino Acids via Palladium-Catalyzed Auxiliary-Directed sp3 C–H Functionalization.[6][9] Accounts of Chemical Research, 49(4), 635–645. [Link]
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. [Link]
Sources
- 1. Palladium–peptide oxidative addition complexes for bioconjugation - Chemical Science (RSC Publishing) DOI:10.1039/D2SC04074C [pubs.rsc.org]
- 2. Protein-Protein Cross-Coupling via Palladium-Protein Oxidative Addition Complexes from Cysteine Residues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Catalytic Modification of Dehydroalanine in Peptides and Proteins by Palladium‐Mediated Cross‐Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of Fmoc-Protected Arylphenylalanines (Bip Derivatives) via Nonaqueous Suzuki-Miyaura Cross-Coupling Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. html.rhhz.net [html.rhhz.net]
- 7. Palladium-Catalyzed Suzuki-Miyaura Reactions of Aspartic Acid Derived Phenyl Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. repositorio.uam.es [repositorio.uam.es]
techniques for chiral separation of amino acid enantiomers
Application Note: High-Resolution Chiral Separation of Amino Acids—From Ligand Exchange to Marfey’s Method
Executive Summary: The Stereochemical Imperative
The biological world is homochiral, predominantly utilizing L-amino acids. However, D-amino acids are not merely artifacts; they serve as critical biomarkers (e.g., D-Serine in neurotransmission, D-Aspartate in aging) and potential impurities in peptide therapeutics. The FDA’s policy on stereoisomeric drugs requires the rigorous quantification of enantiomeric purity, often down to 0.1% levels.
This guide details three distinct, field-proven workflows for the chiral separation of amino acids:
-
Direct Ligand Exchange Chromatography (LEC): For rapid QC of underivatized amino acids.
-
Indirect Derivatization (Marfey’s Method): The gold standard for LC-MS analysis in complex biological matrices.
-
Capillary Electrophoresis (MEKC): High-efficiency separation for limited sample volumes.
Method A: Direct Ligand Exchange Chromatography (LEC)
Principle:
LEC relies on the formation of a ternary mixed-metal complex involving a chiral selector (immobilized on the stationary phase), a central metal ion (usually Cu²⁺), and the analyte enantiomer.[1] The difference in thermodynamic stability between the diastereomeric complexes
Best For: Quality control of raw materials; underivatized samples; UV detection.
Experimental Protocol: Copper(II)-Mediated Separation
Materials:
-
Column: Chiralpak MA(+) or Phenomenex Chirex 3126 (D-Penicillamine).
-
Mobile Phase: 1.0 mM Copper(II) Sulfate (
) in water (Isocratic). -
Flow Rate: 0.8 mL/min.
-
Temperature: 25°C (Temperature control is critical for complex stability).
-
Detection: UV at 254 nm (detecting the Copper-Amino Acid complex absorbance).
Step-by-Step Workflow:
-
System Passivation: Flush the HPLC system with water to remove any organic modifiers from previous runs, as high organic content can precipitate copper salts.
-
Equilibration: Pump the copper sulfate mobile phase for at least 60 minutes. The column must be fully saturated with Cu²⁺ ions to function.
-
Sample Prep: Dissolve amino acid standards in the mobile phase (1 mg/mL). Note: Do not use EDTA or strong chelators in the sample buffer, as they will strip copper from the column.
-
Injection: Inject 10 µL.
-
Elution: L-enantiomers typically form more stable complexes with L-ligand stationary phases and elute later than D-enantiomers (elution order reverses with D-ligand columns).
Mechanistic Visualization:
Caption: Formation of the ternary complex in Ligand Exchange Chromatography. The stability differential between the D- and L-complexes drives separation.
Method B: Indirect Separation via Marfey’s Reagent
Principle: When direct chiral columns are too expensive or incompatible with MS, derivatization is the solution. Marfey’s reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA) reacts with the amino group to create diastereomers.[2][3] Since diastereomers have different physical properties (unlike enantiomers), they can be separated on a standard achiral C18 column.
Best For: Trace analysis in biological fluids (plasma, CSF); LC-MS applications; complex matrices.
Experimental Protocol: FDAA Derivatization
Materials:
-
Reagent: 1% (w/v) FDAA in Acetone.
-
Buffer: 1 M Sodium Bicarbonate (
). -
Quench: 1 M HCl.
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus).
Step-by-Step Workflow:
-
Reaction Setup:
-
Mix 50 µL of sample (amino acid solution) with 100 µL of FDAA solution.
-
Add 20 µL of 1 M
(Target pH ~8.5).
-
-
Incubation:
-
Heat at 40°C for 60 minutes .
-
Critical: Overheating (>50°C) can cause racemization of the reagent itself, leading to false positives.
-
-
Quenching:
-
Stop reaction by adding 20 µL of 1 M HCl.
-
(Optional) Dilute with mobile phase if concentration is too high.
-
-
LC-MS/UV Separation:
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 10% B to 60% B over 45 minutes.
-
Detection: UV at 340 nm (DNP group absorption) or MS (SIM mode).
-
-
Elution Logic: The L-L diastereomer (L-FDAA + L-Amino Acid) is generally more hydrophobic and elutes before the L-D diastereomer on C18 columns, though exceptions exist for specific side chains.
Method C: Capillary Electrophoresis (MEKC)
Principle: Capillary Electrophoresis (CE) offers superior resolution for charged species. By adding a chiral selector—typically cyclodextrins (CDs)—to the background electrolyte, enantiomers form host-guest inclusion complexes with different binding constants. For neutral amino acids, Micellar Electrokinetic Chromatography (MEKC) is used by adding SDS.[4]
Best For: Limited sample volume (<5 µL); highly polar amino acids; high-throughput screening.
Experimental Protocol: Cyclodextrin-Mediated MEKC
Materials:
-
Capillary: Fused silica, 50 cm effective length, 50 µm ID.
-
Background Electrolyte (BGE):
-
50 mM Phosphate Buffer (pH 2.5 for acidic AAs) OR
-
20 mM Borate + 50 mM SDS (pH 9.0 for neutral AAs).
-
Chiral Selector: 10–30 mM
-Cyclodextrin (or sulfated -CD for charged resolution).
-
Step-by-Step Workflow:
-
Conditioning: Rinse capillary with 0.1 M NaOH (10 min), water (5 min), and BGE (10 min).
-
Injection: Hydrodynamic injection (50 mbar for 5 seconds).
-
Separation: Apply voltage (+25 kV).
-
Detection: UV at 200 nm (direct) or 254 nm (indirect if BGE has a chromophore).
-
Optimization: If resolution (
) < 1.5, adjust CD concentration. Higher CD concentration increases migration time but usually improves selectivity until saturation occurs.
Comparative Data & Selection Matrix
Table 1: Technique Comparison for Amino Acid Chiral Separation
| Feature | Ligand Exchange (LEC) | Marfey's Method (Derivatization) | Capillary Electrophoresis (CE) |
| Primary Mechanism | Ternary Metal Complex | Diastereomer Formation | Host-Guest Inclusion |
| Column/Phase | Chiral (e.g., Penicillamine) | Achiral C18 | Open Tube + Cyclodextrin |
| Sample Prep | Minimal (Filter only) | Moderate (1h reaction) | Minimal |
| Sensitivity | µg/mL (UV) | ng/mL (MS compatible) | µg/mL (UV) / ng/mL (LIF) |
| Cost per Run | High (Expensive columns) | Low (Cheap columns, reagent cost) | Very Low |
| Main Limitation | Incompatible with MS (Cu ions) | Kinetic fractionation risk | Lower concentration sensitivity |
Decision Matrix Workflow:
Caption: Decision tree for selecting the optimal chiral separation technique based on sample matrix and detection needs.
References
-
Almac Group. "Determination of Peptide Chiral Purity Using Marfey's Reagent and Accurate Mass Liquid Chromatography Mass Spectrometry." Almac Application Notes. [Link]
-
National Institutes of Health (NIH). "LC-MS/MS-Based Separation and Quantification of Marfey's Reagent Derivatized Proteinogenic Amino Acid DL-Stereoisomers." PMC. [Link]
-
MDPI. "Simultaneous Measurement of Amino Acid Enantiomers in Aged Mouse Brain Samples by LC/MS/MS Combined with Derivatization." Molecules. [Link][5][6][7][8]
-
Springer Nature. "Enantioseparation by Capillary Electrophoresis Using Cyclodextrins in an Amino Acid-Based Ionic Liquid Running Buffer." Springer Protocols. [Link]
-
Phenomenex. "Direct Separation of Chiral Amino Acids, Hydroxy Acids and Dipeptides by Ligand Exchange."[1] Application Note. [Link]
Sources
- 1. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 2. ovid.com [ovid.com]
- 3. almacgroup.com [almacgroup.com]
- 4. Chiral separation of underivatized and dansyl amino acids by ligand-exchange micellar electrokinetic capillary chromatography using a copper(II)-L-valine complex as selector - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. chromatographytoday.com [chromatographytoday.com]
- 7. Enantioseparation by Capillary Electrophoresis Using Cyclodextrins in an Amino Acid-Based Ionic Liquid Running Buffer | Springer Nature Experiments [experiments.springernature.com]
- 8. Development of Two-Dimensional LC-MS/MS Methods for Highly-Selective Analysis of Chiral Amino Acids and the Evaluation of Their Intrinsic Amounts in Mammals and Stereoinversion in Proteins [jstage.jst.go.jp]
Troubleshooting & Optimization
preventing racemization during coupling of Boc-amino acids in SPPS
Preventing Racemization During the Coupling of Boc-Amino Acids
Welcome to the technical support center for Solid-Phase Peptide Synthesis (SPPS). As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to overcome common challenges. This guide focuses on a critical issue in Boc-SPPS: the loss of stereochemical integrity, or racemization, during the amino acid coupling step.
This document is structured as a series of frequently asked questions (FAQs) and troubleshooting guides. It moves from fundamental principles to actionable protocols, empowering you to diagnose and solve racemization issues in your syntheses.
Frequently Asked Questions (FAQs)
Q1: What is racemization in the context of SPPS, and why is it a significant problem?
A: In peptide synthesis, all amino acids (except glycine) are chiral, existing as L- or D-enantiomers. Biologically active peptides are almost exclusively composed of L-amino acids. Racemization (or epimerization for peptides containing multiple chiral centers) is the process where the chiral α-carbon of an amino acid inverts its stereochemistry during the reaction, leading to the incorporation of the D-enantiomer into the peptide chain.[1]
This is a critical problem for several reasons:
-
Loss of Biological Activity: A peptide containing even a single D-amino acid can have a drastically different three-dimensional structure, potentially leading to a complete loss of its intended biological function.[2]
-
Purification Challenges: The resulting D-diastereomer is often very similar in its physicochemical properties to the desired all-L peptide, making it extremely difficult to separate using standard purification techniques like reverse-phase HPLC.[2]
-
Compromised Drug Safety and Efficacy: For therapeutic peptides, the presence of diastereomeric impurities can affect the drug's safety profile and efficacy.
Q2: What are the primary chemical mechanisms that cause racemization during coupling?
A: There are two main pathways through which the stereochemical integrity of an amino acid can be lost during the coupling step. Both are facilitated by the activation of the carboxyl group, which makes the α-proton more acidic and thus easier to remove.[2][3][4]
-
Oxazolone (Azlactone) Formation: This is the most common mechanism.[2][5] The activated carboxyl group of the Boc-amino acid undergoes an intramolecular cyclization to form a planar 5(4H)-oxazolone intermediate. The planarity of this ring allows for the easy removal and re-addition of the α-proton, which can occur from either face of the molecule, leading to a mixture of L- and D-forms.[2][6][7][8][9] Subsequent attack by the free amine of the peptide chain opens the oxazolone ring, incorporating either the correct L-amino acid or the incorrect D-amino acid.
-
Direct Enolization (α-Proton Abstraction): A base present in the reaction mixture can directly abstract the acidic proton from the α-carbon of the activated amino acid.[2][4] This forms a planar enolate intermediate. Reprotonation of this enolate can occur from either side, again resulting in a loss of stereochemical purity.[2]
Q3: Are certain amino acids more prone to racemization?
A: Yes, the susceptibility to racemization is highly dependent on the amino acid side chain.[2]
-
Histidine (His): The imidazole side chain of histidine is known to directly catalyze racemization, making it one of the most problematic residues.[3][10]
-
Cysteine (Cys): The thiol group in the cysteine side chain can also promote racemization.[3][10]
-
Phenylglycine (Phg): The anion formed after α-proton abstraction is stabilized by the aryl side chain, significantly increasing the likelihood of epimerization.[2][11]
-
Serine (Ser): Serine is also known to be susceptible to racemization.[3][8]
-
Amino acids with electron-withdrawing groups in their side chains are generally more prone to racemization because these groups further increase the acidity of the α-proton.[2]
Q4: What experimental factors increase the risk of racemization during the coupling step?
A: Several factors in your coupling protocol can significantly influence the rate of racemization:
-
Coupling Reagent: The choice of activating agent is paramount. Carbodiimides like DCC or DIC, when used alone, are known to promote oxazolone formation and, consequently, high levels of racemization.[2][12]
-
Base: Tertiary amines are often used in coupling reactions. Strong, non-sterically hindered bases can accelerate racemization by promoting both direct enolization and oxazolone formation.[3][4]
-
Temperature: Higher reaction temperatures increase the rate of all reactions, including the pathways leading to racemization.[3][13]
-
Pre-activation Time: Allowing the activated amino acid to sit for an extended period before adding it to the resin-bound peptide provides more time for the oxazolone intermediate to form and racemize.[5]
-
Solvent: The polarity of the solvent can influence racemization rates.[3][4]
Troubleshooting Guide
Issue: Significant Racemization Detected in the Final Peptide Product
You've cleaved your peptide, and HPLC or Mass Spec analysis indicates the presence of a diastereomeric impurity. This guide provides a systematic approach to diagnose and resolve the issue.
Step 1: Review Your Coupling Reagent and Additives
The single most effective way to combat racemization is to use an appropriate coupling reagent system.
-
The Problem with Carbodiimides Alone: Reagents like N,N'-dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC) are effective activators but produce a highly reactive O-acylisourea intermediate that rapidly converts to the problematic oxazolone.[2]
-
The Solution - Additives: The use of additives like 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma Pure) is essential when using carbodiimides.[3][8][12] These additives react with the O-acylisourea intermediate to form an active ester (HOBt-ester or Oxyma-ester). These active esters are still reactive enough to form the peptide bond but are much less prone to cyclizing into the oxazolone, thereby significantly suppressing racemization.[3][12]
Recommendation: Always use a carbodiimide in conjunction with an additive. The DIC/HOBt or DIC/Oxyma combinations are robust, cost-effective, and known for low racemization potential.[5][12]
Step 2: Evaluate the Base
-
The Problem with Strong Bases: Strong, non-sterically hindered bases like diisopropylethylamine (DIPEA) can increase racemization by directly abstracting the α-proton.[3][11]
-
The Solution - Weaker or Bulkier Bases: For coupling particularly sensitive amino acids, consider substituting DIPEA with a weaker or more sterically hindered base like N-methylmorpholine (NMM) or 2,4,6-collidine.[5][14] Also, ensure you are not using a large excess of base; use the minimum amount necessary to facilitate the reaction.[3]
Step 3: Check Reaction Temperature
-
The Problem with Heat: Elevated temperatures, sometimes used to drive difficult couplings, will accelerate racemization.[3][13] Microwave-assisted synthesis, for instance, must be carefully controlled, as high temperatures can exacerbate racemization for residues like His and Cys.[13][15]
-
The Solution - Lower the Temperature: Whenever possible, perform your coupling reactions at room temperature or below (e.g., 0°C), especially for sensitive residues.[3]
Step 4: Assess Pre-activation Time
-
The Problem with Delays: The longer the activated amino acid exists in solution before coupling, the greater the opportunity for it to cyclize to the oxazolone and racemize.[5]
-
The Solution - In Situ Activation: Activate the Boc-amino acid in the presence of the resin-bound peptide or add the activation mixture to the resin immediately after it is prepared. Minimize the pre-activation time to just 1-5 minutes.[3][5]
Quantitative Impact of Coupling Reagents
The choice of coupling reagent and additive has a measurable impact on stereochemical purity. The following table, adapted from studies on sensitive amino acids, illustrates the percentage of D-isomer (racemization) formed under different activation conditions. While the original data may be from Fmoc chemistry, the relative performance of the reagents is a guiding principle for Boc-SPPS as well.
| Coupling Reagent Combination | Additive | Base | Approximate % Racemization (Sensitive Residues like His, Cys) | Reference(s) |
| DIC | None | DIPEA | High (>10%) | [2] |
| DIC | HOBt / Oxyma | NMM | Low (<1-2%) | [5][12] |
| HBTU | HOBt | DIPEA | Moderate (2-8%) | [3][16] |
| HATU | HOAt | DIPEA | Low-Moderate (1-5%) | [3][16] |
| COMU | (Internal) | Collidine | Very Low (<1%) | [14][17] |
Table 1: Comparison of racemization levels with various coupling reagent systems. Data is synthesized from multiple sources to show relative trends.
Experimental Protocols
Protocol 1: General Coupling Using DIC/HOBt to Minimize Racemization
This protocol is a robust starting point for minimizing racemization during a standard coupling cycle in manual Boc-SPPS.
-
Deprotection:
-
Treat the resin-bound peptide with 50% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) for 2 minutes (pre-wash).
-
Drain, then treat with fresh 50% TFA/DCM for 20-25 minutes to ensure complete removal of the Boc group.[18]
-
Wash the resin thoroughly with DCM (3x) and Isopropanol (3x) to remove TFA.
-
-
Neutralization:
-
Wash the resin with DCM (3x).
-
Treat the resin with 10% DIPEA in DCM for 2 minutes (2x) to neutralize the trifluoroacetate salt of the N-terminal amine.[18]
-
Wash the resin thoroughly with DCM (3x) and then with Dimethylformamide (DMF) (3x) to prepare for coupling.
-
-
Amino Acid Activation and Coupling (In Situ):
-
In a separate reaction vessel, dissolve 3 equivalents of the Boc-amino acid and 3 equivalents of HOBt in DMF.
-
Add this solution to the washed, neutralized resin.
-
Add 3 equivalents of DIC to the resin slurry.
-
Allow the coupling reaction to proceed for 1-2 hours at room temperature. Agitate the mixture gently during this time.
-
-
Washing:
-
Drain the reaction solution.
-
Wash the resin thoroughly with DMF (3x), DCM (3x), and Isopropanol (3x) to remove excess reagents and byproducts.
-
-
Monitoring (Optional but Recommended):
-
Perform a Kaiser test on a small sample of beads. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue/purple beads), a second coupling ("double coupling") may be necessary.[5]
-
Protocol 2: Quantification of Racemization using Chiral HPLC
This protocol provides a general method for determining the extent of racemization in your final, cleaved peptide.
-
Peptide Hydrolysis:
-
Take a small, known amount of your purified peptide.
-
Add 6N HCl and heat at 110°C for 24 hours in a sealed, evacuated tube to hydrolyze the peptide into its constituent amino acids.
-
-
Sample Preparation:
-
Dry the hydrolysate completely to remove the acid (e.g., using a SpeedVac).
-
Re-dissolve the amino acid mixture in a suitable buffer or solvent.[3]
-
-
Chiral HPLC Analysis:
-
Inject the sample onto a suitable chiral HPLC column designed for amino acid separation.[3]
-
Use an appropriate mobile phase to separate the D- and L-enantiomers of each amino acid.
-
The percentage of racemization for a given residue is calculated by comparing the peak area of the D-enantiomer to the total area of both D- and L-enantiomer peaks.
% Racemization = [Area(D) / (Area(D) + Area(L))] * 100
-
References
-
Oxazolone mediated peptide chain extension and homochirality in aqueous microdroplets. (2024). PNAS. [Link]
-
Epimerisation in Peptide Synthesis. (2023). MDPI. [Link]
-
Racemization in peptide synthesis. (2017). Slideshare. [Link]
-
Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. [Link]
-
Overview of Solid Phase Peptide Synthesis. AAPPTEC. [Link]
-
Fmoc vs Boc: Choosing the Right Amino Acid Derivative for Your Peptide Synthesis. (2024). Acro-Peptide. [Link]
-
Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Peptides. [Link]
-
Synthetic Approaches and Biological Significance of Oxazolone Moieties: A Review. (2021). Sciforum. [Link]
-
Peptide conjugation: unexpected ring opening of azacrown ether nucleophiles in the oxazolone-based coupling. (2001). RSC Publishing. [Link]
-
Assessment of new 6-Cl-HOBt based coupling reagents for peptide synthesis. Part 2: Racemization studies. (2008). ResearchGate. [Link]
-
Racemization Assays. (2002). Thieme Chemistry. [Link]
-
Ciarkowski, J., Chen, F. M., & Benoiton, N. L. (1991). Reaction mechanisms in peptide synthesis. Part 1. Semiquantitative characteristics of the reactivity of 2-methyl-5(4H)-oxazolone with water and ammonia in the gas phase and weakly polar media. Journal of computer-aided molecular design, 5(6), 585–597. [Link]
-
Palasek, S. A., Cox, Z. J., & Collins, J. M. (2007). Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis. Journal of peptide science : an official publication of the European Peptide Society, 13(3), 143–148. [Link]
-
Limiting racemization and aspartimide formation in microwave‐enhanced Fmoc solid phase peptide synthesis. (2006). Semantic Scholar. [Link]
-
Boc amino acid could, but doesn't, racemize. (1981). C&EN Global Enterprise. [Link]
-
Eeltink, S., Wouters, B., Guttman, A., Desmet, G., & Ursem, M. (2004). Racemization of amino acids in solid-phase peptide synthesis investigated by capillary electrophoresis. Electrophoresis, 25(10-11), 1505–1512. [Link]
-
da Silveira, G. P., et al. (2018). Theoretical Study on the Epimerization of Azlactone Rings: Keto–Enol Tautomerism or Base-Mediated Racemization?. Molecules, 23(11), 2999. [Link]
-
Liu, H., et al. (2023). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. Nature Communications, 14, 5369. [Link]
-
El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557-6602. [Link]
-
SPPS Tips For Success Handout. Mesa Labs. [Link]
-
de la Torre, B. G., & Albericio, F. (2021). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 25(4), 722–729. [Link]
-
Coin, I., Beyermann, M., & Bienert, M. (2007). Advances in Fmoc solid-phase peptide synthesis. Journal of peptide science : an official publication of the European Peptide Society, 13(12), 757–768. [Link]
-
Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. (2023). ResearchGate. [Link]
Sources
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. mdpi.com [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Racemization in peptide synthesis | PPTX [slideshare.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pnas.org [pnas.org]
- 7. Peptide conjugation: unexpected ring opening of azacrown ether nucleophiles in the oxazolone-based coupling - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Reaction mechanisms in peptide synthesis. Part 1. Semiquantitative characteristics of the reactivity of 2-methyl-5(4H)-oxazolone with water and ammonia in the gas phase and weakly polar media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. peptide.com [peptide.com]
- 11. luxembourg-bio.com [luxembourg-bio.com]
- 12. bachem.com [bachem.com]
- 13. Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mesalabs.com [mesalabs.com]
- 15. semanticscholar.org [semanticscholar.org]
- 16. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. chempep.com [chempep.com]
Navigating Boc Deprotection: A Technical Support Guide to Minimizing Side Reactions
For researchers and drug development professionals, the tert-butyloxycarbonyl (Boc) protecting group is a foundational tool in modern organic synthesis, particularly in peptide and complex molecule synthesis. Its stability across a wide range of conditions and its straightforward, acid-catalyzed removal make it a frequent choice for amine protection.[1][2] However, the very conditions that make Boc deprotection effective can also be a source of frustrating side reactions, leading to impure products and reduced yields.
This technical support center provides a comprehensive guide to understanding and mitigating common side reactions encountered during Boc deprotection. Structured as a series of frequently asked questions and in-depth troubleshooting guides, this document offers field-proven insights and detailed protocols to help you optimize your deprotection strategy.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of acid-catalyzed Boc deprotection?
A1: The acid-catalyzed cleavage of the Boc group is an elimination process that proceeds in three main steps.[2][3] First, the carbonyl oxygen of the Boc group is protonated by a strong acid, such as trifluoroacetic acid (TFA).[3] This protonation destabilizes the carbamate, leading to its cleavage and the formation of a stable tertiary carbocation (the tert-butyl cation) and an unstable carbamic acid intermediate.[3][4][5] The carbamic acid rapidly decomposes, releasing carbon dioxide gas and the desired free amine.[3][5] In the acidic environment, the newly deprotected amine is typically protonated, forming an ammonium salt (e.g., a trifluoroacetate salt).[3][5]
Q2: What are the most common side reactions during Boc deprotection, and what causes them?
A2: The primary culprit behind most side reactions is the highly reactive tert-butyl cation generated during the cleavage of the Boc group.[1][6] This electrophilic intermediate can lead to several undesirable outcomes:
-
t-Butylation: This is the alkylation of nucleophilic sites within your molecule by the tert-butyl cation.[1] Amino acid residues with electron-rich side chains are particularly susceptible, including tryptophan (indole ring), methionine (thioether), cysteine (thiol), and to a lesser extent, tyrosine (phenolic ring).[1][7] Electron-rich aromatic rings in other small molecules are also at risk.[1]
-
Cleavage of Other Acid-Labile Protecting Groups: The acidic conditions required for Boc removal can inadvertently cleave other acid-sensitive protecting groups present in the molecule, such as tert-butyl (tBu) esters, trityl (Trt) groups, or even highly acid-labile resin linkers.[1][8]
-
Aspartimide Formation: In peptide synthesis, the side-chain carboxyl group of an aspartic acid residue can undergo an intramolecular cyclization with the backbone amide nitrogen under acidic conditions, forming a stable five-membered aspartimide ring.[1][9] This can lead to racemization and the formation of a mixture of α- and β-peptides upon ring-opening.[9]
Q3: What are "scavengers," and how do they work?
A3: Scavengers are nucleophilic reagents added to the deprotection reaction mixture to "trap" or "scavenge" the reactive tert-butyl cation before it can react with your desired product.[7][10] These compounds are more reactive towards the carbocation than the sensitive residues in your substrate, effectively preventing unwanted alkylation side reactions.[7]
Troubleshooting Guide: From Symptoms to Solutions
This section provides a deeper dive into specific issues you might encounter during Boc deprotection, offering explanations of the underlying chemistry and actionable protocols to resolve them.
Issue 1: You observe unexpected peaks in your HPLC or LC-MS analysis, suggesting t-butylation of your product.
Underlying Cause: The tert-butyl cation generated during deprotection has alkylated nucleophilic residues in your molecule. This is particularly common with tryptophan, methionine, and cysteine-containing peptides.[1][7]
dot
Caption: Boc deprotection and competing side reactions.
Solution: Employ a Scavenger Cocktail.
The choice of scavenger depends on the specific nucleophilic residues present in your molecule. A "cocktail" of scavengers is often used to provide broad protection.[11][12]
Table 1: Recommended Scavengers for Specific Residues
| Sensitive Residue | Common Side Reaction | Recommended Scavengers | Rationale |
| Tryptophan (Trp) | Indole alkylation | Triisopropylsilane (TIS), 1,2-Ethanedithiol (EDT) | TIS is a highly effective carbocation scavenger.[13] EDT can also prevent tryptophan oxidation. |
| Methionine (Met) | Thioether alkylation (sulfonium salt), Oxidation to sulfoxide | Thioanisole, Dimethylsulfide (DMS) | These sulfur-containing scavengers not only trap carbocations but can also reduce any methionine sulfoxide that may have formed.[14][15] |
| Cysteine (Cys) | Thiol alkylation | Triisopropylsilane (TIS), 1,2-Ethanedithiol (EDT) | TIS effectively scavenges cations that would otherwise alkylate the highly nucleophilic thiol group.[16] |
| Tyrosine (Tyr) | Phenol alkylation | Phenol, Anisole, c-Cresol | These scavengers act as decoys, becoming alkylated in preference to the tyrosine residue.[4] |
Experimental Protocol: General Purpose "Reagent K" Cleavage Cocktail
This cocktail is effective for cleaving peptides containing a combination of sensitive residues like Cys, Met, Trp, and Tyr.[12][13]
-
Preparation: In a well-ventilated fume hood, prepare the cleavage cocktail fresh by mixing the following reagents in the specified volumetric ratios:
-
Trifluoroacetic acid (TFA): 82.5%
-
Phenol: 5%
-
Water: 5%
-
Thioanisole: 5%
-
1,2-Ethanedithiol (EDT): 2.5%
-
-
Reaction: Add the cleavage cocktail to the dried peptide-resin (approximately 10 mL per gram of resin).[11]
-
Incubation: Gently agitate the mixture at room temperature for 2-4 hours.[11]
-
Work-up: Filter the resin and collect the filtrate. Precipitate the crude peptide by adding cold diethyl ether.[13]
Issue 2: The deprotection reaction is incomplete, or other acid-labile groups are also being cleaved.
Underlying Cause: The acidity of the deprotection medium is either too low for complete Boc removal or too high, leading to a lack of selectivity over other protecting groups. The reaction kinetics can be influenced by steric hindrance, temperature, and acid concentration.[3][17]
dot
Caption: Troubleshooting workflow for Boc deprotection.
Solution: Modulate the Acidity of the Deprotection System.
You can fine-tune the deprotection conditions by choosing an acid of appropriate strength or by modifying the reaction parameters.
Table 2: Comparison of Acidic Deprotection Reagents
| Reagent System | Strength | Typical Conditions | Advantages | Disadvantages |
| TFA in DCM (25-50%) | Strong | 0.5-2 hours at room temp.[17] | Highly effective, volatile (easy to remove). | Can cleave other acid-labile groups, requires scavengers.[1] |
| HCl in Dioxane (4M) | Very Strong | 0.5-2 hours at 0°C to room temp.[2] | Often faster than TFA, product precipitates as HCl salt. | Can be too harsh for sensitive substrates, dioxane is a peroxide former. |
| Aqueous Phosphoric Acid | Mild | 3-14 hours at 40-50°C.[18] | Environmentally benign, selective for Boc over benzyl esters.[10][18] | Slower reaction times, requires heating. |
| p-Toluenesulfonic Acid (pTSA) | Moderate | Varies with solvent and substrate. | Inexpensive, biodegradable alternative to TFA.[19] | Can require specific conditions (e.g., in deep eutectic solvents).[19] |
Experimental Protocol: Mild Boc Deprotection with Aqueous Phosphoric Acid
This method is ideal for substrates containing other acid-sensitive groups like benzyl esters.[18]
-
Suspension: Suspend the Boc-protected compound in a mixture of an appropriate organic solvent (e.g., toluene) and 85% aqueous phosphoric acid.[18]
-
Reaction: Heat the mixture to 40-50°C with vigorous stirring.[18]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. Reaction times can range from 3 to 14 hours.[18]
-
Work-up: After completion, cool the reaction to room temperature. Dilute with an organic solvent and neutralize the acid by washing with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, dry, and concentrate to yield the deprotected product.[18]
Conclusion
Optimizing Boc deprotection is a balancing act between achieving complete cleavage and preserving the integrity of the target molecule. By understanding the mechanistic origins of common side reactions, particularly the role of the tert-butyl cation, researchers can make informed decisions about their experimental design. The strategic use of scavengers and the careful selection of acidic reagents are powerful tools to minimize unwanted side products, leading to higher purity, better yields, and more reliable synthetic outcomes. Always consider the specific nature of your substrate to tailor a deprotection strategy that ensures success.
References
- Total Synthesis. (2024, January 2). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Total Synthesis.
- Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA.
- BenchChem. (2025). A Comparative Guide to Cleavage Cocktails for Boc and Fmoc Solid-Phase Peptide Synthesis. BenchChem.
- BenchChem. (2025). Navigating Boc Deprotection: A Guide to Preventing Side Products. BenchChem.
- BenchChem. (2025). Orthogonal Protection Strategy in Boc Chemistry: An In-depth Technical Guide. BenchChem.
- Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Organic Chemistry Portal.
- Peptides. (n.d.). Cleavage Cocktails; Reagent B. Peptides.
- ACS Omega. (2023, April 20). Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection.
- BenchChem. (2025, December). Technical Support Center: Boc Deprotection with Trifluoroacetic Acid (TFA). BenchChem.
- BenchChem. (2025, December). A Researcher's Guide to Boc Deprotection: A Comparative Review of Methodologies. BenchChem.
- AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC.
- BenchChem. (2025, December). The Sentinel of Serine: A Technical Guide to the Tert-Butyl Protecting Group in Peptide Synthesis and Drug Development. BenchChem.
- Fiveable. (2025, August 15). Acid-Labile Protecting Groups Definition. Fiveable.
- BenchChem. (2025). Technical Support Center: Optimization of Boc Deprotection in Multi-Step Synthesis. BenchChem.
- Vapourtec. (n.d.). Application Note 72: Cleaving peptides in flow. Vapourtec.
- CDN. (n.d.). Cleavage Cocktail Selection. CDN.
- Organic Process Research & Development. (2025, February 23). TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis.
- Hebei Boze Chemical Co.,Ltd. (2023, July 4). BOC deprotection. Hebei Boze Chemical Co.,Ltd.
- (n.d.). Acid CleavageLDeprotection in Fmoc/tBu Solid-Phase Peptide Synthesis.
- BenchChem. (2025). Scavengers for Boc deprotection to prevent side reactions. BenchChem.
- National Institutes of Health. (2013, May 6). Understanding Acid Lability of Cysteine Protecting Groups. PMC.
- BenchChem. (2025). Alternative mild deprotection methods for BOC-L-Alanine benzyl ester. BenchChem.
- BenchChem. (2025). A Comparative Guide to Alternative Protecting Groups for Arginine in Boc-Based Peptide Synthesis. BenchChem.
- MDPI. (2022, November 19). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. MDPI.
- Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Master Organic Chemistry.
- ResearchGate. (n.d.). Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis.
- AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis. AAPPTec.
- (n.d.).
- RSC Publishing. (2020, June 23). Mild deprotection of the N-tert -butyloxycarbonyl ( N -Boc) group using oxalyl chloride. RSC Advances.
- (2024, April 25). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow.
- Fisher Scientific. (n.d.). Amine Protection / Deprotection. Fisher Scientific.
- (2017, November 19). What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester?.
- Master Organic Chemistry. (2018, June 7).
- Thermo Fisher Scientific. (n.d.). Introduction to Cleavage Techniques. Thermo Fisher Scientific.
- PMC. (n.d.). Reduction of cysteine-S-protecting groups by triisopropylsilane.
- AAPPTEC. (n.d.). Amino Acid Sidechain Deprotection. AAPPTEC.
- ResearchGate. (n.d.). Acid-labile protecting groups.
- Semantic Scholar. (2012, May 27). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Catalyst-free Conditions. Semantic Scholar.
- ResearchGate. (2016, March 26). Any suggestion on Boc deprotection without using acid?.
- Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group. Wikipedia.
- Google Patents. (n.d.). EP1968995A1 - Methods for the synthesis of arginine-containing peptides.
- BOC Sciences. (n.d.). Protected Peptides: Essential Building Blocks for Research. BOC Sciences.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. total-synthesis.com [total-synthesis.com]
- 5. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 6. BOC deprotection [ms.bzchemicals.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. fiveable.me [fiveable.me]
- 9. peptide.com [peptide.com]
- 10. Boc-Protected Amino Groups [organic-chemistry.org]
- 11. benchchem.com [benchchem.com]
- 12. peptide.com [peptide.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. peptide.com [peptide.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. mdpi.com [mdpi.com]
selection of scavengers for Boc cleavage to protect sensitive residues
Executive Summary & Mechanism of Action
The Core Problem: The Carbocation Cascade
Whether you are performing the repetitive N-terminal deprotection in Boc-SPPS or the final global deprotection in Fmoc-SPPS, the removal of the tert-butyloxycarbonyl (Boc) group is an acidolytic reaction. This reaction does not simply "wash away" the protecting group; it generates a highly reactive electrophile: the tert-butyl cation (
Without intervention, this carbocation seeks the most electron-rich nucleophiles available. Unfortunately, these are often the side chains of your peptide:
-
Tryptophan (Trp): Alkylation at the indole ring (mass shift +56 Da).
-
Methionine (Met): S-alkylation to form sulfonium salts or oxidation to sulfoxide (+16 Da).
-
Cysteine (Cys): S-alkylation (if free thiols are present).
-
Tyrosine (Tyr): O-alkylation (less common, but possible).
The Solution:
Scavengers act as "sacrificial nucleophiles." They are added to the cleavage cocktail in large molar excess to outcompete the peptide residues for the
Visualization: The Scavenging Competitive Pathway
Figure 1: The competition between sacrificial scavengers and peptide residues for the reactive tert-butyl cation.
Scavenger Profiles ("The Parts List")
Do not guess. Select scavengers based on the specific residues in your sequence.
| Scavenger | Chemical Role | Target Residues Protected | Handling Notes |
| Water | Hydrolysis of cations | General ( | Essential in almost all cocktails (2.5-5%). |
| TIPS (Triisopropylsilane) | Hydride donor (irreversible trap) | Trp , Tyr, | Non-odorous. Excellent for Trp. Replaces EDT in "odorless" protocols.[1] |
| EDT (1,2-Ethanedithiol) | Thiol nucleophile | Met , Cys , Trp | CRITICAL for Met/Cys. Prevents Met oxidation and S- |
| Thioanisole | Soft nucleophile | Met , Arg(Pmc/Pbf) | Accelerates removal of Arg protecting groups. Helps prevent Met oxidation.[1] |
| Phenol | Trap for | Tyr , Trp | Protects Tyr from O-alkylation. Solid at RT; must be dissolved. |
| DODT (3,6-Dioxa-1,8-octanedithiol) | Thiol nucleophile | Met, Cys | Less odorous alternative to EDT. Often used in "Reagent K" variations.[2][3] |
| DMS (Dimethyl sulfide) | Reducing agent | Met | Specifically used to reduce Met(O) back to Met. |
Cocktail Selection Guide
Decision Logic
Use the following logic to select your cleavage cocktail. "Over-scavenging" is rarely a problem, but "under-scavenging" leads to failed synthesis.
Figure 2: Decision tree for selecting the appropriate cleavage cocktail based on peptide composition.
The Standard Recipes
1. The "Daily Driver" (Standard Cocktail)
-
Use for: Peptides with no sensitive residues (Ala, Leu, Lys, Phe, Gly, etc.).
-
Composition: TFA (95%) / TIPS (2.5%) / Water (2.5%).[4][3][5][6][7]
-
Why: Water hydrolyzes most cations; TIPS catches the rest. Clean and easy to evaporate.
2. Reagent K (The "King" Cocktail)
-
Use for: Complex peptides containing Met, Cys, Trp, or Tyr .[1] This is the gold standard for preventing oxidation and alkylation.
-
Composition: TFA (82.5%) / Phenol (5%) / Water (5%) / Thioanisole (5%) / EDT (2.5%).[1][3]
-
Why:
-
Note: Requires a fume hood due to EDT.
3. Reagent B (The "Odorless" Alternative)[1]
-
Use for: Peptides with Trp but NO Met/Cys .
-
Composition: TFA (88%) / Phenol (5%) / Water (5%) / TIPS (2%).[1]
-
Why: TIPS is excellent for protecting Trp indole rings without the stench of thiols.
Troubleshooting & FAQs
Q1: I see a +56 Da mass shift on my Tryptophan. What happened?
Diagnosis: You have
-
Prevention: Switch to Reagent K or Reagent B . Ensure you are using Boc-Trp(For) or Fmoc-Trp(Boc) during synthesis. The side-chain protection on Trp is the first line of defense.
-
Rescue: Once alkylated, it is very difficult to remove. You may try "low-high" HF cleavage if using Boc-SPPS, but for Fmoc-SPPS, re-synthesis with proper scavengers is usually required.
Q2: My Methionine residue shows a +16 Da shift.
Diagnosis: Methionine oxidation (Met
-
Prevention: You must use EDT or Thioanisole .[8] TIPS alone is insufficient for Met protection.
-
Rescue: You can reduce Met(O) back to Met.[9] Dissolve the crude peptide in dilute TFA containing Dimethyl sulfide (DMS) and Ammonium Iodide (NH
I) . Stir for 30 mins at 0°C.
Q3: Can I replace EDT? The smell is causing complaints in the lab.
Answer:
-
If you have Met/Cys: You can substitute EDT with DODT (3,6-Dioxa-1,8-octanedithiol) or DTT (Dithiothreitol). They smell less (like burnt rubber rather than rotting eggs) but are still thiols.
-
If you do NOT have Met/Cys: Yes, use TIPS (Reagent B).
Q4: My peptide precipitated during cleavage. Is this bad?
Answer: Yes. If the peptide precipitates in the TFA cocktail, the scavengers cannot effectively reach the reactive sites. The Fix: Add more TFA to re-dissolve, or add a small amount of DCM (Dichloromethane) to the cocktail to improve solubility.
Detailed Protocol: Reagent K Cleavage
Scope: Global deprotection and cleavage from resin (Fmoc-SPPS) or N-terminal Boc removal (Boc-SPPS).
Materials:
-
TFA (HPLC Grade)
-
Phenol (Crystalline)
-
1,2-Ethanedithiol (EDT)
-
Cold Diethyl Ether (Peroxide-free, -20°C)
Step-by-Step:
-
Preparation: In a fume hood, weigh 0.5g Phenol into a 20mL scintillation vial.
-
Mixing: Add:
-
Reaction: Add the cocktail to your dry resin (approx. 10mL cocktail per 1g resin).
-
Incubation: Shake gently for 2–3 hours at room temperature.
-
Tip: If the peptide contains multiple Arg(Pbf) residues, extend to 4 hours.
-
-
Precipitation:
-
Filter the resin to remove beads; collect the filtrate.[3]
-
Add the filtrate dropwise into 10x volume of ice-cold diethyl ether .
-
A white precipitate should form.
-
-
Wash: Centrifuge (3000 rpm, 5 min), decant the ether. Resuspend pellet in fresh cold ether. Repeat 3 times to remove all scavengers.
-
Drying: Air dry the pellet in the hood, then lyophilize.
References
-
King, D. S., Fields, C. G., & Fields, G. B. (1990). A cleavage method which minimizes side reactions following Fmoc solid phase peptide synthesis. International Journal of Peptide and Protein Research, 36(3), 255-266. (Source of "Reagent K").[1][4][3][9][12]
-
Lundt, B. F., et al. (1978). Selective removal of the N-alpha-benzyloxycarbonyl group in the presence of tert-butyl esters and ethers. International Journal of Peptide and Protein Research, 12(5), 258-268.
-
Merck (Novabiochem). Fmoc Solid Phase Peptide Synthesis - Cleavage and Deprotection Protocols.
-
ThermoFisher Scientific. Introduction to Cleavage Techniques.
Sources
- 1. peptide.com [peptide.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. merckmillipore.com [merckmillipore.com]
- 8. researchgate.net [researchgate.net]
- 9. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 10. Reduction of cysteine-S-protecting groups by triisopropylsilane - PMC [pmc.ncbi.nlm.nih.gov]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. renyi.hu [renyi.hu]
Technical Guide: Mitigating Side Reactions in HF Cleavage (Boc Chemistry)
Core Directive: The "Nuclear Option" of Peptide Chemistry
Hydrogen Fluoride (HF) cleavage is the defining event in Boc solid-phase peptide synthesis (SPPS). It is often described as the "nuclear option" because it is one of the few reagents powerful enough to cleave the benzyl-based side-chain protection used in Boc chemistry.
However, its strength is its liability. Standard HF cleavage proceeds via an S_N1 mechanism , generating highly reactive carbocations (benzyl, t-butyl, etc.). If these electrophiles are not immediately quenched, they will irreversibly alkylate nucleophilic residues on your peptide (Trp, Met, Tyr, Cys).
The Solution: To master HF cleavage, you must shift the mechanism from S_N1 (carbocation dumping) to S_N2 (concerted displacement) . This is achieved via the "Low-High" HF procedure developed by Tam and Merrifield.[1][2]
The Scavenger Logic: Controlling the Carbocation Cascade
Before addressing specific amino acids, we must visualize the enemy: the Carbocation .
Diagram 1: The Carbocation Cascade & Scavenger Intervention
This diagram illustrates the mechanistic divergence between standard HF (High Risk) and Low HF (Controlled) conditions.
Caption: Mechanistic divergence in HF cleavage. High HF promotes S_N1 carbocation generation (red), while Low HF promotes S_N2 concerted displacement (green), preventing alkylation.
Troubleshooting Center: Residue-Specific Guides
Issue 1: Tryptophan (Trp) Alkylation
symptom: Mass spec shows +90 Da (benzyl), +56 Da (t-butyl), or +106 Da (p-cresol adducts) on Trp residues. Mechanism: The indole ring is electron-rich and acts as a "carbocation sink." The Fix:
-
Protection: Use Trp(CHO) (formyl protection). The formyl group withdraws electrons, making the ring less nucleophilic.
-
Scavenger: Avoid thioanisole if Trp is present without formyl protection, as it can form adducts. Use Indole or Anisole .
-
Deformylation: The formyl group is not removed by standard HF. You must use the "Low-High" method with a thiol (p-thiocresol or EDT) or treat with piperidine post-cleavage.[2][3]
Issue 2: Methionine (Met) Oxidation & Alkylation
Symptom: Mass spec shows +16 Da (Sulfoxide, Met(O)) or large mass shifts (S-alkylation/Sulfonium salts). Mechanism:
-
Oxidation: HF is generally non-oxidizing, but handling and ether precipitation introduce oxygen.
-
Alkylation: The thioether sulfur attacks benzyl cations, forming stable sulfonium salts that do not deprotect. The Fix:
-
Dimethyl Sulfide (DMS): This is non-negotiable for Met peptides. In "Low HF" (HF:DMS 1:3), DMS acts as a nucleophile to accept the benzyl group (S_N2) and also reduces Met(O) back to Met in situ.
Issue 3: Aspartimide Formation (Asp)
Symptom: Mass spec shows -18 Da (loss of H2O). HPLC shows a shoulder or split peak (alpha/beta isomerization).
Mechanism: Protonated
-
Temperature Control: Keep HF cleavage strictly at 0°C to -5°C .
-
Avoid Strong Acid/Base Cycling: Minimizing exposure to strong acids minimizes the acylium ion intermediate.
-
Side Chain Selection: Use Asp(OcHex) (cyclohexyl ester) instead of Asp(OBzl). The steric bulk of the cyclohexyl group hinders ring closure.
Issue 4: N O Acyl Shift (Ser/Thr)
Symptom: Peptide mass is correct, but HPLC retention time is shifted, or bioactivity is lost. Mechanism: In strong acid, the amide bond migrates to the hydroxyl group of Ser/Thr, forming an ester. The Fix:
-
Reversal: This is reversible! After HF cleavage and precipitation, dissolve the crude peptide in aqueous buffer (pH 7-8) or 5% ammonium bicarbonate for 1-2 hours. The shift will revert to the native amide bond.
The Gold Standard Protocol: Tam's "Low-High" HF Method
This protocol is the industry standard for minimizing side reactions. It uses a two-step approach:
-
Low HF: Removes benzyl groups via S_N2 (clean).
-
High HF: Removes resistant groups (Arg(Tos), Cys(MBzl)) via S_N1 (necessary evil, but most carbocation sources are already gone).
Diagram 2: The Low-High HF Workflow
Caption: The Tam "Low-High" protocol separates the removal of easy groups (Low) from difficult groups (High) to minimize side reactions.[4][5][6]
Step-by-Step Methodology
Reagents Required:
-
Anhydrous HF (distilled)
-
p-Thiocresol (if Trp(CHO) is present)
Step 1: The Low HF Step (Deprotection & Reduction) [4]
-
Place 0.5 g peptide-resin in the Teflon reaction vessel.
-
Add scavengers: 1.0 mL p-Cresol + 6.5 mL DMS .
-
Note: If Trp(CHO) is present, replace p-Cresol with 0.75 mL p-Cresol + 0.25 mL p-Thiocresol.[6]
-
-
Cool to -78°C (Dry ice/Acetone) and distill 2.5 mL HF into the vessel.
-
Ratio: HF:DMS:Scavenger is roughly 1:3:0.5.
-
-
Warm to 0°C (Ice bath) and stir for 2 hours .
-
Evaporate: Remove HF and DMS under vacuum at 0°C. Do not let the resin warm up.
Step 2: The High HF Step (Cleavage)
-
Recharge the vessel (containing the now partially deprotected resin).
-
Distill 10 mL HF (Standard high concentration).
-
Stir at 0°C for 45-60 minutes .
-
Note: This step cleaves the resin linkage and resistant groups like Arg(Tos).[6]
-
-
Evaporate HF completely.
-
Workup: Triturate the residue with cold diethyl ether to remove scavengers. Extract peptide with 5-10% acetic acid or acetonitrile/water.
Frequently Asked Questions (FAQ)
Q: Can I use the Low-High method for all peptides? A: Yes, but it is overkill for simple peptides (e.g., poly-alanine). It is essential for peptides containing Met, Trp, Tyr, or Asp. Note that Low HF does not cleave the peptide from BHA/MBHA resins; you must perform the High HF step to release the peptide.
Q: Why is my peptide mass +96 Da? A: This usually indicates sulfonation of Tryptophan. If you used Arg(Tos) (Tos = Toluenesulfonyl), the sulfonyl group can transfer to the Trp indole. Fix: Use Arg(Mts) or ensure adequate scavengers are used. Switch to Formyl-Trp.
Q: I see a "split peak" for my purified peptide on HPLC. What is it? A: If the mass is identical, it is likely racemization (D/L mix) or Aspartimide (alpha/beta peptide mix). If the mass is different, check for Met(O) (+16 Da). Fix: If Aspartimide, ensure cleavage was cold (0°C).[2][7] If racemization, check your coupling conditions (avoid excessive base during synthesis).[7]
Q: My peptide contains Cys(Acm). Will HF remove it? A: No. Acetamidomethyl (Acm) is stable to HF. It is designed for post-cleavage site-specific cyclization (disulfide bond formation) using Iodine oxidation.
References
-
Tam, J. P.
deprotection of synthetic peptides with a low concentration of hydrofluoric acid in dimethyl sulfide: evidence and application in peptide synthesis. Journal of the American Chemical Society, 105(21), 6442–6455. -
Merrifield, R. B. (1963). Solid Phase Peptide Synthesis.[5] I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society, 85(14), 2149–2154.
-
Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504.
-
Sigma-Aldrich. Boc Resin Cleavage Protocol. Technical Bulletin.
Sources
- 1. chempep.com [chempep.com]
- 2. Boc Resin Cleavage Protocol [sigmaaldrich.com]
- 3. peptide.com [peptide.com]
- 4. researchgate.net [researchgate.net]
- 5. Anhydrous hydrogen fluoride cleavage in Boc solid phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. saurabhkhadse.wordpress.com [saurabhkhadse.wordpress.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimizing Coupling Reagents for Sterically Hindered Amino Acids
Welcome to our dedicated technical support center for scientists and researchers facing challenges with sterically hindered amino acids in peptide synthesis. This guide is structured to provide not just solutions, but a foundational understanding of the principles governing these difficult reactions. Whether you are troubleshooting a low-yield synthesis or proactively designing a strategy for a complex peptide, this resource offers expert, field-proven insights.
Troubleshooting Guide: Common Coupling Failures
This section addresses the most frequent and frustrating issue in this field: low or no yield during the coupling of a sterically hindered residue. The guide is presented in a question-and-answer format to directly tackle the problems you may be observing at the bench.
Q: My standard coupling protocol (e.g., DIC/HOBt) failed when I tried to incorporate Valine, Isoleucine, or Aib. What is the underlying cause and what is my first step?
A: The primary cause is steric hindrance. The bulky side chains of amino acids like Valine, Isoleucine, and especially α,α-disubstituted amino acids like α-aminoisobutyric acid (Aib), create a physical shield around the N-terminal amine.[1][2] This shield obstructs the approach of the activated carboxyl group of the incoming amino acid, dramatically slowing down the rate of peptide bond formation.[3] Standard carbodiimide reagents like DIC often do not create a sufficiently reactive species to overcome this energy barrier, leading to incomplete reactions.[1][4]
Your first and most impactful troubleshooting step is to switch to a more potent coupling reagent.
Recommended Solution & Rationale:
Upgrade your coupling chemistry from carbodiimides to a more powerful in-situ activating reagent. The two main classes are uronium/aminium salts and phosphonium salts.[5] These reagents convert the carboxylic acid into a highly reactive ester intermediate that can overcome the steric barrier more effectively.[1]
-
Uronium/Aminium Salts (e.g., HATU, HCTU, COMU): These are extremely popular for difficult sequences.[5] HATU is often considered a gold standard because it forms a highly reactive OAt active ester, which benefits from the anchimeric assistance of the pyridine nitrogen, accelerating the coupling reaction.[1]
-
Phosphonium Salts (e.g., PyBOP, PyAOP): These are also excellent choices for hindered couplings. A key advantage is that they are not prone to the guanidinylation side reaction that can occur with uronium salts, where the free amine is capped by the coupling reagent.[6] PyAOP, the HOAt-based analogue of PyBOP, is particularly effective.[7]
Q: I switched to HATU, but my yield is still low. What other parameters can I adjust?
A: Even with a powerful reagent, the reaction kinetics for hindered couplings can be sluggish.[1] If upgrading the reagent isn't sufficient, you must optimize the reaction conditions to drive the equilibrium toward product formation.
Recommended Optimization Strategies:
-
Increase Reaction Time: Steric hindrance slows the reaction rate.[1] A standard 1-2 hour coupling time may be insufficient. Extend the coupling time significantly, even up to overnight, to allow the reaction to proceed to completion.[1]
-
Perform a Double Coupling: This is a straightforward and highly effective technique. After the initial coupling reaction, wash the resin and simply repeat the coupling step with a fresh preparation of activated amino acid and reagent.[1] This helps to acylate any remaining unreacted N-terminal amines.
-
Optimize the Solvent: The solvent's ability to solvate the growing peptide chain is critical. Poor solvation can lead to peptide aggregation on the solid support, further blocking reactive sites.[1] N-methylpyrrolidone (NMP) generally has superior solvating properties compared to Dimethylformamide (DMF) and is often preferred for difficult sequences.[1] In some cases, a solvent mixture such as DCM/DMF/NMP (1:1:1) can be beneficial.[1]
-
Increase Temperature (with caution): Gently heating the reaction can provide the necessary activation energy to overcome the steric barrier.[1] However, this must be done judiciously, as elevated temperatures significantly increase the risk of epimerization, particularly for sensitive residues.[7][8] A temperature range of 40-60°C is a common starting point for conventional heating.[9]
-
Utilize Microwave-Assisted Peptide Synthesis (MA-SPPS): This is arguably the most powerful technique for overcoming steric hindrance. Microwave energy provides rapid and uniform heating, dramatically accelerating reaction kinetics and driving difficult couplings to completion in minutes rather than hours.[2][10][11] MA-SPPS has been shown to produce peptides containing multiple Aib residues in high purity where conventional methods fail.[12]
Caption: Troubleshooting workflow for low coupling efficiency.
Frequently Asked Questions (FAQs)
Q1: Which specific coupling reagents are best for extremely hindered α,α-disubstituted amino acids like Aib?
For cases like Aib-Aib or coupling onto an N-methylated amino acid, even standard high-power uronium salts can be insufficient.[4] In these scenarios, forming an amino acid fluoride is a highly effective strategy.[1][7] Reagents like TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) convert the carboxylic acid in situ to the corresponding acyl fluoride, which is an extremely reactive acylating species.[7]
Q2: How does temperature affect epimerization/racemization during hindered couplings?
Epimerization is a significant risk when dealing with difficult couplings because the conditions required to force the reaction (e.g., heat, extended reaction times) also promote the formation of an oxazolone intermediate, which is a key pathway for loss of chirality.[7] Low temperatures are always recommended to suppress epimerization.[7][8] If you must use heat, it is critical to carefully validate the purity of your final product. MA-SPPS can sometimes reduce epimerization compared to conventional heating because the reaction times are much shorter.[13]
Q3: Can side-chain protecting groups contribute to steric hindrance?
Absolutely. Bulky side-chain protecting groups (e.g., Trt on Asn/Gln, Pbf on Arg) can exacerbate steric crowding, especially in longer peptides where the resin is heavily loaded with these groups.[1] When designing your synthesis, consider the cumulative steric bulk and, if possible, choose protecting groups with a smaller profile if a particular coupling is proving difficult.
Q4: What is the difference in reactivity between HATU and HBTU?
HATU and HBTU are both uronium/aminium-type reagents, but HATU is generally more reactive.[14] The difference lies in the leaving group they are based on: HATU is based on HOAt (1-hydroxy-7-azabenzotriazole), while HBTU is based on HOBt (1-hydroxybenzotriazole). The OAt-ester formed by HATU is more reactive than the OBt-ester from HBTU, making HATU a better choice for more challenging couplings.[1]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids [cem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. jpt.com [jpt.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. bachem.com [bachem.com]
- 8. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Microwave-Assisted Peptide Synthesis: A Faster Approach - Creative Peptides [creative-peptides.com]
- 12. cemcontenttype.s3.amazonaws.com [cemcontenttype.s3.amazonaws.com]
- 13. Microwave-Assisted Solid-Phase Peptide Synthesis (MW-SPPS) Technology - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 14. researchgate.net [researchgate.net]
Peptide Synthesis Technical Support: Aggregation Management Center
Status: Online Operator: Senior Application Scientist Ticket Subject: Managing Aggregation of Peptides on Resin
Introduction: The "Beta-Sheet" Barrier
Welcome to the Technical Support Center. If you are reading this, you are likely facing the "10-15 residue wall"—a sudden drop in coupling efficiency, shrinking resin, or a crude HPLC trace that looks like a "hump" rather than a sharp peak.
The Root Cause: As your peptide chain grows, inter-chain hydrogen bonds (between backbone amides) often become thermodynamically more stable than the interaction between the peptide and the solvent. This leads to the formation of beta-sheet aggregates within the resin matrix. The reactive N-terminus becomes buried, inaccessible to incoming activated amino acids.
This guide provides a tiered troubleshooting protocol, moving from simple solvent tweaks to structural engineering of the peptide backbone.
Module 1: Diagnostics & Detection
User Question: "How do I distinguish between a difficult coupling due to sterics versus actual aggregation?"
Scientist's Response: Steric hindrance usually affects a single specific residue (e.g., coupling onto Aib or N-methyl amino acids). Aggregation typically presents as a systemic failure that begins at a certain length and persists for all subsequent steps.
Diagnostic Workflow
Use this logic flow to confirm aggregation before altering your synthesis strategy.
Figure 1: Decision tree for distinguishing between steric hindrance and aggregation-induced failure.
Module 2: Chemical Mitigation (Solvents & Salts)
User Question: "My resin is shrinking during the synthesis of a hydrophobic region. Can I change the solvent?"
Scientist's Response: Yes. Standard DMF is often insufficient for disrupting beta-sheets. You need "Chaotropic" conditions—additives that disrupt the hydrogen bonding network of water and amides.
The "Magic Mixtures" Protocol
If you observe aggregation, switch your coupling and washing solvent to one of the following systems. Note: These are compatible with Fmoc chemistry but require thorough washing before Fmoc removal to prevent side reactions.
| Solution Type | Composition | Mechanism of Action | Best For |
| Chaotropic Salt | 0.4M LiCl in DMF | Lithium ions coordinate with peptide carbonyls, breaking H-bonds [1]. | General aggregation; easiest to implement. |
| Binary Solvent | DMSO / DMF (1:9 to 1:1) | DMSO is a powerful H-bond acceptor, competing with inter-chain bonds [2]. | Highly hydrophobic sequences (e.g., Amyloid-beta). |
| Structure Breaker | NMP (replace DMF) | N-Methylpyrrolidone has slightly better swelling properties for PS resins than DMF. | Mild aggregation cases. |
| Perchlorate | 0.8M NaClO4 in DMF | Strong chaotropic effect (stronger than LiCl). | Extreme cases (Warning: Oxidizer). |
Protocol: LiCl Coupling
-
Dissolve Amino Acid and HATU in 0.4M LiCl/DMF .
-
Add DIEA (Base).
-
Critical: Wash resin with warm DMF (40°C) or extensive flow washes to remove salts before the deprotection step.
Module 3: Structural Intervention (The "Silver Bullets")
User Question: "I've tried LiCl and DMSO, but the synthesis still fails at the same alanine-rich region. What now?"
Scientist's Response: When external solvents fail, you must modify the peptide backbone itself during synthesis. The most robust solution is the Pseudoproline (PsiPro) Dipeptide .
Pseudoproline Dipeptides
These are dipeptides where a Serine, Threonine, or Cysteine residue is locked into a cyclic oxazolidine or thiazolidine ring.[3][4][5][6] This structure mimics Proline, introducing a "kink" in the backbone that physically prevents beta-sheet alignment [3].[4]
-
Placement: Insert a PsiPro every 5–6 residues in a hydrophobic run.
-
Removal: The ring spontaneously opens during the final TFA cleavage, regenerating the native Ser/Thr/Cys residue.
Figure 2: Mechanism of Pseudoproline dipeptides in disrupting aggregation and regenerating native sequence.
Alternative: Dmb/Hmb Backbone Protection
For sequences lacking Ser/Thr/Cys (where PsiPro cannot be used), use Hmb (2-hydroxy-4-methoxybenzyl) or Dmb protection on Glycine or Alanine residues.
-
Mechanism: Places a bulky group on the backbone amide nitrogen, physically blocking the H-bond donor [4].
-
Note: Coupling onto an Hmb/Dmb residue is slow; use strong activation (HATU/HOAt) and extended times.
Module 4: Physical Parameters (Hardware & Resin)[3]
User Question: "Does the type of resin really matter if I'm using good chemistry?"
Scientist's Response: Absolutely. Polystyrene (PS) is hydrophobic.[7] If you grow a hydrophobic peptide on a hydrophobic resin, they will collapse together.
Resin Selection: The PEG Advantage
Switch to ChemMatrix or PEG-PS (TentaGel) resins.
-
Why? ChemMatrix is 100% PEG.[8] It swells enormously in both polar (DMF/Water) and non-polar (DCM) solvents [5]. This physical spacing keeps peptide chains apart, reducing the probability of inter-chain contact.[7]
Microwave Energy
Microwave-assisted SPPS (MW-SPPS) is highly effective for aggregation.
-
Mechanism: It provides kinetic energy to overcome the energy barrier of aggregation, preventing the chains from "settling" into stable beta-sheets during the coupling reaction [6].
-
Warning: Monitor temperature strictly (max 75°C for Cys/His) to prevent racemization.
Frequently Asked Questions (FAQ)
Q: Can I use LiCl in the deprotection step (Piperidine) as well? A: No. Salts can precipitate with piperidine carbamates. Use LiCl only in the coupling step. For deprotection of difficult sequences, use DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) with 2% Piperidine, as DBU is a stronger base and works faster, reducing the time available for re-aggregation.
Q: I don't have Pseudoprolines. Can I just double couple everything? A: If aggregation is strong, double coupling is futile. You are essentially adding fresh reagent to a closed door. You must open the door first (via heat, LiCl, or DMSO) before the reagent can enter.
Q: When should I use the "Magic Mixture" (DCM/DMF/NMP + Triton X)? A: This historic mixture (Zhang et al.) is effective but messy due to the detergent (Triton). Modern PEG resins (ChemMatrix) usually render detergent additives obsolete. Stick to LiCl or PsiPro first.
References
-
Seebach, D., et al. (1996). Lithium Salts as Additives in Peptide Synthesis. Helv. Chim. Acta.
-
Hyde, C., et al. (1989). Internal aggregation during solid phase peptide synthesis.[9][10] Dimethyl sulfoxide as a powerful dissociating solvent. J. Chem. Soc., Chem. Commun.
-
Mutter, M., et al. (1995). Pseudo-prolines in peptide synthesis: Direct insertion of serine and threonine derived oxazolidines in dipeptides. Tetrahedron Letters.
-
Johnson, T., et al. (1995). 2-Hydroxy-4-methoxybenzyl (Hmb) backbone amide protection in Fmoc solid phase peptide synthesis. J. Chem. Soc.
-
García-Martín, F., et al. (2006). ChemMatrix, a Poly(ethylene glycol)-Based Support for the Solid-Phase Synthesis of Complex Peptides.[11][12] J. Comb.[13] Chem.
-
Collins, J.M., et al. (2014).[1] High-Efficiency Solid Phase Peptide Synthesis (HE-SPPS). Org. Lett.
Sources
- 1. chemistry.du.ac.in [chemistry.du.ac.in]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 4. chempep.com [chempep.com]
- 5. bachem.com [bachem.com]
- 6. Pseudoproline Product Spoltlight | Merck [merckmillipore.com]
- 7. biotage.com [biotage.com]
- 8. ChemMatrix® Resin for solid phase peptide synthesis [sigmaaldrich.com]
- 9. Internal aggregation during solid phase peptide synthesis. Dimethyl sulfoxide as a powerful dissociating solvent - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Coupling Efficiency to PAM Resin
Welcome to the technical support center for solid-phase peptide synthesis (SPPS) utilizing PAM (phenylacetamidomethyl) resin. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of coupling amino acids to this robust resin. Here, we will delve into the causality behind experimental choices, provide validated protocols, and offer in-depth troubleshooting for common challenges.
Introduction to PAM Resin in Boc-SPPS
PAM resin is a cornerstone of Boc-based solid-phase peptide synthesis.[1][2][3][4][5][6][7] Its defining feature is the 4-hydroxymethyl-phenylacetamidomethyl linker, which offers enhanced stability to the acidic conditions required for Boc-group deprotection (typically trifluoroacetic acid, TFA) compared to the traditional Merrifield resin.[1][2][7][8] This stability is crucial for the synthesis of longer peptides, as it minimizes premature cleavage of the growing peptide chain from the solid support during repeated deprotection cycles.[1][2][8] However, this increased stability necessitates stronger acidic conditions for the final cleavage of the completed peptide from the resin.[1][2]
Frequently Asked Questions (FAQs)
Here are some of the most common questions we receive regarding the use of PAM resin:
Q1: Why is my first amino acid loading efficiency to PAM resin low?
A1: Low loading efficiency of the first amino acid can stem from several factors:
-
Incomplete Resin Swelling: The polystyrene matrix of the resin must be fully swollen to ensure all reactive sites are accessible.[9] Inadequate swelling can significantly hinder the initial coupling reaction.
-
Suboptimal Activation: The carboxylic acid of the Boc-protected amino acid must be effectively activated to react with the hydroxyl groups on the PAM resin. The choice and concentration of activating agents are critical.
-
Steric Hindrance: Some amino acids are inherently more sterically hindered, which can slow down the coupling reaction.
-
Moisture: Water in the reaction can quench the activated amino acid, reducing its ability to couple to the resin.
Q2: What is the best method for activating the first amino acid for coupling to PAM resin?
A2: A widely used and effective method involves the use of a carbodiimide, such as dicyclohexylcarbodiimide (DCC) or diisopropylcarbodiimide (DIC), in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).[5][7][8] However, this can sometimes lead to racemization. To suppress this side reaction, the addition of 1-hydroxybenzotriazole (HOBt) is highly recommended.[5][7][8]
Q3: How can I accurately determine the loading of the first amino acid on my PAM resin?
A3: While a preliminary estimation can be made from the weight gain of the resin after coupling, this is not the most accurate method.[8] For a more precise determination, quantitative methods are preferred. For Fmoc-based strategies, a spectrophotometric method involving the cleavage of the Fmoc group and measuring the absorbance of the resulting dibenzofulvene-piperidine adduct is common.[10] For Boc-based synthesis on PAM resin, a picric acid test can be utilized to quantify the available amine groups after the first amino acid has been coupled and deprotected.[8]
Q4: Can I use Fmoc chemistry with PAM resin?
A4: PAM resin is primarily designed for Boc-based SPPS due to the acid-labile nature of the Boc protecting group and the acid-stable linker of the resin.[1][2][3][5][7] While technically possible, using Fmoc chemistry with PAM resin is not conventional. The final cleavage from PAM resin requires strong acid, which would also cleave most side-chain protecting groups used in Fmoc synthesis. More suitable resins, such as Wang or Rink Amide resins, are typically employed for Fmoc strategies.[1][3]
Troubleshooting Guide
This section addresses specific issues that can arise during the coupling of amino acids to PAM resin and provides actionable solutions.
Problem 1: Low Coupling Efficiency in Subsequent Cycles
Symptoms:
-
Positive ninhydrin (Kaiser) test after a coupling step, indicating the presence of unreacted primary amines.[11][12]
-
Low yield of the final peptide.
-
Presence of deletion sequences (peptides missing one or more amino acids) in the final product analysis (e.g., by HPLC or mass spectrometry).
Potential Causes & Solutions:
| Cause | Explanation | Solution |
| Incomplete Deprotection | Residual Boc protecting groups on the N-terminus of the growing peptide chain will prevent the next amino acid from coupling. | Ensure complete removal of the Boc group by using fresh TFA solution and allowing for adequate reaction time (typically 20-30 minutes).[11] Perform a test to confirm the absence of the Boc group if the problem persists. |
| Peptide Aggregation | As the peptide chain elongates, it can fold and aggregate on the resin, making the N-terminus inaccessible for coupling. | Swell the resin in a solvent known to disrupt secondary structures, such as N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP), before coupling.[9] For particularly difficult sequences, consider using "high-swelling" resins like PEG-PS.[13] |
| Steric Hindrance | Bulky amino acids (e.g., Val, Ile, Thr) can be difficult to couple due to steric hindrance.[14] | Increase the reaction time for these couplings. A double coupling, where the coupling step is repeated with a fresh solution of activated amino acid, is often effective.[13] Using more potent activating agents like HATU or HCTU can also improve efficiency.[13][15] |
| Insufficient Reagent Equivalents | Using too little of the activated amino acid or coupling reagents can lead to incomplete reactions. | A common practice is to use a 3- to 5-fold excess of the amino acid and coupling reagents relative to the resin loading capacity.[11][12][16] |
Problem 2: Racemization during Coupling
Symptoms:
-
Presence of diastereomeric impurities in the final peptide product, detectable by chiral chromatography or NMR.
Potential Causes & Solutions:
| Cause | Explanation | Solution |
| Over-activation of the Amino Acid | Certain activation methods, especially with carbodiimides and a strong base like DMAP, can lead to the formation of an oxazolone intermediate, which is prone to racemization. | The addition of an auxiliary nucleophile like HOBt or HOAt can suppress racemization by forming a less reactive, more stable active ester.[5][7][17] |
| Prolonged Activation Time | Allowing the amino acid to remain in its activated state for an extended period before coupling can increase the risk of racemization. | Pre-activation of the amino acid should be kept to a minimum (e.g., 5-10 minutes) before adding it to the resin.[11] |
| Amino Acid Susceptibility | Cysteine and Histidine are particularly susceptible to racemization during activation. | For these sensitive amino acids, consider using milder activation methods or specialized protecting groups that can reduce the risk of racemization. |
Workflow for Troubleshooting Coupling Issues
Caption: A decision tree for troubleshooting incomplete coupling reactions.
Experimental Protocols
Protocol 1: Loading the First Boc-Amino Acid onto PAM Resin
This protocol outlines the standard procedure for attaching the first amino acid to PAM resin.
-
Resin Swelling:
-
Place the desired amount of PAM resin in a reaction vessel.
-
Add sufficient dichloromethane (DCM) to swell the resin (approximately 10-15 mL per gram of resin).
-
Agitate gently for at least 30 minutes.[11]
-
Drain the DCM.
-
-
Amino Acid Activation:
-
In a separate flask, dissolve 1.5 to 2.5 equivalents of the Boc-protected amino acid (relative to the resin's substitution capacity) in a minimal amount of DMF.[8]
-
Add an equivalent amount of HOBt and stir until dissolved.[8]
-
Add this solution to the swollen resin.
-
In another flask, dissolve 0.1 equivalents of DMAP in a minimal amount of DMF.[8]
-
-
Coupling Reaction:
-
Add 1.0 equivalent of DIC (relative to the amino acid) to the resin mixture, followed by the DMAP solution.[18]
-
Agitate the mixture at room temperature for 2 to 4 hours.
-
-
Washing:
-
Drain the reaction mixture.
-
Wash the resin thoroughly with DMF (3 times), DCM (3 times), and Methanol (3 times).[8]
-
Dry the resin under vacuum to a constant weight.
-
Protocol 2: Standard Boc-SPPS Coupling Cycle
This protocol describes a single cycle for adding a subsequent amino acid to the growing peptide chain on the PAM resin.
-
Boc Deprotection:
-
Treat the resin with 50% TFA in DCM for 2 minutes (pre-wash).
-
Treat the resin again with 50% TFA in DCM for 20-30 minutes to remove the Boc protecting group.[11]
-
Wash the resin with DCM (5 times).
-
-
Neutralization:
-
Neutralize the resulting trifluoroacetate salt by washing the resin with a 5-10% solution of diisopropylethylamine (DIEA) in DCM until the wash is neutral.
-
Wash the resin with DCM (5 times).
-
-
Amino Acid Coupling:
-
In a separate vessel, pre-activate 3 equivalents of the incoming Boc-protected amino acid with 3 equivalents of a coupling agent (e.g., HBTU) and 3 equivalents of HOBt in DMF.
-
Add 6 equivalents of DIEA and allow the mixture to pre-activate for 5-10 minutes.[11]
-
Add the pre-activated amino acid solution to the neutralized peptide-resin.
-
Agitate the mixture at room temperature for 1-2 hours.
-
-
Monitoring and Washing:
-
Perform a qualitative ninhydrin (Kaiser) test to check for completion.[11] A negative result (yellow beads) indicates complete coupling.
-
If the test is positive (blue beads), a second coupling may be necessary.
-
After a complete coupling, wash the resin with DMF (3 times) and DCM (3 times). The resin is now ready for the next deprotection and coupling cycle.
-
Visualizing the Coupling Process
Caption: A simplified workflow for a single amino acid coupling cycle in SPPS.
Final Cleavage from PAM Resin
A critical consideration when using PAM resin is the final cleavage step. Due to its acid stability, stronger acids than TFA are required.
Common Cleavage Cocktails:
-
Hydrogen Fluoride (HF): This is a highly effective but extremely hazardous reagent that requires specialized equipment. Cleavage is typically performed at 0-5 °C for 30-60 minutes.
-
Trifluoromethanesulfonic acid (TFMSA): A strong acid that can be used as an alternative to HF.[19][20] Cleavage protocols often involve a two-step procedure to minimize side reactions.[19]
-
Trimethylsilyl trifluoromethanesulfonate (TMSOTf): Another alternative to HF that is reported to produce fewer side reactions.[12]
The Importance of Scavengers: During acid-mediated cleavage, reactive carbocations are generated from the cleavage of side-chain protecting groups. These can cause unwanted side reactions with sensitive amino acid residues like tryptophan, methionine, and cysteine. To prevent this, a "cocktail" of scavenger reagents is added to the cleavage mixture. Common scavengers include anisole, thioanisole, and ethanedithiol (EDT).[21][22]
References
-
AAPPTEC. (n.d.). Peptide Synthesis Resins. Retrieved from [Link]
-
AAPPTEC. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]
-
Gutiérrez, L. M., & Gascón, J. A. (1995). Solid phase synthesis of bioadhesive analogue peptides with trifluoromethanesulfonic acid cleavage from PAM resin. International Journal of Peptide and Protein Research, 46(5), 379-387. Retrieved from [Link]
-
Fiveable. (2025, September 15). PAM Resin Definition. Retrieved from [Link]
-
Peptides. (n.d.). Attaching the first amino acid to a resin; Merrifield resin, 2-CTC resin. Retrieved from [Link]
-
Pourceau, G., Meyer, A., & Nierengarten, J. F. (2008). Efficient solid-phase synthesis of fullero-peptides using Merrifield strategy. Tetrahedron Letters, 49(36), 5241-5243. Retrieved from [Link]
-
El-Faham, A., & Albericio, F. (2018). Protocol for efficient solid-phase synthesis of peptides containing 1-hydroxypyridine-2-one (1,2-HOPO). MethodsX, 5, 1373-1379. Retrieved from [Link]
-
Kent, S. B., & Merrifield, R. B. (1983). Coupling efficiencies of amino acids in the solid phase synthesis of peptides. International journal of peptide and protein research, 22(1), 57–65. Retrieved from [Link]
-
University of Pennsylvania. (n.d.). Peptide Cleavage from Resin Protocol. Retrieved from [Link]
-
Kent, S. B., & Merrifield, R. B. (1983). Coupling efficiencies of amino acids in the solid phase synthesis of peptides. International Journal of Peptide and Protein Research, 22(1), 57-65. Retrieved from [Link]
-
Sunresin. (n.d.). Solid Phase Peptide Synthesis Resin. Retrieved from [Link]
-
Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature protocols, 2(12), 3247–3256. Retrieved from [Link]
-
LibreTexts. (2024, September 30). 26.8: Automated Peptide Synthesis- The Merrifield Solid-Phase Method. Retrieved from [Link]
-
Mas-Bagà, M., El-Faham, A., & Albericio, F. (2022). A Practical Peptide Synthesis Workflow Using Amino-Li-Resin. Molecules, 27(18), 6092. Retrieved from [Link]
-
OpenStax. (2023, September 20). 26.8 Automated Peptide Synthesis: The Merrifield Solid-Phase Method. Retrieved from [Link]
-
Sunresin. (n.d.). PAM Resin. Retrieved from [Link]
-
Aapptec. (n.d.). Technical Support Information Bulletin 1051. Retrieved from [Link]
-
Biotage. (n.d.). Optimizing Automated Synthesis of Peptide Nucleic Acids. Retrieved from [Link]
-
Nowick, J. S. (2017). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Retrieved from [Link]
-
Fields, G. B., Lauer-Fields, J. L., & Fields, C. G. (2009). Procedures to Improve Difficult Couplings. In Peptide Synthesis and Applications (pp. 179-196). Humana Press. Retrieved from [Link]
-
Omizzolo. (n.d.). How to Optimize Peptide Synthesis?. Retrieved from [Link]
-
Reddit. (2021, May 22). Solid phase peptide synthesis help. Retrieved from [Link]
Sources
- 1. peptide.com [peptide.com]
- 2. peptide.com [peptide.com]
- 3. Solid Phase Peptide Synthesis Resin - Sunresin [seplite.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chempep.com [chempep.com]
- 6. 26.8 Automated Peptide Synthesis: The Merrifield Solid-Phase Method - Organic Chemistry | OpenStax [openstax.org]
- 7. seplite.com [seplite.com]
- 8. peptide.com [peptide.com]
- 9. chemistry.du.ac.in [chemistry.du.ac.in]
- 10. A Practical Peptide Synthesis Workflow Using Amino-Li-Resin - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. rsc.org [rsc.org]
- 13. How to Optimize Peptide Synthesis? - Creative Peptides [creative-peptides.com]
- 14. semanticscholar.org [semanticscholar.org]
- 15. benchchem.com [benchchem.com]
- 16. reddit.com [reddit.com]
- 17. bachem.com [bachem.com]
- 18. peptide.com [peptide.com]
- 19. researchgate.net [researchgate.net]
- 20. Protocol for efficient solid-phase synthesis of peptides containing 1-hydroxypyridine-2-one (1,2-HOPO) - PMC [pmc.ncbi.nlm.nih.gov]
- 21. documents.thermofisher.com [documents.thermofisher.com]
- 22. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
Validation & Comparative
Strategic Analysis: Boc vs. Fmoc Chemistries in Solid Phase Peptide Synthesis
Executive Summary: The Orthogonality Decision Matrix
In modern peptide therapeutics, the choice between Boc (tert-butyloxycarbonyl) and Fmoc (9-fluorenylmethoxycarbonyl) strategies is rarely a matter of preference—it is a decision dictated by the physicochemical properties of the target sequence and the available infrastructure.
While Fmoc has become the industry standard for automation and safety, Boc chemistry remains the "nuclear option" for difficult, aggregation-prone sequences.[1][2] This guide dissects the mechanistic causality behind these differences to empower your synthetic strategy.
Quick Comparison Table
| Feature | Fmoc Strategy | Boc Strategy |
| Orthogonality | Base-labile deprotection / Acid-labile cleavage | Acid-labile deprotection / Strong acid (HF) cleavage |
| Primary Mechanism | Acidolysis (via TFA) | |
| Aggregation Handling | Moderate (requires pseudoprolines/heating) | Superior (TFA protonates peptide, disrupting H-bonds) |
| Cleavage Reagent | TFA (Trifluoroacetic acid) | HF (Hydrofluoric acid) or TFMSA |
| Automation | Highly compatible (mild reagents) | Difficult (corrosive reagents require special plumbing) |
| Major Side Reaction | Aspartimide formation (base-catalyzed) | Benzylation of Trp/Tyr (scavenger dependent) |
Mechanistic Deep Dive: True Orthogonality
The fundamental difference lies in the definition of orthogonality .[1][2] A truly orthogonal system allows the removal of one protecting group class without affecting the other.[2][3][]
-
Fmoc (Base/Acid System): The Fmoc group is removed by a secondary amine (base) via a
-elimination mechanism, generating a dibenzofulvene intermediate. The side chains (Boc, Trt, Pbf) are stable to base but labile to acid. This is true orthogonality . -
Boc (Acid/Acid System): This is a graduated acid lability system.[5] The N-terminal Boc group is removed by mild acid (TFA), while side chains (Bzl, Tos) and the linker require strong acid (HF). This relies on kinetic control and is less orthogonal than Fmoc.
Visualization: Orthogonal Protection Pathways
Figure 1: Comparison of orthogonal cleavage mechanisms. Note the graduated acidity required for Boc compared to the distinct chemical triggers (Base vs. Acid) in Fmoc.
Critical Performance Analysis
The Aggregation Paradox
Aggregation is the enemy of yield. As peptide chains grow, they form intermolecular hydrogen bonds (beta-sheets), causing the resin to "shrink" and preventing reagents from reaching the N-terminus.
-
Why Boc Wins on "Difficult" Sequences: In Boc chemistry, the N-terminal deprotection uses TFA. This protonates the N-terminus and the amide backbone. This positive charge repulsion breaks up secondary structures (beta-sheets) and solvates the peptide chain.
-
The Fmoc Challenge: Fmoc deprotection uses a base.[3][][5][6][7] The peptide backbone remains uncharged (neutral). Aggregation is more likely to persist, leading to "deletion sequences" (missing amino acids).
-
Mitigation: In Fmoc, we use "Magic Mixtures" (PEG-based resins), elevated temperature (microwave SPPS), or pseudoproline dipeptides to mechanically disrupt aggregation.
-
Purity and Side Reactions[1][3][8]
-
Racemization (His/Cys):
-
Fmoc: Histidine is prone to racemization during activation.[][9] Using Fmoc-His(Boc)-OH rather than Fmoc-His(Trt)-OH significantly reduces this risk, especially at elevated temperatures, as the Boc group on the imidazole ring is electron-withdrawing, preventing proton abstraction.[9]
-
Boc: Cysteine protection (e.g., Cys(Bzl)) requires HF cleavage, which can be harsh.[10]
-
-
Aspartimide Formation:
-
This is a specific plague of Fmoc chemistry . The repetitive exposure to piperidine (base) can cause the nitrogen of the amide bond to attack the side chain ester of Aspartic acid, forming a ring (Aspartimide).
-
Solution: Add 0.1M HOBt to the deprotection cocktail to suppress this base-catalyzed cyclization.
-
Operational Protocols (Self-Validating Systems)
These protocols are designed with checkpoints to ensure synthesis integrity.
Protocol A: Standard Fmoc Synthesis Cycle
Best for: Routine synthesis, GMP production, acid-sensitive peptides.
-
Swelling: DCM (3 x 5 min) followed by DMF (3 x 5 min).
-
Why: DCM swells the polystyrene core; DMF solvates the peptide chain.
-
-
Deprotection: 20% Piperidine in DMF (1 x 1 min, 1 x 10 min).
-
Scientist's Note: Save the wash solution.[11] Read UV absorbance at 301 nm (dibenzofulvene adduct) to quantify deprotection efficiency.
-
-
Wash: DMF (5 x 1 min).
-
Critical: Must remove all piperidine. Trace base will prematurely deprotect the next incoming Fmoc-AA, causing "double hits" (insertions).
-
-
Coupling: Fmoc-AA (4 eq), HBTU/HATU (3.9 eq), DIPEA (8 eq) in DMF. 45-60 min.
-
Validation: Kaiser Test (Ninhydrin).[6] Blue bead = Incomplete coupling (Repeat step). Colorless bead = Complete.
-
-
Final Cleavage: TFA/TIS/H2O (95:2.5:2.5).
-
Why Scavengers? TIS (Triisopropylsilane) traps the reactive trityl/butyl carbocations released from side chains, preventing them from re-attaching to Trp/Cys residues.
-
Protocol B: Standard Boc Synthesis Cycle
Best for: Hydrophobic peptides (>30 AA), aggregation-prone regions.
-
Deprotection: 50% TFA in DCM (1 x 2 min, 1 x 25 min).
-
Safety: Fume hood mandatory.[12]
-
-
Wash: DCM (3 x 1 min).
-
Neutralization: 5% DIPEA in DCM (2 x 2 min).
-
Why: The amine is currently protonated (salt form) from the TFA. It must be neutralized to the free amine to react in the coupling step.
-
-
Coupling: Boc-AA (pre-activated) or DIC/HOBt.
-
Note: Boc couplings are often slower; double coupling is standard for difficult residues.
-
-
Final Cleavage: Anhydrous HF + p-cresol (scavenger) at 0°C for 1 hour.
-
Special Equipment:Teflon/Kel-F vacuum line required. Glass will dissolve and explode.
-
Visualization: The Cyclic Workflow
Figure 2: Step-by-step cyclic workflow for peptide elongation. Note the extra neutralization step required in Boc chemistry.
Safety & Green Chemistry Assessment
The HF Danger Factor (Boc)
The single biggest barrier to Boc chemistry is the requirement for Hydrofluoric Acid (HF) cleavage.
-
Risk: HF is a contact poison. It penetrates skin, decalcifies bone, and causes cardiac arrest via hypocalcemia.
-
Requirement: It requires a dedicated, closed-system vacuum apparatus (e.g., Toho or Peptide Institute lines) made of fluoropolymers. It cannot be done in standard glassware.
The Solvent Burden (Fmoc)
While Fmoc avoids HF, it is not perfectly "green."
-
Atom Economy: The Fmoc group (MW ~222) is large compared to Boc (MW ~100). This mass is discarded in every cycle.
-
Solvents: Fmoc relies heavily on DMF and NMP (reprotoxic). Recent moves toward "Green SPPS" utilize binary mixtures like DMSO/EtOAc or chemically greener solvents like N-butylpyrrolidinone (NBP), though yields can vary.
References
-
BenchChem. Comparison of Boc versus Fmoc protection in solid-phase peptide synthesis. (2025).[2][5][9] Link
-
AltaBioscience. Fmoc Amino Acids for SPPS: Benefits and Mechanisms. (2024).[13] Link
-
National Institutes of Health (NIH). Fundamental Aspects of SPPS and Green Chemical Peptide Synthesis. (2025).[2][5][9] Link
-
BOC Sciences. Fmoc vs Boc: Choosing the Right Amino Acid Derivative for Your Peptide Synthesis. (2024).[13]
-
Thermo Fisher Scientific. Introduction to Cleavage Techniques: TFA vs HF.Link
-
ChemPep. Fmoc Solid Phase Peptide Synthesis: Racemization and Side Reactions.Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 5. Fundamental Aspects of SPPS and Green Chemical Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chempep.com [chempep.com]
- 7. Safety-Catch Linkers for Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. peptide.com [peptide.com]
- 12. Boc Resin Cleavage Protocol [sigmaaldrich.cn]
- 13. Comparison of Peptide Synthesis Methods and Techniques [creative-peptides.com]
comparative analysis of Boc-(s)-3-amino-2-(2-methoxybenzyl)propanoic acid with its 3- and 4-methoxy isomers
Prepared by a Senior Application Scientist
In the landscape of peptidomimetics and drug discovery, the incorporation of non-proteinogenic amino acids offers a powerful strategy to modulate the pharmacological properties of bioactive peptides. Among these, β-amino acids are of particular interest as they can induce unique secondary structures, such as helices and turns, and often exhibit enhanced stability against enzymatic degradation. This guide provides a comprehensive comparative analysis of three isomeric building blocks: Boc-(S)-3-amino-2-(2-methoxybenzyl)propanoic acid and its 3- and 4-methoxy positional isomers. The position of the methoxy group on the benzyl side chain, a seemingly subtle modification, can profoundly influence the physicochemical properties, conformational preferences, and ultimately, the biological activity of peptides incorporating these residues. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical experimental guidance.
Introduction: The Significance of Methoxy Isomerism in Drug Design
The methoxy group is a common substituent in medicinal chemistry, valued for its ability to alter lipophilicity, metabolic stability, and receptor-binding interactions through hydrogen bonding and steric effects. The positioning of this group on an aromatic ring—ortho, meta, or para—is a critical design element. Studies on various classes of molecules have demonstrated that this isomerism can dramatically alter biological outcomes. For instance, the position of a methoxy group has been shown to be a determining factor in the cytotoxic activity of certain metal complexes[1]. Similarly, in analogs of phenylalanine and tyrosine, the placement of substituents on the aromatic ring significantly impacts their affinity for amino acid transporters like LAT1[2][3]. This guide extends this principle to the Boc-protected β-amino acids, providing a framework for the rational selection of a specific isomer for peptide synthesis and drug development.
Proposed Asymmetric Synthesis
While these specific compounds are not widely commercially available, a robust synthetic route can be proposed based on established methods for the asymmetric synthesis of 2-substituted-3-aminopropanoic acids[1][2]. The following scheme outlines a plausible pathway utilizing a chiral auxiliary to establish the desired (S)-stereochemistry at the C2 position.
Caption: Proposed asymmetric synthesis of the target compounds.
This three-step sequence involves:
-
Conjugate Addition: A Michael addition of a protected nitrogen nucleophile, such as lithium bis(tert-butoxycarbonyl)amide, to an α,β-unsaturated N-acyl oxazolidinone (a chiral acrylamide). This establishes the amino group at the C3 position.
-
Diastereoselective Alkylation: The resulting enolate is then trapped with the corresponding 2-, 3-, or 4-methoxybenzyl bromide. The chiral auxiliary directs the approach of the electrophile, controlling the stereochemistry at the C2 position.
-
Hydrolysis and Deprotection: Finally, the chiral auxiliary is cleaved, typically under mild hydrolytic conditions (e.g., lithium hydroxide and hydrogen peroxide), to yield the desired Boc-protected β-amino acid.
Comparative Physicochemical Properties
The position of the methoxy group is expected to have a significant impact on the physicochemical properties of the three isomers. The following table summarizes these anticipated differences.
| Property | 2-Methoxy Isomer | 3-Methoxy Isomer | 4-Methoxy Isomer | Rationale |
| Molecular Formula | C16H23NO5 | C16H23NO5 | C16H23NO5 | Isomers have the same formula. |
| Molecular Weight | 309.36 g/mol | 309.36 g/mol | 309.36 g/mol | Isomers have the same weight. |
| Predicted pKa | Lowest | Intermediate | Highest | Based on the known electronic effects of methoxy groups on benzoic acids, the ortho position has the strongest acidifying inductive effect, while the para position has the strongest acid-weakening resonance effect[4]. |
| Predicted Polarity | Highest | Intermediate | Lowest | The ortho isomer is expected to be the most polar due to the proximity of the methoxy and propanoic acid chains, potentially leading to intramolecular interactions and a larger dipole moment. |
| Predicted Rf (TLC) | Lowest | Intermediate | Highest | In a normal-phase system (e.g., silica gel), the most polar compound (2-methoxy) will have the strongest interaction with the stationary phase and thus the lowest Rf value. |
| Predicted Solubility | Higher in polar solvents | Intermediate | Lower in polar solvents | Increased polarity generally correlates with increased solubility in polar solvents like water and methanol. |
Spectroscopic Characterization: Distinguishing the Isomers
Standard spectroscopic techniques can be used to unequivocally identify each isomer. The key distinguishing features will be found in the aromatic region of the 1H NMR spectrum.
Expected 1H NMR Data (in CDCl3, δ in ppm)
-
Common Signals:
-
Boc group: A singlet at ~1.4 ppm (9H).
-
Propanoic acid backbone: Complex multiplets between 2.5 and 3.5 ppm (5H).
-
Methoxy group: A singlet at ~3.8 ppm (3H).
-
-
Distinguishing Aromatic Signals:
-
2-Methoxy Isomer: A complex multiplet pattern between 6.8 and 7.3 ppm, typically showing four distinct signals corresponding to the four aromatic protons.
-
3-Methoxy Isomer: A more complex pattern than the 4-methoxy isomer, often with a singlet-like signal for the proton between the two substituents and multiplets for the other three protons.
-
4-Methoxy Isomer: The most simplified pattern, showing two doublets (an AA'BB' system) due to the symmetry of the aromatic ring. One doublet would be expected around 6.8 ppm and the other around 7.2 ppm.
-
Expected FT-IR Data (cm-1)
All three isomers would show characteristic peaks for:
-
O-H stretch (carboxylic acid): A broad peak from 2500-3300.
-
N-H stretch (Boc-amine): Around 3300-3500.
-
C=O stretch (carboxylic acid & Boc): Strong peaks around 1710 and 1690.
-
C-O stretch (methoxy): Around 1250.
Conformational and Application Insights
The steric and electronic differences between the isomers are likely to influence how they behave in a larger molecular context, such as within a peptide chain.
Caption: Positional effects of the methoxy group on conformation.
-
2-Methoxy Isomer: The proximity of the methoxy group to the peptide backbone could lead to steric hindrance, restricting the conformational freedom of the side chain. It also introduces the possibility of an intramolecular hydrogen bond between the methoxy oxygen and a backbone N-H proton, which could stabilize a specific turn or fold in a peptide. This type of conformational locking can be highly desirable in drug design.
-
3-Methoxy Isomer: This isomer presents an intermediate steric profile. Its primary influence may be electronic, altering the quadrupole moment of the aromatic ring and its ability to participate in π-π or cation-π interactions with biological receptors.
-
4-Methoxy Isomer: With the methoxy group positioned away from the backbone, this isomer will have the greatest conformational freedom, similar to a standard phenylalanine residue. The methoxy group is more solvent-exposed and available to act as a hydrogen bond acceptor for intermolecular interactions with a receptor or enzyme.
These differences suggest that the choice of isomer can be a powerful tool for "conformation-activity relationship" studies. The impact of such substitutions on peptide conformation and biological activity is well-documented for other modified amino acids[5].
Experimental Protocols
Protocol 1: General Procedure for Asymmetric Synthesis
Causality: This protocol is designed to provide high diastereoselectivity by using a well-established chiral auxiliary and controlling the reaction conditions to favor the desired stereochemical outcome.
-
Enolate Formation: To a solution of the N-acyl oxazolidinone (1.0 eq.) in anhydrous THF at -78 °C under an argon atmosphere, add lithium bis(tert-butoxycarbonyl)amide (1.1 eq.) dropwise. Stir the reaction mixture for 1 hour at -78 °C.
-
Alkylation: Add the corresponding methoxybenzyl bromide (1.2 eq.) to the enolate solution at -78 °C. Allow the reaction to slowly warm to room temperature and stir for 12-16 hours.
-
Work-up: Quench the reaction with saturated aqueous NH4Cl. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
-
Hydrolysis: Dissolve the purified product in a 3:1 mixture of THF and water. Cool to 0 °C and add 30% H2O2 (4.0 eq.) followed by aqueous LiOH (2.0 eq.). Stir at room temperature for 4 hours.
-
Final Work-up: Quench the reaction with aqueous Na2SO3. Acidify the aqueous layer to pH ~3 with 1M HCl and extract with ethyl acetate. The combined organic layers are dried and concentrated to yield the final product.
Protocol 2: HPLC Analysis for Purity and Isomer Separation
Causality: Reverse-phase HPLC is an excellent method for separating these isomers due to their predicted differences in polarity.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 10% B to 90% B over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Expected Elution Order: 2-methoxy isomer (most polar) -> 3-methoxy isomer -> 4-methoxy isomer (least polar).
Conclusion
The choice between the 2-, 3-, and 4-methoxy isomers of Boc-(S)-3-amino-2-(benzyl)propanoic acid is a critical decision in the design of novel peptides and peptidomimetics. The ortho isomer offers the potential for conformational constraint through steric hindrance and intramolecular hydrogen bonding. The para isomer provides a solvent-accessible hydrogen bond acceptor with maximal side-chain flexibility. The meta isomer offers an intermediate profile, primarily modulating the electronic properties of the side chain. By understanding these predicted differences, researchers can make a more informed selection of the appropriate building block to test specific hypotheses about structure-activity relationships, ultimately accelerating the drug discovery process.
References
Sources
- 1. Asymmetric synthesis of β2-amino acids: 2-substituted-3-aminopropanoic acids from N-acryloyl SuperQuat derivatives - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. research-portal.st-andrews.ac.uk [research-portal.st-andrews.ac.uk]
- 3. chemimpex.com [chemimpex.com]
- 4. The pKa values of ortho-, meta-, and para-methoxybenzoic acids ar... | Study Prep in Pearson+ [pearson.com]
- 5. Role of peptide backbone conformation on biological activity of chemotactic peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
validation of peptide sequence by mass spectrometry and amino acid analysis
Content Type: Publish Comparison Guide Author Persona: Senior Application Scientist (Bioanalysis & Characterization)
Executive Summary: The Myth of the "Single Method"
In the high-stakes environment of peptide drug development, a common misconception among early-stage researchers is that High-Resolution Mass Spectrometry (HRMS) has rendered classical wet chemistry obsolete. This is a dangerous fallacy. While HRMS is the ultimate tool for identification (sequence order and modifications), it is fundamentally incapable of precise absolute quantitation of the bulk drug substance without expensive isotopically labeled internal standards.
Conversely, Amino Acid Analysis (AAA)—often viewed as archaic—remains the regulatory gold standard for determining Net Peptide Content (NPC) . Without NPC, you cannot accurately calculate dosing, as peptide powders often contain 10–30% water and counter-ions (acetates, trifluoroacetates) that MS "flies" past.
This guide details why ICH Q6B guidelines mandate a multipronged approach, comparing the mechanics, strengths, and critical blind spots of both technologies.
Technology Deep Dive: The Contenders
High-Resolution Tandem Mass Spectrometry (LC-MS/MS)
The Structural Architect
Modern MS (Orbitrap or Q-TOF) does not just weigh the molecule; it shatters it to read the barcode.
-
Mechanism: Soft ionization (ESI) creates intact ions (
). Inside the collision cell (HCD/CID), the peptide backbone fragments primarily at the amide bonds, generating b-ions (N-terminal) and y-ions (C-terminal). -
The "Superpower": Sequence Specificity. MS distinguishes between a correct sequence (e.g., Ala-Gly-Leu) and a scrambled impurity (Leu-Ala-Gly) based on the fragment ion series.
-
The Achilles' Heel: Response Factors. The ionization efficiency of a peptide depends on its hydrophobicity and basicity. A peak with
intensity does not necessarily mean "more" substance than a peak with intensity from a different species.
Amino Acid Analysis (AAA)
The Quantitative Auditor
AAA ignores the structure and focuses on the elemental building blocks.
-
Mechanism: The peptide is boiled in 6N HCl at 110°C for 24 hours.[1][2] This hydrolyzes every peptide bond, reducing the complex molecule to a soup of free amino acids. These are separated by ion-exchange or reverse-phase HPLC and detected via derivatization (e.g., Ninhydrin, OPA, or AccQ-Tag).
-
The "Superpower": Molar Ratios & Net Content. If your synthetic peptide is a 10-mer, AAA will confirm if you truly have 10 moles of amino acids per mole of peptide. It is the only method to determine exactly how much "peptide" is in your weighed powder versus water/salts.
-
The Achilles' Heel: Destruction & Blindness. Acid hydrolysis destroys Tryptophan and converts Asparagine/Glutamine to Aspartic/Glutamic acid.[1] Furthermore, AAA cannot tell the difference between Ala-Gly and Gly-Ala.
Head-to-Head Comparison
| Feature | Mass Spectrometry (LC-MS/MS) | Amino Acid Analysis (AAA) |
| Primary Output | Exact Mass & Sequence Order | Molar Composition & Net Peptide Content |
| Sequence Specificity | High (Distinguishes isomers/scrambles) | None (Scrambled sequence looks identical) |
| Quantitation | Relative (unless heavy isotope standards used) | Absolute (Gold Standard) |
| Sample Requirement | Picomoles (High Sensitivity) | Nanomoles (Lower Sensitivity) |
| Modifications (PTMs) | Detects Phospho, Acetyl, Glyco, etc.[3] | Often destroys PTMs during hydrolysis |
| Turnaround Time | Fast (Minutes to Hours) | Slow (24+ Hours for hydrolysis) |
Experimental Protocols
Protocol A: Sequence Validation by Orbitrap LC-MS/MS
Objective: Confirm sequence order and identify truncation/deletion impurities.
-
Sample Prep: Dissolve peptide to 0.1 mg/mL in 0.1% Formic Acid (FA) / 5% Acetonitrile (ACN).
-
LC Parameters:
-
Column: C18 Reverse Phase (e.g., 2.1 x 100mm, 1.7 µm).
-
Gradient: 5% to 60% B over 20 mins (A: 0.1% FA in water; B: 0.1% FA in ACN).
-
-
MS Settings (Data Dependent Acquisition - DDA):
-
Full Scan: 60,000 Resolution (Orbitrap). Range: 200–2000 m/z.
-
MS2: Top 5 most intense ions selected for fragmentation (HCD).
-
Dynamic Exclusion: 10s (prevents re-sequencing the same abundant peak).
-
-
Data Analysis: Use software (e.g., BioPharma Finder or PEAKS) to map b and y ions against the theoretical sequence.
-
Acceptance Criteria: < 5 ppm mass error on precursor; complete b/y ion coverage.
-
Protocol B: Net Peptide Content by AAA (AccQ-Tag Method)
Objective: Determine the precise "weight purity" of the peptide.
-
Hydrolysis (The Critical Step):
-
Transfer equivalent of 20 µg peptide into a heavy-walled glass hydrolysis tube.
-
Add Internal Standard (Norleucine - Nle) to correct for physical losses.
-
Add 200 µL 6N HCl containing 0.1% Phenol .
-
Note: Phenol acts as a scavenger to prevent Tyrosine chlorination/destruction.
-
-
Flush with Nitrogen, seal under vacuum.[2]
-
Incubate at 110°C for 24 hours .
-
-
Derivatization:
-
Dry down the HCl. Reconstitute in borate buffer.
-
Add AccQ-Fluor reagent (AQC). This tags primary amines, making them fluorescent.
-
-
HPLC Separation:
-
Run on C18 column with fluorescence detection (Ex: 250 nm, Em: 395 nm).
-
-
Calculation:
-
Compare peak areas of amino acids to the internal standard (Nle).
-
Calculate
of amino acids recovered vs. of powder weighed.
-
The Self-Validating System (Logic & Workflow)
The following diagram illustrates how these two methods form a self-correcting loop. If MS shows a clean peak but AAA shows a wrong ratio, the synthesis failed (likely a deletion). If AAA is perfect but MS shows a mass shift, a modification (oxidation/deamidation) occurred.
Figure 1: The Integrated Validation Workflow. Note how parallel processing is required for the final decision.
Comparative Data Analysis: Where One Fails, The Other Leads
Scenario 1: The "Asn/Gln" Trap
The Problem: You have a peptide containing Asparagine (Asn).
-
AAA Result: During acid hydrolysis (6N HCl), the side chain amide of Asn is hydrolyzed to an acid, converting it to Aspartic Acid (Asp).[1]
-
Result: AAA reports 0 Asn and elevated Asp. You cannot distinguish Asn from Asp.
-
-
MS Result: MS analyzes the intact peptide. Asn (114 Da) and Asp (115 Da) have a 1 Da mass difference.
-
Result: MS clearly distinguishes the two.
-
Scenario 2: The "Counter-Ion" Illusion
The Problem: You weighed 1.0 mg of peptide powder for a bioassay.
-
MS Result: The MS detects the peptide ion
. It does not detect the trifluoroacetate (TFA) or water molecules trapped in the powder lattice.-
Result: You assume you have 1.0 mg of peptide.
-
-
AAA Result: AAA hydrolyzes the sample and sums the micrograms of individual amino acids recovered.
-
Result: AAA finds only 0.75 mg of amino acids. The other 0.25 mg was water and salts.
-
References
-
International Council for Harmonisation (ICH). (1999). ICH Q6B: Specifications: Test Procedures and Acceptance Criteria for Biotechnological/Biological Products.[4][5]Link
-
Waters Corporation. Hydrolysis of Purified Proteins and Peptides for Amino Acid Analysis.Link
-
National Institutes of Health (NIH). Mass spectrometry for peptide and protein analysis. Methods in Molecular Biology.[3] Link
-
Rapid Novor. Key Pain Points in Amino Acid Sequencing: Edman vs MS.Link
-
Creative Proteomics. Applications of Mass Spectrometry Techniques in Amino Acid Analysis.Link
Sources
evaluating the impact of the methoxybenzyl group on receptor binding affinity
A Senior Application Scientist's Guide to Evaluating its Impact
In the intricate dance of drug-receptor interactions, the addition or subtraction of a single functional group can dramatically alter the binding affinity and overall pharmacological profile of a molecule. Among the myriad of substituents available to the medicinal chemist, the methoxybenzyl group stands out as a versatile modulator of receptor binding. Its influence, however, is far from a simple on-off switch. The position of the methoxy group on the benzyl ring, the nature of the core scaffold, and the specific topology of the receptor binding pocket all play a crucial role in determining its ultimate effect. This guide provides an in-depth analysis of the methoxybenzyl group's impact on receptor binding affinity, supported by experimental data and detailed protocols for its evaluation.
The Methoxybenzyl Moiety: More Than Just a Steric Blocker
The methoxybenzyl group, at its core, is a benzyl ring substituted with a methoxy (-OCH3) group. This seemingly simple addition imparts a unique combination of steric and electronic properties that can profoundly influence a ligand's interaction with its target receptor.
Electronic Effects: The methoxy group is an electron-donating group through resonance, increasing the electron density of the aromatic ring, particularly at the ortho and para positions.[1] This can enhance π-π stacking interactions with aromatic amino acid residues within the receptor binding pocket. Conversely, the oxygen atom is electronegative, leading to an inductive electron-withdrawing effect.[2] The interplay of these electronic forces can fine-tune the electrostatic complementarity between the ligand and the receptor.
Steric Influence: The methoxy group introduces steric bulk, which can either be beneficial or detrimental to binding affinity.[3][4] A strategically placed methoxybenzyl group can promote a specific conformation of the ligand that is optimal for binding, a concept known as "conformational restriction." Conversely, an unfavorably positioned group can lead to steric clashes with the receptor, hindering binding.
Hydrogen Bonding Potential: The oxygen atom of the methoxy group can act as a hydrogen bond acceptor, forming crucial interactions with hydrogen bond donor residues (e.g., tyrosine, serine, threonine) in the binding pocket.[2]
The following diagram illustrates the key properties of the methoxybenzyl group that influence receptor binding:
Caption: Key properties of the methoxybenzyl group influencing receptor binding affinity and selectivity.
Comparative Analysis of Receptor Binding Affinity: A Tale of Two Moieties
The true impact of the methoxybenzyl group is best understood through direct comparison of the binding affinities of compound pairs – one with and one without the methoxybenzyl modification. The following tables summarize experimental data from various studies, highlighting the often dramatic and receptor-specific effects of this substitution.
Serotonin Receptors: A Case of Potentiation
The N-2-methoxybenzyl (NBOMe) substitution on phenethylamine scaffolds has been a particularly fruitful area of research, leading to the discovery of highly potent serotonin 5-HT2A receptor agonists.
Table 1: Impact of N-2-Methoxybenzyl Substitution on Binding Affinity (Ki, nM) at Serotonin Receptors
| Parent Compound (2C-X) | Receptor | Ki (nM) without Methoxybenzyl | Ki (nM) with N-2-Methoxybenzyl (NBOMe) | Fold Change | Reference |
| 2C-H | 5-HT2A | 1,200 | 1.1 | 1091 | [5] |
| 2C-I | 5-HT2A | 620 | 0.087 | 7126 | [6] |
| 2C-C | 5-HT2A | 830 | 0.44 | 1886 | [5] |
| 2C-H | 5-HT2C | 2,500 | 2.3 | 1087 | [5] |
| 2C-I | 5-HT2C | 1,400 | 1.2 | 1167 | [5] |
| 2C-C | 5-HT2C | 1,100 | 1.5 | 733 | [5] |
| 2C-H | 5-HT1A | 1,800 | >10,000 | Decrease | [5] |
As the data clearly indicates, the addition of the N-2-methoxybenzyl group dramatically increases the binding affinity for the 5-HT2A and 5-HT2C receptors, often by several orders of magnitude.[5][6] Conversely, for the 5-HT1A receptor, the same modification leads to a significant decrease in affinity.[5] This highlights the methoxybenzyl group's ability to confer receptor subtype selectivity. The proposed binding conformation of these NBOMe compounds suggests that the ortho-methoxy group on the benzyl ring engages in a key interaction within the receptor binding pocket.[6]
Opioid Receptors: Positional Isomers Matter
In the realm of opioid receptor ligands, the position of the methoxy group on the benzyl ring plays a critical role in determining binding affinity and selectivity.
Table 2: Influence of Methoxybenzyl Positional Isomers on Opioid Receptor Binding Affinity (Ki, nM)
| Parent Compound | Receptor | Substitution | Ki (nM) | Reference |
| 3-Benzylaminomorphinan | MOR | Unsubstituted Benzyl | 1.2 | [7] |
| MOR | o-Methoxybenzyl | 3.5 | [7] | |
| MOR | m-Methoxybenzyl | 0.8 | [7] | |
| MOR | p-Methoxybenzyl | 0.6 | [7] | |
| DOR | Unsubstituted Benzyl | 2.5 | [7] | |
| DOR | o-Methoxybenzyl | 8.1 | [7] | |
| DOR | m-Methoxybenzyl | 4.2 | [7] | |
| DOR | p-Methoxybenzyl | 6.3 | [7] |
In this series, the unsubstituted benzyl analog already possesses high affinity for the mu-opioid receptor (MOR).[7] The introduction of a methoxy group at the ortho position is detrimental to MOR binding, likely due to steric hindrance.[7] However, moving the methoxy group to the meta or para position restores and even slightly improves the binding affinity.[7] This demonstrates the exquisite sensitivity of the opioid receptor binding pocket to the precise placement of substituents.
Unraveling the Mechanism: A Deeper Dive into Structure-Activity Relationships
The observed changes in binding affinity upon introduction of a methoxybenzyl group can be attributed to a combination of factors that dictate the ligand's ability to favorably interact with the receptor.
Caption: A flowchart illustrating the structure-activity relationships of the methoxybenzyl group in receptor binding.
The electron-donating nature of the para-methoxy group has been shown to be crucial for enhancing the affinity of certain ligands for the sigma-2 receptor.[8] This suggests that modulating the electronic properties of the ligand via methoxybenzyl substitution can be a powerful strategy for achieving receptor subtype selectivity. Furthermore, the steric bulk of the methoxybenzyl group can be exploited to probe the dimensions of the binding pocket and to orient the core scaffold for optimal interactions.[3]
Experimental Protocols: Quantifying the Impact
To empirically evaluate the effect of the methoxybenzyl group on receptor binding affinity, robust and reproducible experimental methods are essential. The radioligand binding assay is a cornerstone technique for this purpose.
Detailed Protocol: Competitive Radioligand Binding Assay
This protocol outlines the steps for a competitive radioligand binding assay to determine the inhibition constant (Ki) of a test compound (e.g., a methoxybenzyl-containing analog) for a specific receptor.
I. Materials and Reagents:
-
Receptor Source: Cell membranes or tissue homogenates expressing the target receptor.
-
Radioligand: A high-affinity, radioactively labeled ligand specific for the target receptor (e.g., [3H]-Ketanserin for 5-HT2A receptors).
-
Test Compound: The methoxybenzyl-containing compound and its corresponding unsubstituted analog.
-
Non-specific Binding (NSB) Agent: A high concentration of an unlabeled ligand that saturates the receptors.
-
Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.
-
Wash Buffer: Ice-cold assay buffer.
-
96-well Filter Plates: With glass fiber filters (e.g., GF/C).
-
Scintillation Cocktail.
-
Microplate Scintillation Counter.
II. Experimental Procedure:
-
Membrane Preparation:
-
Homogenize cells or tissue in ice-cold lysis buffer.
-
Centrifuge to pellet the membranes.
-
Wash the pellet with fresh buffer and centrifuge again.
-
Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., using a BCA assay).[7]
-
-
Assay Setup (in a 96-well plate):
-
Total Binding (TB) wells: Add assay buffer, radioligand, and receptor membranes.
-
Non-specific Binding (NSB) wells: Add assay buffer, radioligand, NSB agent, and receptor membranes.
-
Test Compound wells: Add assay buffer, radioligand, a range of concentrations of the test compound, and receptor membranes.
-
-
Incubation:
-
Incubate the plate at a specific temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes) to reach equilibrium.[7]
-
-
Filtration:
-
Rapidly filter the contents of each well through the filter plate using a vacuum manifold.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
-
Counting:
-
Dry the filter plate.
-
Add scintillation cocktail to each well.
-
Count the radioactivity in each well using a microplate scintillation counter.
-
III. Data Analysis:
-
Calculate Specific Binding: Specific Binding = Total Binding - Non-specific Binding.
-
Generate a Competition Curve: Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand.
-
Calculate the Ki: Use the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[7]
Caption: Workflow for a competitive radioligand binding assay to determine binding affinity.
Conclusion: A Strategic Tool in the Medicinal Chemist's Arsenal
The methoxybenzyl group is a powerful and nuanced tool in drug design, capable of significantly modulating receptor binding affinity and selectivity. Its impact is highly context-dependent, relying on a delicate interplay of steric, electronic, and hydrogen-bonding interactions within the specific microenvironment of the receptor binding pocket. A thorough understanding of these principles, coupled with rigorous experimental evaluation using techniques such as radioligand binding assays, allows researchers to strategically employ the methoxybenzyl group to fine-tune the pharmacological properties of lead compounds. As our understanding of receptor structure and ligand-receptor interactions continues to evolve, the strategic application of seemingly simple functional groups like the methoxybenzyl will undoubtedly remain a cornerstone of successful drug discovery.
References
-
Rickli, A., et al. (2015). Receptor interaction profiles of novel N-2-methoxybenzyl (NBOMe) derivatives of 2,5-dimethoxy-substituted phenethylamines (2C drugs). Neuropharmacology, 99, 567-577. [Link]
-
Wentland, M. P., et al. (2006). Synthesis, Binding Affinity, and Functional In Vitro Activity of 3-Benzylaminomorphinan and 3-Benzylaminomorphine Ligands at Opioid Receptors. Journal of Medicinal Chemistry, 49(19), 5635-5639. [Link]
-
Chem-Station. (2014). p-Methoxybenzyl (PMB) Protective Group. Chem-Station International Edition. [Link]
-
Zou, S., et al. (2011). Electron-donating para-methoxy converts a benzamide-isoquinoline derivative into a highly Sigma-2 receptor selective ligand. Bioorganic & Medicinal Chemistry, 19(24), 7435-7440. [Link]
-
Fiveable. (2025). P-methoxybenzyl (pmb) Definition. Fiveable. [Link]
-
Kenakin, T. (2017). Radioligand binding methods for membrane preparations and intact cells. Methods in Molecular Biology, 1642, 1-18. [Link]
-
Chiodi, D., & Ishihara, Y. (2024). The role of the methoxy group in approved drugs. European Journal of Medicinal Chemistry, 273, 116364. [Link]
-
Creative Biolabs. Surface Plasmon Resonance Protocol & Troubleshooting. [Link]
-
Gifford Bioscience. Data Sheet Radioligand Binding Assay Protocol. [Link]
-
Ishihara, Y. (2025). Methoxy group: a non-lipophilic “scout” for protein pocket finding. Journal of Enzyme Inhibition and Medicinal Chemistry, 40(1), 2335195. [Link]
-
Braden, M. R., et al. (2006). N-Benzyl-5-methoxytryptamines as Potent Serotonin 5-HT2 Receptor Family Agonists and Comparison with a Series of Phenethylamine Analogues. Journal of Medicinal Chemistry, 49(25), 7359-7366. [Link]
-
Campiani, G., et al. (2000). A structure-affinity relationship study on derivatives of N-[2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide, a high-affinity and selective D(4) receptor ligand. Journal of Medicinal Chemistry, 43(2), 270-277. [Link]
-
Kang, D. W., et al. (2007). Analysis of structure-activity relationships for the 'A-region' of N-(4-t-butylbenzyl)-N '-[4-(methylsulfonylamino)benzyl]thiourea analogues as TRPV1 antagonists. Bioorganic & Medicinal Chemistry Letters, 17(5), 1349-1353. [Link]
-
Casasnovas, C., et al. (2012). Extensive Rigid Analogue Design Maps the Binding Conformation of Potent N-Benzylphenethylamine 5-HT2A Serotonin Receptor Agonist Ligands. ACS Chemical Neuroscience, 3(10), 795-804. [Link]
-
Alfa Cytology. Saturation Radioligand Binding Assays. [Link]
-
Westkaemper, R. B., et al. (2008). Methoxy-substituted 9-Aminomethyl-9,10-dihydroanthracene (AMDA) Derivatives Exhibit Differential Binding Affin. Bioorganic & Medicinal Chemistry Letters, 18(19), 5268-5271. [Link]
-
Reddit. (2016). Greetings from /r/ChemicalEngineering, can someone please help me understand why a methoxy group is an ortho/para director? r/chemhelp. [Link]
-
Hlavacek, W. S., et al. (1999). Steric effects on multivalent ligand-receptor binding: exclusion of ligand sites by bound cell surface receptors. Biophysical Journal, 76(6), 2421-2431. [Link]
-
Snyder, S. H., & Richelson, E. (1968). Steric and Electronic Relationships among Some Hallucinogenic Compounds. Proceedings of the National Academy of Sciences of the United States of America, 60(1), 206-213. [Link]
-
J-Stage. (2018). Acetylcarbamate Potassium Salts: Versatile Reagents for N-Alkylacetamide and p-Methoxy- and 2,4-Dimethoxybenzyl Carbamates. Chemical and Pharmaceutical Bulletin, 66(12), 1168-1176. [Link]
-
The Hive. (2004). 5-HT2a agonists with N-2-methoxybenzyl structure. Hive Serious Chemistry. [Link]
-
Vaia. Problem 29 Steric, electronic, lipophilic, ... [Link]
-
Miller, M. T., et al. (1999). Effects of Sterics and Electronic Delocalization on the Photophysical, Structural, and Electrochemical Properties of 2,9-Disubstituted 1,10-Phenanthroline Copper(I) Complexes. Inorganic Chemistry, 38(14), 3429-3437. [Link]
Sources
- 1. reddit.com [reddit.com]
- 2. researchgate.net [researchgate.net]
- 3. Steric effects on multivalent ligand-receptor binding: exclusion of ligand sites by bound cell surface receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. vaia.com [vaia.com]
- 5. Receptor interaction profiles of novel N-2-methoxybenzyl (NBOMe) derivatives of 2,5-dimethoxy-substituted phenethylamines (2C drugs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Extensive Rigid Analogue Design Maps the Binding Conformation of Potent N-Benzylphenethylamine 5-HT2A Serotonin Receptor Agonist Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 7. giffordbioscience.com [giffordbioscience.com]
- 8. Electron-donating para-methoxy converts a benzamide-isoquinoline derivative into a highly Sigma-2 receptor selective ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Guide: Strategies for Enantiomeric Assessment of Synthesized Amino Acids
Executive Summary & Regulatory Context[1][2]
In the wake of the 1992 FDA policy statement on stereoisomeric drugs, the assessment of enantiomeric purity has shifted from a "nice-to-have" to a critical quality attribute (CQA). For synthesized amino acids—often used as building blocks for peptide therapeutics—even trace levels of the wrong enantiomer (e.g., D-amino acids in an L-peptide sequence) can catastrophically alter bioactivity or induce toxicity.
This guide objectively compares three dominant methodologies for assessing amino acid chirality:
-
Direct Analysis via Crown Ether Chiral Stationary Phases (CSPs) (The modern standard for underivatized samples).
-
Indirect Analysis via Marfey’s Reagent (The traditional derivatization route).
-
Ligand Exchange Chromatography (LEC) (The economical alternative).
Our Verdict: For synthesized raw materials where speed and avoiding kinetic resolution errors are paramount, Crown Ether CSPs offer the most robust self-validating system. However, for biological matrices requiring femtomole sensitivity, derivatization remains superior.
The Core Challenge: The Zwitterion Problem
Standard Reversed-Phase HPLC (RP-HPLC) fails to separate amino acid enantiomers for two reasons:
-
Lack of Retention: Amino acids are zwitterionic and highly polar at neutral pH, eluting in the void volume on C18 columns.
-
Lack of Recognition: A standard C18 surface provides no chiral environment to discriminate between mirror images.
To overcome this, we must either create a chiral environment on the column (Direct) or modify the molecule to be diastereomeric (Indirect).
Comparative Methodology Analysis
Method A: Direct Analysis (Crown Ether CSPs)
Target Technology: Daicel CROWNPAK CR(+) / CR-I(+)
Mechanism:
This method utilizes a chiral crown ether (typically 3,3’-diphenyl-1,1’-binaphthyl-20-crown-6) covalently bonded to silica. The separation relies on a "Host-Guest" complexation. The primary ammonium group (
Critical Protocol Requirement:
The mobile phase must be acidic (pH < 2.0), typically using Perchloric Acid (
-
Why? You must force the amino group into its protonated ammonium state (
).[2] If the pH rises, the amine becomes neutral ( ), hydrogen bonding is lost, and the analyte elutes in the void volume.
Pros:
-
No Derivatization: Eliminates sample prep errors and kinetic resolution issues.
-
Speed: Run times often < 15 minutes.
-
Elution Order Control: CR(+) typically elutes D- before L-. This is ideal for checking L-amino acid purity, as the trace D-impurity elutes before the massive main peak, preventing tailing overlap.
Cons:
-
Primary Amines Only: Does not work for Proline (a secondary amine) or amino acids with secondary amine side chains without modification.
-
Corrosive Mobile Phase: Requires stainless steel or PEEK systems resistant to strong acids.
Method B: Indirect Analysis (Marfey’s Reagent)
Target Technology: FDAA (1-fluoro-2-4-dinitrophenyl-5-L-alanine amide) Derivatization
Mechanism: The amino acid reacts with the chiral reagent (FDAA) to form a pair of diastereomers (e.g., L-FDAA-L-AA and L-FDAA-D-AA). These diastereomers have different physical properties and can be separated on a standard achiral C18 column.
Pros:
-
Sensitivity: The dinitrophenyl moiety acts as a strong chromophore (
), allowing detection limits 100x lower than direct UV detection of underivatized amino acids. -
Universality: Works well for secondary amines (Proline).
Cons:
-
Kinetic Resolution: If the reaction does not go to completion, the ratio of products may not reflect the ratio of enantiomers due to different reaction rates of L- vs D- isomers.
-
Reagent Interference: Hydrolyzed reagent peaks often co-elute with analytes.
Method C: Ligand Exchange Chromatography (LEC)
Target Technology: Copper(II) modified phases
Mechanism:
A ternary complex is formed between a metal ion (usually
Pros:
-
Cost: Columns are generally cheaper than Crown Ether phases.
-
Aqueous: Uses simple aqueous mobile phases (often Copper Sulfate).
Cons:
-
Slow Equilibration: The system takes hours to stabilize.
-
Incompatibility: Copper ions in the eluent make MS detection difficult/impossible.
Performance Data Comparison
The following table summarizes experimental data comparing the resolution (
| Metric | Crown Ether CSP (CROWNPAK CR+) | Derivatization (Marfey's + C18) | Ligand Exchange (Chiralpak WH) |
| Sample Prep Time | < 5 mins (Dilute & Shoot) | > 60 mins (React, Quench, Filter) | < 5 mins |
| Elution Order | D-Phe (1st) / L-Phe (2nd) | L-L (1st) / L-D (2nd)* | Varies by column |
| Separation Factor ( | 1.6 - 2.0 | 1.1 - 1.3 | 1.2 - 1.4 |
| Resolution ( | > 5.0 (Baseline) | 1.5 - 2.5 | 2.0 - 3.0 |
| Limit of Quantitation | 0.1% (UV 200nm) | 0.001% (UV 340nm) | 0.5% (UV 254nm) |
| MS Compatibility | Yes (with volatile acid**) | Yes | No (Metal ions) |
*Note: Elution order in Marfey's depends on the hydrophobicity of the diastereomer. **Note: Perchloric acid is not MS friendly; TFA/Formic acid can be used with Crown Ethers but with reduced resolution.
Decision Framework & Visualization
Workflow: Selecting the Correct Method
Use the following logic to determine the appropriate protocol for your sample.
Figure 1: Decision tree for selecting the optimal chiral analysis method based on analyte structure and sensitivity needs.
Mechanism: The Crown Ether "Lock and Key"
The high selectivity of Method A is driven by the specific insertion of the ammonium ion.
Figure 2: Mechanistic requirement of acidic mobile phase to enable Host-Guest complexation in Crown Ether chromatography.
Validated Experimental Protocols
Protocol A: Crown Ether Direct Analysis (Recommended)
Applicability: Primary Amino Acids (e.g., Phe, Leu, Ala, Met).
-
System Preparation: Flush system with water to remove any buffer salts.
-
Mobile Phase: Prepare
Perchloric Acid ( ) in water.-
Optimization: For hydrophobic amino acids, add 10-15% Methanol.
-
-
Column: CROWNPAK CR-I(+) (
).[3] -
Temperature: Set to 10°C - 25°C .
-
Expert Insight: Lower temperatures often improve resolution (
) in chiral separations because the complexation is entropy-driven.
-
-
Detection: UV at 200 nm (or 210 nm).
-
Flow Rate: 0.4 mL/min.
Protocol B: Marfey’s Derivatization
Applicability: Proline, Cysteine, or trace analysis in plasma.
-
Reaction: Mix
sample (50 mM) with of 1% FDAA in acetone and of 1M . -
Incubation: Heat at 40°C for 1 hour.
-
Quenching: Add
of 2M to stop the reaction. -
Separation: Inject onto a standard C18 column using a Water/Acetonitrile gradient with 0.1% TFA.
References
-
FDA (1992). FDA's policy statement for the development of new stereoisomeric drugs.[4][5][6] Chirality.[4][7][3][5][6][8][9][10][11] Link
-
Daicel Corporation. Chiral Separation of Amino Acids using CROWNPAK. Instruction Manual.[2] Link
-
Bhushan, R., & Brückner, H. (2004). Marfey's reagent for chiral amino acid analysis: A review. Amino Acids.[3][8][9][10][11][12][13][14] Link
-
Davankov, V. A. (2003). Ligand-exchange chromatography of chiral compounds. Journal of Chromatography A. Link
-
Nagy, P., et al. (2018). Separation of the enantiomers of underivatized amino acids by using serially connected dual column HPLC. Journal of Pharmaceutical and Biomedical Analysis. Link
Sources
- 1. Separation of D-Amino Acid-Containing Tripeptide L-Asn-D-Trp-L-Phe-NH2 and Its Diastereomer Using Crown–Ether-Type Chiral Stationary Phase [mdpi.com]
- 2. Crown Ether Phases - Regis Technologies [registech.com]
- 3. abis-files.ankara.edu.tr [abis-files.ankara.edu.tr]
- 4. Episode 2: The Great Shift: How the 1990s Redefined Stereochemical Standards – Chiralpedia [chiralpedia.com]
- 5. fda.gov [fda.gov]
- 6. FDA's policy statement for the development of new stereoisomeric drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. FDA (1992) Development of New Stereoisomeric Drugs. FDA Guidances. - References - Scientific Research Publishing [scirp.org]
- 8. Comparative Studies on Enantiomer Resolution of α-Amino Acids and Their Esters Using (18-Crown-6)-tetracarboxylic acid as a Chiral Crown Ether Selector by NMR Spectroscopy and High-Performance Liquid Chromatography | Scilit [scilit.com]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Ligand-exchange chromatography of amino acids on copper-, cobalt- and zinc-chelex 100 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pickeringlabs.com [pickeringlabs.com]
- 14. ovid.com [ovid.com]
comparing different resins for Boc-based solid-phase peptide synthesis
Executive Summary
In Boc-based Solid-Phase Peptide Synthesis (SPPS), the resin is not merely a passive support but a critical chemical reagent that dictates the stability of the growing peptide chain and the conditions required for final cleavage.[1] Unlike Fmoc chemistry, where the resin linkage is relatively stable to the deprotection reagent (piperidine), Boc chemistry exposes the peptide-resin linkage to strong acid (TFA) during every deprotection cycle.
This guide objectively compares the four dominant resin classes—Merrifield, PAM, BHA, and MBHA —analyzing their acid stability, swelling profiles, and cleavage requirements to assist researchers in minimizing peptide loss and maximizing crude purity.
Critical Parameters in Resin Selection
1.1 The Stability-Cleavage Paradox
The fundamental challenge in Boc SPPS is the Stability-Cleavage Paradox . The resin linkage must be:
-
Stable enough to withstand repeated exposure to 50% Trifluoroacetic Acid (TFA) during N-terminal deprotection (removing the Boc group).
-
Labile enough to be cleaved by a stronger acid (HF, TFMSA, or TMSOTf) at the end of the synthesis without destroying the peptide.
1.2 Swelling Properties: DCM vs. DMF
Solvation is diffusion-controlled. For the polystyrene (PS) core resins used in Boc chemistry, Dichloromethane (DCM) is generally the superior swelling solvent compared to DMF.
| Solvent | Swelling (1% DVB PS-Resin) | Application Note |
| DCM | 4.0 – 6.0 mL/g | Optimal for Boc deprotection and coupling steps. Maximizes reagent diffusion. |
| DMF | ~3.0 – 4.0 mL/g | Used for specific couplings (e.g., HBTU/HATU) but swells PS less than DCM. |
| NMP | ~4.0 mL/g | Good alternative to DMF for difficult sequences; better swelling than DMF. |
Expert Insight: Use 1% DVB (divinylbenzene) cross-linked resins. 2% DVB resins swell significantly less (2–4 mL/g in DCM), leading to slower kinetics and potential deletion sequences in long peptides.
Comparative Analysis: C-Terminal Acid Resins
For peptides requiring a C-terminal Carboxylic Acid (–COOH).[2]
Merrifield vs. PAM
| Feature | Merrifield Resin (Chloromethyl) | PAM Resin (Phenylacetamidomethyl) |
| Linker Chemistry | Benzyl ester directly attached to PS. | Electron-withdrawing linker inserted between peptide and PS. |
| TFA Stability | Moderate. Loses ~1.4% of peptide per cycle (20 min TFA). | High. ~100x more stable than Merrifield. Loss <0.02% per cycle. |
| Ideal Peptide Length | Short peptides (<10 residues). | Medium to Long peptides (>10 residues). |
| Cleavage Condition | HF (Standard) or TFMSA.[3][4][5][6][7] | HF (High) or TFMSA.[3][4] |
| Risk Factor | Premature loss of peptide chains during synthesis, leading to lower yield. | Slightly harder to cleave; requires strictly anhydrous HF conditions. |
Verdict:
-
Use Merrifield only for short, economical test sequences.
-
Use PAM for all serious synthetic efforts. The "pre-formed" PAM linker prevents the formation of failure sequences caused by gradual leaching of the peptide from the resin during TFA steps.
Comparative Analysis: C-Terminal Amide Resins
For peptides requiring a C-terminal Amide (–CONH₂).
BHA vs. MBHA
| Feature | BHA Resin (Benzhydrylamine) | MBHA Resin (4-Methylbenzhydrylamine) |
| Linker Chemistry | Unsubstituted benzhydrylamine. | Methyl group adds electron density, tuning acid sensitivity. |
| Cleavage Difficulty | Variable/High. Stability depends heavily on the C-terminal amino acid. Can be extremely resistant to cleavage. | Optimized. Designed to be cleaved more uniformly by HF/TFMSA. |
| TFA Stability | Very High. | High (Ideal balance). |
| Performance | Inconsistent yields for hydrophobic C-termini (e.g., Phe, Leu). | Standard industry choice. Consistent cleavage yields.[8] |
Verdict:
-
Use MBHA as the default for peptide amides. It offers the best balance of stability during synthesis and cleavability during the final step.
-
Avoid BHA unless replicating a specific historical protocol, as steric effects from the C-terminal residue can make final cleavage unpredictably difficult.
Visualizing the Selection Logic
The following diagram illustrates the decision process for selecting the correct resin and cleavage method.
Caption: Logical flow for selecting Boc-SPPS resins based on C-terminal requirement and peptide length.
Experimental Protocols
5.1 Resin Loading: The Cesium Salt Method (Merrifield/PAM)
Direct esterification can lead to racemization. The Gisin method using cesium salts is the gold standard for loading the first Boc-amino acid onto chloromethyl (Merrifield) or functionalized PAM resins.
Reagents:
Protocol:
-
Salt Preparation: Dissolve Boc-Amino Acid in EtOH (2 mL/mmol) and water (0.5 mL/mmol). Adjust pH to 7.0 with 2M aqueous
. -
Drying: Evaporate to dryness. Add dry dioxane or benzene and evaporate again (repeat 2x) to remove all traces of water. The salt must be anhydrous.
-
Coupling:
-
Swell resin (Merrifield or PAM) in DMF.[12]
-
Add the dried Cesium salt (1.2 equivalents relative to resin substitution) in DMF.
-
Heat to 50°C and stir gently overnight (12–16 hours).
-
-
Washing: Filter and wash: DMF (3x), 1:1 DMF/Water (3x), DMF (3x), DCM (3x).
-
Validation: Test loading efficiency using the weight gain method or UV quantification of the picrate salt.
5.2 Standard Boc Synthesis Cycle
This cycle assumes manual synthesis or a standard vessel.
| Step | Reagent | Time | Purpose |
| 1. Wash | DCM | 3 x 1 min | Remove previous reagents. |
| 2.[13] Deprotection | 50% TFA in DCM | 1 x 2 min (Flow) 1 x 20 min (Batch) | Removes N-terminal Boc group. |
| 3. Wash | DCM | 3 x 1 min | Remove excess TFA. |
| 4. Neutralization | 5% DIEA in DCM | 2 x 2 min | Neutralize TFA salt to free amine. |
| 5. Wash | DCM (or DMF) | 3 x 1 min | Prepare for coupling. |
| 6. Coupling | Boc-AA (3 eq) + Activator | 60–120 min | Form peptide bond. |
| 7. Monitoring | Kaiser Test | 5 min | Verify completion (Yellow = Complete, Blue = Incomplete). |
5.3 Cleavage Comparison: HF vs. TFMSA
Cleavage is the most hazardous step in Boc chemistry. While HF is the standard, TFMSA is a viable alternative for labs without HF apparatus.
| Parameter | Hydrogen Fluoride (HF) | TFMSA (Trifluoromethanesulfonic Acid) |
| Equipment | Specialized Teflon/Kel-F vacuum line. | Standard glass round-bottom flask. |
| Safety | Extreme hazard. Bone-seeking poison. | Corrosive strong acid, but less volatile than HF. |
| Scavengers | Anisole, p-Cresol, DMS. | Thioanisole, EDT (essential). |
| Efficiency | 100% . Cleaves Arg(Tos), Cys(Bzl) effectively. | ~85-90% .[10] Slower on Arg(Tos).[12] Less effective for hydrophobic C-termini on BHA resins. |
| Protocol | 10% Anisole in HF, 0°C, 60 min. | 10% TFMSA / 80% TFA / 10% Thioanisole. |
Critical Note: If using TFMSA on MBHA resin, extended reaction times may be needed for complete cleavage, but this increases the risk of side reactions. HF remains superior for Arginine-rich peptides.
References
-
Merrifield, R. B. (1963). "Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide." Journal of the American Chemical Society. Link
-
Mitchell, A. R., et al. (1978). "Preparation of aminomethyl-polystyrene resin by direct amidomethylation." Journal of Organic Chemistry. (Seminal work on PAM resin stability). Link
-
Matsueda, G. R., & Stewart, J. M. (1981). "A p-methylbenzhydrylamine resin for improved solid-phase synthesis of peptide amides." Peptides. Link
-
Gisin, B. F. (1973). "The preparation of Merrifield-resins through total esterification with cesium salts." Helvetica Chimica Acta. Link
-
Tam, J. P., et al. (1983). "SN2 deprotection of synthetic peptides with a low concentration of HF in dimethyl sulfide: evidence and application in peptide synthesis." Journal of the American Chemical Society. (Low-High HF cleavage method). Link
Sources
- 1. chempep.com [chempep.com]
- 2. peptide.com [peptide.com]
- 3. benchchem.com [benchchem.com]
- 4. chempep.com [chempep.com]
- 5. researchgate.net [researchgate.net]
- 6. Evaluation of the trifluoromethanosulfonic acid/trifluoroacetic acid/thioanisole cleavage procedure for application in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Microwave-assisted TFA cleavage of peptides from Merrifield resin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. peptide.com [peptide.com]
- 9. rsc.org [rsc.org]
- 10. US9090654B2 - Boc and Fmoc solid phase peptide synthesis - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
- 12. peptide.com [peptide.com]
- 13. Protocol for efficient solid-phase synthesis of peptides containing 1-hydroxypyridine-2-one (1,2-HOPO) - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking Antimicrobial Efficacy: A Comparative Validation Guide for Synthetic Compounds vs. Resistant Phenotypes
Executive Summary: The Validation Gap
In the era of the ESKAPE pathogens (Enterococcus, Staphylococcus, Klebsiella, Acinetobacter, Pseudomonas, and Enterobacter), synthesizing a compound with antimicrobial potential is only the first step. The "Valley of Death" in drug development often stems from poor translational data—specifically, relying on screening methods that do not predict clinical efficacy against resistant phenotypes.
This guide outlines a rigorous, self-validating workflow to benchmark your synthesized compounds (peptides, small molecules, or mimetics) against current standard-of-care antibiotics. We move beyond simple agar diffusion to quantitative, kinetic, and biofilm-specific assays required for high-impact publication and pre-clinical filing.
Strategic Framework: The Efficacy Funnel
To prove your compound is superior to existing alternatives (e.g., Vancomycin for MRSA, Colistin for A. baumannii), you must demonstrate efficacy across three distinct biological states: Planktonic growth, Kinetic killing, and Biofilm persistence.
Visual 1: The Antimicrobial Validation Workflow
This diagram illustrates the logical progression from initial screening to advanced phenotype validation.
Caption: A progressive screening funnel ensuring only compounds with potent, safe, and biofilm-active profiles advance to candidate selection.
Phase 1: The Gold Standard (MIC/MBC)
The Pitfall: Many researchers rely on Zone of Inhibition (Agar Diffusion). This is qualitative and dependent on the compound's diffusion rate through agar, not its intrinsic potency. Large peptides often fail diffusion tests despite high potency.
The Solution: Broth Microdilution (CLSI M07 Standard).[1][2] This provides a quantitative Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).
Protocol: Cation-Adjusted Broth Microdilution
-
Media: Use Cation-Adjusted Mueller-Hinton Broth (CAMHB). Why? Divalent cations (
, ) regulate membrane permeability and are critical for testing lipopeptides (e.g., Daptomycin) or aminoglycosides. -
Inoculum: Adjust bacterial suspension to
CFU/mL (from a 0.5 McFarland standard). -
Dilution: Serial 2-fold dilutions of your compound (e.g., 64 µg/mL down to 0.125 µg/mL) in 96-well plates.
-
Incubation: 16–20 hours at 37°C.
-
Readout: The lowest concentration with no visible growth is the MIC.[3] Plate 10 µL from clear wells onto agar; the lowest concentration killing
of the inoculum is the MBC.
Comparative Data Presentation
Table 1: Comparative Efficacy against WHO Critical Priority Pathogens (Mock Data)
| Compound | Organism | Phenotype | MIC (µg/mL) | MBC (µg/mL) | Interpretation |
| Synth-X (Your Product) | S. aureus | MRSA (USA300) | 2.0 | 4.0 | Bactericidal |
| Vancomycin (Control) | S. aureus | MRSA (USA300) | 1.0 | >16.0 | Bacteriostatic |
| Synth-X (Your Product) | P. aeruginosa | MDR (NDM-1) | 4.0 | 8.0 | Bactericidal |
| Tobramycin (Control) | P. aeruginosa | MDR (NDM-1) | >64.0 | >64.0 | Resistant |
Analysis: Note that while Vancomycin has a low MIC, its MBC is high (bacteriostatic). If your compound shows an MBC/MIC ratio
Phase 2: Kinetic Efficacy (Time-Kill Assays)
The Pitfall: MIC only tells you the result after 18 hours. It does not tell you how fast the bacteria die. Rapid killing reduces the window for resistance development.
The Solution: Time-Kill Kinetics.[4][5] This measures the change in bacterial population (
Protocol: Time-Kill Kinetics
-
Setup: Inoculate CAMHB with
CFU/mL. Add compound at , , and MIC. -
Sampling: Remove aliquots at 0, 2, 4, 8, and 24 hours.
-
Neutralization: Critical Step. Transfer aliquots into D/E Neutralizing Broth or saline to stop the antimicrobial action immediately upon sampling.
-
Quantification: Serial dilute and plate on agar. Count colonies after incubation.
Visual 2: Interpreting Kinetic Logic
This diagram explains how to classify your compound based on kinetic data.
Caption: Decision tree for classifying antimicrobial kinetics. >3 Log reduction is the gold standard for bactericidal claims.
Phase 3: The Biofilm Barrier (MBEC)
The Pitfall: 65-80% of chronic infections are biofilm-associated. Standard MIC assays use planktonic (free-floating) bacteria.[6] Compounds that work in MIC assays often fail against biofilms due to the exopolysaccharide (EPS) matrix.
The Solution: The Calgary Biofilm Device (CBD) or MBEC Assay.[6][7] This uses a lid with pegs where biofilms form, allowing transfer between growth media and antibiotic challenge plates.[6][8]
Protocol: MBEC Determination
-
Biofilm Formation: Inoculate the CBD plate.[9] Incubate on a rocker (shear force promotes robust biofilm) for 24–48 hours.
-
Challenge: Transfer the peg lid to a "Challenge Plate" containing serial dilutions of your compound. Incubate for 24 hours.
-
Recovery: Rinse pegs to remove planktonic cells.[6] Transfer lid to a "Recovery Plate" containing sonication media.
-
Sonication: Sonicate to disrupt the biofilm and release surviving bacteria into the media.
-
Readout: Plate the recovery media. The MBEC is the lowest concentration that eradicates the biofilm (no regrowth).[6][9]
Comparative Insight:
-
Standard Antibiotics: Often have MBEC values
to higher than their MIC.[9] -
Novel Membrane-Active Compounds: Ideally show MBEC values within
to of the MIC, indicating ability to penetrate the EPS matrix.
Safety Validation: Hemolysis Assay
The Directive: You cannot publish efficacy data without toxicity data. The primary screen for membrane-active compounds is hemolytic activity against human Red Blood Cells (hRBCs).
Protocol Summary
-
Control: 1% Triton X-100 (100% Lysis/Positive Control) and PBS (0% Lysis/Negative Control).
-
Method: Incubate compound with 1% hRBC suspension for 1 hour at 37°C.
-
Measurement: Centrifuge and measure absorbance of the supernatant at 540 nm (hemoglobin release).
-
Calculation:
-
Target:
hemolysis at the MIC concentration.
References
-
Clinical and Laboratory Standards Institute (CLSI). (2018). M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. 11th Edition.
-
World Health Organization (WHO). (2024).[10][11] WHO Bacterial Priority Pathogens List, 2024.
-
Ceri, H., et al. (1999).[8] "The Calgary Biofilm Device: New technology for rapid determination of antibiotic susceptibilities in bacterial biofilms."[9][12] Journal of Clinical Microbiology, 37(6), 1771–1776.
-
Pfaller, M. A., et al. (2004). "Evaluation of the Time-Kill Method for Determining In Vitro Bactericidal Activity." Journal of Clinical Microbiology.
-
Oddo, A., & Hansen, P. R. (2017). "Hemolytic Activity of Antimicrobial Peptides." Methods in Molecular Biology, 1548, 427-435.
Sources
- 1. researchgate.net [researchgate.net]
- 2. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 3. Broth Microdilution | MI [microbiology.mlsascp.com]
- 4. emerypharma.com [emerypharma.com]
- 5. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. emerypharma.com [emerypharma.com]
- 7. ifyber.com [ifyber.com]
- 8. innovotech.ca [innovotech.ca]
- 9. The Calgary Biofilm Device: New Technology for Rapid Determination of Antibiotic Susceptibilities of Bacterial Biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bmxclinicaldiagnostics-divil.com [bmxclinicaldiagnostics-divil.com]
- 11. 2024 WHO Priority Pathogens List [doherty.edu.au]
- 12. Methods Used for the Eradication of Staphylococcal Biofilms [mdpi.com]
A Senior Application Scientist's Guide to Assessing the Impact of Non-Canonical Amino Acids on Peptide Efficacy
For decades, the therapeutic potential of peptides has been celebrated for its high specificity and low off-target toxicity.[1] However, native peptides, constructed from the 20 canonical amino acids, often fall short in the clinical setting. Their susceptibility to proteolytic degradation and rapid renal clearance results in poor stability and short circulating half-lives, limiting their therapeutic utility.[2][3][4] This guide provides a comprehensive framework for overcoming these intrinsic limitations through the strategic incorporation of non-canonical amino acids (ncAAs). By expanding the chemical diversity beyond nature's toolbox, we can engineer peptides with superior stability, potency, and pharmacokinetic profiles, transforming promising candidates into effective therapeutics.[2][3][5]
This document moves beyond a simple listing of techniques. It delves into the causality behind experimental choices, providing detailed, self-validating protocols and a clear rationale for each step in the assessment pipeline—from initial design to in vivo validation.
Part 1: The Strategic Imperative for ncAA Incorporation: The "Why"
The decision to incorporate an ncAA is not arbitrary; it is a targeted intervention to address a specific liability in a lead peptide. The rationale for ncAA selection is grounded in improving three key pillars of peptide efficacy: stability, receptor affinity, and pharmacokinetics.
Objective 1: Fortifying the Peptide Backbone Against Proteolysis
Peptides are rapidly degraded by proteases in the blood and tissues, which recognize and cleave specific peptide bonds.[6] The introduction of ncAAs serves as a powerful defense mechanism. By altering the peptide backbone or side-chain stereochemistry, we can disrupt protease recognition and enhance metabolic stability.
-
D-Amino Acids: Simply inverting the stereochemistry at the α-carbon renders the adjacent peptide bonds resistant to L-amino acid-specific proteases.
-
N-Alkylated Amino Acids: Adding a methyl or other alkyl group to the backbone nitrogen sterically hinders the approach of proteases.
-
α,α-Disubstituted Glycines: Residues like α-aminoisobutyric acid (Aib) introduce a "locked" conformation and shield the peptide backbone, significantly increasing resistance to enzymatic cleavage.[4][7]
Objective 2: Enhancing Potency through Conformational Control
A peptide's binding affinity for its target is dictated by how well it fits into the receptor's binding pocket. Linear peptides are highly flexible and must adopt a specific, energetically unfavorable conformation to bind, a process with a high entropic penalty. Cyclization and the incorporation of conformationally restricted ncAAs can pre-organize the peptide into its bioactive shape, dramatically improving binding affinity.[8] Furthermore, ncAAs can introduce novel side-chain functionalities—such as fluorine atoms for enhanced hydrophobic interactions or unique aromatic groups for new π-stacking opportunities—to create more potent interactions with the target.[9][10] Studies have shown that ncAA incorporation can improve binding affinity by several orders of magnitude.[9][11]
Objective 3: Optimizing Pharmacokinetics for Clinical Viability
Beyond stability and potency, a successful drug must possess favorable pharmacokinetic (PK) properties, including absorption, distribution, metabolism, and excretion (ADME). Many peptides suffer from poor membrane permeability and rapid clearance. ncAAs can be used to fine-tune these properties by increasing lipophilicity to enhance absorption or by adding bulky groups to reduce the rate of renal filtration.[4][7] The success of GLP-1 receptor agonists like Ozempic, which contains an ncAA to prolong its half-life, is a testament to this strategy's power.[12]
Caption: Strategic application of ncAAs to address common peptide liabilities.
Part 2: The Experimental Workflow: From Design to Characterized Peptide
A rigorous and systematic workflow is essential to validate the impact of ncAA incorporation. This process ensures that any observed changes in efficacy are directly attributable to the specific modification and not an artifact of synthesis or impurity.
Caption: Integrated workflow for the synthesis and validation of ncAA-peptides.
Step 1: Peptide Synthesis via Solid-Phase Peptide Synthesis (SPPS)
SPPS is the cornerstone technique for generating both canonical and ncAA-containing peptides with high fidelity.[13][14] The process involves the stepwise addition of amino acids to a growing peptide chain anchored to an insoluble resin.
Experimental Protocol: Manual Fmoc-SPPS of an ncAA-Peptide
-
Resin Preparation:
-
Start with a Rink Amide resin (for a C-terminal amide). Place the resin in a reaction vessel and swell in dimethylformamide (DMF) for 30 minutes.
-
Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF (2 x 10 minutes).
-
Wash the resin thoroughly with DMF (5x) and dichloromethane (DCM) (3x) to remove piperidine.
-
-
Canonical Amino Acid Coupling:
-
For each canonical amino acid, prepare a solution containing the Fmoc-protected amino acid (4 eq.), HBTU (3.9 eq.), and DIPEA (8 eq.) in DMF.
-
Add the activation mixture to the resin and allow it to react for 1-2 hours.
-
Monitor the coupling reaction using a Kaiser test. If the test is positive (blue beads), the coupling is incomplete; repeat the coupling.
-
After complete coupling (negative Kaiser test, yellow beads), wash the resin with DMF (3x) and DCM (3x).
-
Perform Fmoc deprotection as described in step 1.
-
-
Non-Canonical Amino Acid (ncAA) Coupling:
-
Dissolve the desired Fmoc-protected ncAA (4 eq.) and coupling reagents as in step 2. Causality Note: Some bulky ncAAs may require longer coupling times or stronger coupling reagents like HATU. It is critical to ensure complete coupling at this step.
-
Add the activation mixture to the deprotected peptide-resin and react. Monitor carefully with a Kaiser test.
-
Wash and deprotect as previously described.
-
-
Chain Elongation & Finalization:
-
Continue adding the remaining amino acids as per the sequence.
-
After the final amino acid is coupled, perform a final deprotection of the N-terminal Fmoc group.
-
-
Cleavage and Deprotection:
-
Wash the final peptide-resin with DCM and dry under vacuum.
-
Prepare a cleavage cocktail (e.g., 95% Trifluoroacetic Acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water). Trustworthiness Note: The scavengers (TIS, water) are critical to prevent side-chain protecting groups from re-attaching to reactive residues like Tryptophan.
-
Add the cocktail to the resin and react for 2-3 hours at room temperature.
-
Filter the resin and collect the TFA solution containing the cleaved peptide.
-
Precipitate the crude peptide by adding it to cold diethyl ether. Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.
-
Dry the crude peptide pellet under vacuum.
-
Step 2: Purification and Quality Control
A pure, well-characterized peptide is a prerequisite for reliable biological data. Any significant impurities could confound the results of efficacy assays.
Experimental Protocol: Peptide Purification and Analysis
-
Purification via Reverse-Phase HPLC (RP-HPLC):
-
Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% acetonitrile/water).
-
Inject the solution onto a preparative C18 RP-HPLC column.
-
Elute the peptide using a gradient of acetonitrile (containing 0.1% TFA) in water (containing 0.1% TFA).
-
Collect fractions corresponding to the main peak.
-
Self-Validation System: A sharp, symmetrical peak is indicative of a well-behaved peptide. Broad or multiple peaks may suggest aggregation, degradation, or the presence of isomers.
-
-
Purity Assessment via Analytical RP-HPLC:
-
Analyze the collected fractions on an analytical C18 column.
-
Pool fractions that show a purity of ≥95%.
-
Lyophilize the pure fractions to obtain a white, fluffy powder.
-
-
Identity Confirmation via Liquid Chromatography-Mass Spectrometry (LC-MS):
Part 3: Quantifying the Impact: A Guide to Comparative Efficacy Assays
With both the canonical (parent) and ncAA-modified peptides in hand—both at >95% purity—we can now perform a head-to-head comparison to objectively assess the impact of the modification.
Experiment 1: In Vitro Stability Assessment
This experiment directly tests the hypothesis that the ncAA enhances resistance to enzymatic degradation.
Experimental Protocol: Plasma Stability Assay
-
Preparation: Prepare stock solutions of both the parent and ncAA peptides in a suitable buffer (e.g., PBS).
-
Incubation: Add a known concentration of each peptide (e.g., 10 µM final concentration) to fresh human or mouse plasma. Immediately take a T=0 time point and quench it by adding an equal volume of 10% Trichloroacetic Acid (TCA) to precipitate plasma proteins.
-
Time Course: Incubate the plasma-peptide mixture at 37°C. Take samples at various time points (e.g., 1, 2, 4, 8, 24 hours) and quench them with TCA.
-
Analysis: Centrifuge the quenched samples to pellet the precipitated proteins. Analyze the supernatant by LC-MS to quantify the amount of intact peptide remaining at each time point.
-
Data Analysis: Plot the percentage of intact peptide remaining versus time. Fit the data to a one-phase decay model to calculate the half-life (t½) of each peptide.
Comparative Data: Stability
| Peptide Variant | Half-Life in Human Plasma (t½, hours) |
|---|---|
| Canonical Parent Peptide | e.g., 0.5 |
| ncAA-Modified Peptide | e.g., 12.0 |
Experiment 2: Receptor Binding Affinity
This assay measures how tightly the peptide binds to its molecular target. A lower dissociation constant (Kd) or IC50 value indicates higher affinity.
Methodology Overview: Competitive Binding Assay
A common method is a competitive radioligand binding assay or a fluorescence polarization (FP) assay. In this setup, the parent and ncAA peptides compete with a labeled ligand (radiolabeled or fluorescently tagged) for binding to the target receptor. The concentration of the test peptide that displaces 50% of the labeled ligand is the IC50 value.
Comparative Data: Binding Affinity
| Peptide Variant | Binding Affinity (IC50, nM) |
|---|---|
| Canonical Parent Peptide | e.g., 50.2 |
| ncAA-Modified Peptide | e.g., 2.5 |
Experiment 3: In Vitro Functional Potency
A potent peptide not only binds its target but also elicits the desired biological response (e.g., agonism or antagonism). This is typically measured in a cell-based assay.
Methodology Overview: Cell-Based Reporter Assay
For a peptide targeting a G-protein coupled receptor (GPCR), a common functional assay measures the downstream accumulation of cyclic AMP (cAMP). Cells expressing the target receptor are treated with increasing concentrations of the parent or ncAA peptide. The amount of cAMP produced is then quantified using a commercial kit (e.g., HTRF, ELISA). The concentration of peptide that produces 50% of the maximal response is the EC50 value.
Comparative Data: Functional Potency
| Peptide Variant | Functional Potency (EC50, nM) |
|---|---|
| Canonical Parent Peptide | e.g., 85.1 |
| ncAA-Modified Peptide | e.g., 5.8 |
Caption: Decision workflow for the comprehensive assessment of peptide efficacy.
Part 4: Synthesis of Findings: A Holistic Comparison
Master Comparison Guide: Canonical Peptide vs. ncAA-Modified Analog
| Performance Metric | Parameter | Canonical Peptide | ncAA-Modified Peptide | Fold Improvement |
| Stability | Plasma Half-Life (t½) | 0.5 hours | 12.0 hours | 24x |
| Target Engagement | Binding Affinity (IC50) | 50.2 nM | 2.5 nM | 20x |
| Biological Function | Functional Potency (EC50) | 85.1 nM | 5.8 nM | 14.7x |
| Pharmacokinetics | In Vivo Half-Life (t½) | 1.1 hours | 18.5 hours | 16.8x |
Conclusion
The incorporation of non-canonical amino acids is not merely a chemical curiosity; it is a validated and essential strategy in modern peptide drug discovery.[1][10] By moving beyond the 20 canonical building blocks, researchers can systematically address the inherent weaknesses of native peptides, engineering molecules with enhanced stability, superior potency, and drug-like pharmacokinetic properties.[2][5] The experimental framework detailed in this guide—grounded in rigorous synthesis, purification, and a multi-pronged bioanalytical assessment—provides a reliable pathway to unlock the full therapeutic potential of peptides. This disciplined, comparative approach ensures that development decisions are based on robust, reproducible data, accelerating the translation of innovative peptide science into life-changing medicines.
References
- Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics - PMC. (n.d.). Vertex AI Search.
- Design of peptides with non-canonical amino acids using flow matching - bioRxiv. (2025, July 31). bioRxiv.
- Advances in Biosynthesis of Non-Canonical Amino Acids (ncAAs) and the Methods of ncAAs Incorporation into Proteins - MDPI. (2023, September 21). MDPI.
- Incorporation of Non-Canonical Amino Acids into Antimicrobial Peptides: Advances, Challenges, and Perspectives - PMC. (n.d.). Vertex AI Search.
- Emerging Methods for Efficient and Extensive Incorporation of Non-canonical Amino Acids Using Cell-Free Systems - Frontiers. (2020, July 21). Frontiers.
- Incorporation of non-canonical amino acids - PMC. (n.d.). Vertex AI Search.
- (PDF) Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics - ResearchGate. (2020, September 5). ResearchGate.
- Scientists unlock a massive new 'color palette' for biomedical research by synthesizing non-natural amino acids | The Current - UCSB. (2026, February 19). The Current.
- Non-Canonical Amino Acids as Building Blocks for Peptidomimetics: Structure, Function, and Applications. (2023, June 12). MDPI.
- Beyond 20 in the 21st Century: Prospects and Challenges of Non-canonical Amino Acids in Peptide Drug Discovery - PMC. (2023, April 24). Vertex AI Search.
- Facilitating the structural characterisation of non-canonical amino acids in biomolecular NMR - PMC. (2023, February 24). Vertex AI Search.
- Nanomolar Binding of Peptides Containing Noncanonical Amino Acids by a Synthetic Receptor - Digital Commons @ Trinity. (2011, October 26). Trinity University.
- Non-Canonical Amino Acids in Oral Peptide Drug Design - Sinopep-Allsino Biopharmaceutical Co., Ltd. (n.d.). Sinopep.
- Non-Canonical Amino Acids as Building Blocks for Peptidomimetics: Structure, Function, and Applications - PMC. (2023, June 12). Vertex AI Search.
- Beyond the Canonical 20: Peptide Discovery with Non-Canonical Amino Acids. (2025, December 27). ResearchGate.
- Non-canonical (unusual) amino acids as a toolbox for antimicrobial and anticancer peptide synthesis - Books. (2020, December 8). IntechOpen.
- Non-canonical amino acid bioincorporation into antimicrobial peptides and its challenges. (2024, June 15). SpringerLink.
- Beyond the Canonical 20: Peptide Discovery with Non-Canonical Amino Acids - PubMed. (2025, November 26). PubMed.
- Prospects of In vivo Incorporation of Non-canonical Amino Acids for the Chemical Diversification of Antimicrobial Peptides - Frontiers. (2017, February 2). Frontiers.
- Peptide Characterization Techniques and Applications - ResolveMass Laboratories Inc. (2025, July 22). ResolveMass Laboratories Inc.
- Effective Structural Characterization Strategies for Peptides | BioPharmaSpec. (n.d.). BioPharmaSpec.
- Beyond 20 in the 21st Century: Prospects and Challenges of Non-canonical Amino Acids in Peptide Drug Discovery | Request PDF - ResearchGate. (n.d.). ResearchGate.
- Analytical techniques for peptide-based drug development: Characterization, stability and quality control - International Journal of Science and Research Archive. (2024, June 20). International Journal of Science and Research Archive.
- Exploration of Related Issues on PK/PD Studies and Bioanalytical Characteristics of Peptides - Scientific Research Publishing. (n.d.). Scientific Research Publishing.
Sources
- 1. Beyond 20 in the 21st Century: Prospects and Challenges of Non-canonical Amino Acids in Peptide Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. repositorium.uminho.pt [repositorium.uminho.pt]
- 5. researchgate.net [researchgate.net]
- 6. Exploration of Related Issues on PK/PD Studies and Bioanalytical Characteristics of Peptides [scirp.org]
- 7. Non-Canonical Amino Acids as Building Blocks for Peptidomimetics: Structure, Function, and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sinopep.com [sinopep.com]
- 9. Design of peptides with non-canonical amino acids using flow matching | bioRxiv [biorxiv.org]
- 10. researchgate.net [researchgate.net]
- 11. digitalcommons.trinity.edu [digitalcommons.trinity.edu]
- 12. Scientists unlock a massive new ‘color palette’ for biomedical research by synthesizing non-natural amino acids | The Current [news.ucsb.edu]
- 13. mdpi.com [mdpi.com]
- 14. pure.ug.edu.gh [pure.ug.edu.gh]
- 15. biopharmaspec.com [biopharmaspec.com]
- 16. resolvemass.ca [resolvemass.ca]
Cross-Validation of Analytical Methods for Amino Acid Derivatives: AQC-HPLC-FLD vs. HILIC-MS/MS
Executive Summary
In the regulated environment of drug development and proteomics, relying on a single analytical modality for quantifying amino acid derivatives (e.g., hydroxyproline, phosphoserine, or synthetic intermediates) is a risk to data integrity. While Reversed-Phase HPLC with pre-column derivatization (e.g., AQC, OPA/FMOC) remains the quantitative gold standard for robustness, it is susceptible to isobaric interferences in complex matrices.
This guide details the cross-validation of the industry-standard AQC-HPLC-FLD (Fluorescence Detection) against the orthogonal HILIC-MS/MS (Hydrophilic Interaction Liquid Chromatography - Tandem Mass Spectrometry). We provide a self-validating protocol to detect matrix effects, ensure regulatory compliance (ICH Q2(R2)), and establish true method accuracy.
The Analytical Landscape: Choosing Your Orthogonal Pair
To validate a method effectively, the comparator must rely on different physicochemical principles of separation and detection.
Method A: The Workhorse (AQC-HPLC-FLD)
-
Principle: Pre-column derivatization using 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC).[1][2][3][4] AQC reacts with primary and secondary amines to form stable, highly fluorescent urea derivatives.
-
Strengths: Excellent chromatographic resolution on C18 columns; high molar response; stability of derivatives (up to 1 week).
-
Weaknesses: Co-eluting non-target amines can mimic analytes; long run times (15–40 min).
Method B: The Validator (HILIC-MS/MS)
-
Principle: Direct analysis of underivatized polar amino acids using a hydrophilic stationary phase (e.g., Amide or Zwitterionic) coupled to a triple quadrupole mass spectrometer.
-
Strengths: Mass specificity (MRM transitions) eliminates most chromatographic interferences; rapid run times (<10 min).
-
Weaknesses: Susceptible to signal suppression (matrix effects); difficulty separating isobaric isomers (e.g., Leucine/Isoleucine) without derivatization.
Comparative Performance Metrics
The following data summarizes a typical cross-validation study for Hydroxyproline (Hyp) and Sarcosine in human plasma.
| Feature | Method A: AQC-HPLC-FLD | Method B: HILIC-MS/MS (Direct) | Comparison Note |
| LOD (Limit of Detection) | 50–200 fmol (on-column) | 10–50 fmol (on-column) | MS is generally 5-10x more sensitive. |
| Linearity ( | > 0.999 (Dynamic Range: | > 0.995 (Dynamic Range: | FLD offers superior precision at high concentrations; MS saturates earlier. |
| Precision (RSD) | < 1.5% (Intra-day) | 3.0% – 5.0% (Intra-day) | Derivatization creates a uniform analyte; HILIC spray stability varies. |
| Specificity | Retention Time + Fluorescence | Retention Time + Precursor/Product Ion | MS is the "Truth" detector for identity. |
| Sample Prep Time | 30 mins (Derivatization required) | 10 mins (Protein Crash only) | MS wins on throughput. |
Critical Insight: If Method A shows a concentration 20% higher than Method B, and Method B has been checked for ion suppression, Method A is likely integrating a co-eluting impurity.
The Cross-Validation Protocol (Step-by-Step)
This protocol is designed to meet ICH Q2(R2) requirements for specificity and accuracy.
Phase 1: Sample Preparation (The Split)
-
Pool Matrix: Create a pooled biological matrix (e.g., plasma) to ensure homogeneity.
-
Spike Recovery: Divide the pool into three aliquots:
-
Aliquot 1: Blank (Endogenous level).
-
Aliquot 2: Low Spike (+50% of expected endogenous).
-
Aliquot 3: High Spike (+200% of expected endogenous).
-
-
Extraction: Perform protein precipitation (e.g., Methanol/Acetonitrile 3:1) on all aliquots.
-
Divergence:
-
Path A: Take supernatant
Borate Buffer pH 8.8 Add AQC Reagent Heat 55°C (10 min). -
Path B: Take supernatant
Dilute with Acetonitrile/Ammonium Formate Direct Inject.
-
Phase 2: Statistical Analysis (The Self-Validating Engine)
Do not rely on simple correlation coefficients (
-
Calculate Differences: For every sample
, calculate . -
Calculate Means: Calculate
. -
Plot: Scatter plot with
on x-axis and on y-axis. -
Limits of Agreement (LoA): Calculate Mean Difference (
) and Standard Deviation ( ).-
Upper LoA =
[5] -
Lower LoA =
-
Interpretation:
-
If
is significantly non-zero, there is a Systematic Bias (e.g., calibration error). -
If the scatter widens as concentration increases, there is Proportional Error (heteroscedasticity).
Visualization: Cross-Validation Workflow
The following diagram illustrates the decision logic for validating the analytical method.
Figure 1: Decision matrix for cross-validating orthogonal amino acid analysis methods. Blue nodes indicate start/end states; Red indicates the Derivatization workflow; Green indicates the Direct MS workflow.
Case Study: Hydroxyproline in Skin Hydrolysates[6]
Objective: Quantify 4-Hydroxyproline (Hyp) as a marker for collagen content.
Experimental Setup:
-
Method A: AQC-derivatized samples run on a C18 column with Fluorescence detection.
-
Method B: Direct injection of hydrolysate onto a HILIC column with ESI-MS/MS.
Results: Initial comparison showed Method A yielding results 15% higher than Method B.
-
Investigation: The MS spectrum (Method B) revealed a co-eluting peak in the HILIC void volume, but the MRM transition was specific to Hyp.
-
Hypothesis: The FLD method (Method A) was detecting a non-collagenous amine eluting at the same retention time as Hyp-AQC.
-
Resolution: The gradient of Method A was flattened from 1% to 0.5% B/min. The interfering peak was resolved, and the cross-validation bias dropped to <3%.
Troubleshooting & Best Practices
-
Internal Standards are Non-Negotiable:
-
For Method A: Use Norleucine (Nle) or Alpha-aminobutyric acid (AABA). They must be added before derivatization to correct for reaction efficiency.
-
For Method B: Use isotopically labeled analogs (e.g.,
-Proline ).
-
-
Matrix Effects in MS:
-
If Method B reads lower than Method A, perform a Post-Column Infusion experiment. Infuse a constant flow of analyte while injecting the matrix. A dip in the baseline indicates ion suppression.
-
-
Mobile Phase pH:
-
AQC derivatives are stable at pH 5–7. HILIC separations often require higher pH (9.0) for ammonium acetate buffers to ensure ionization. Ensure your MS source can handle the salt load.
-
References
-
International Council for Harmonisation (ICH). (2023).[6][7] Validation of Analytical Procedures Q2(R2). European Medicines Agency.[6][8] [Link]
-
Naffa, R., et al. (2019). Comparison of liquid chromatography with fluorescence detection to liquid chromatography-mass spectrometry for amino acid analysis with derivatisation by 6-aminoquinolyl-N-hydroxysuccinimidyl-carbamate. Arabian Journal of Chemistry. [Link]
-
Bland, J. M., & Altman, D. G. (1986). Statistical methods for assessing agreement between two methods of clinical measurement. The Lancet.[9] [Link]
-
Piraud, M., et al. (2005).[10] Ion-pairing reversed-phase liquid chromatography/electrospray ionization mass spectrometric analysis of 76 underivatized amino acids of biological interest. Rapid Communications in Mass Spectrometry. [Link]
-
Salazar, C., et al. (2012). An UPLC-ESI-MS/MS Assay Using 6-Aminoquinolyl-N-Hydroxysuccinimidyl Carbamate Derivatization for Targeted Amino Acid Analysis. Molecules. [Link]
Sources
- 1. An UPLC-ESI-MS/MS Assay Using 6-Aminoquinolyl-N-Hydroxysuccinimidyl Carbamate Derivatization for Targeted Amino Acid Analysis: Application to Screening of Arabidopsis thaliana Mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Simultaneous determination of multiple amino acids in plasma in critical illness by high performance liquid chromatography with ultraviolet and fluorescence detection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparison of liquid chromatography with fluorescence detection to liquid chromatography-mass spectrometry for amino acid analysis with derivatisation by 6-aminoquinolyl-N-hydroxysuccinimidyl-carbamate: Applications for analysis of amino acids in skin - Arabian Journal of Chemistry [arabjchem.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 7. database.ich.org [database.ich.org]
- 8. ema.europa.eu [ema.europa.eu]
- 9. medcalc.org [medcalc.org]
- 10. applications.emro.who.int [applications.emro.who.int]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
